molecular formula C42H56N12O9S B1606897 Acth (4-9) CAS No. 56236-83-0

Acth (4-9)

Número de catálogo: B1606897
Número CAS: 56236-83-0
Peso molecular: 905.0 g/mol
Clave InChI: CLUQWSRYSHBBDD-DYXFYOPSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Acth (4-9), also known as Acth (4-9), is a useful research compound. Its molecular formula is C42H56N12O9S and its molecular weight is 905.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality Acth (4-9) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acth (4-9) including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(4S)-4-[(2-amino-4-methylsulfanylbutanoyl)amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H56N12O9S/c1-64-17-15-28(43)36(57)50-31(13-14-35(55)56)38(59)53-33(20-26-22-46-23-49-26)40(61)52-32(18-24-8-3-2-4-9-24)39(60)51-30(12-7-16-47-42(44)45)37(58)54-34(41(62)63)19-25-21-48-29-11-6-5-10-27(25)29/h2-6,8-11,21-23,28,30-34,48H,7,12-20,43H2,1H3,(H,46,49)(H,50,57)(H,51,60)(H,52,61)(H,53,59)(H,54,58)(H,55,56)(H,62,63)(H4,44,45,47)/t28?,30-,31-,32-,33-,34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLUQWSRYSHBBDD-DYXFYOPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCCC(C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H56N12O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

905.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56236-83-0
Record name Acth (4-9)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056236830
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

An In-depth Technical Guide to the Neuronal Protection Mechanism of ACTH(4-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the neuroprotective effects of the adrenocorticotropic hormone fragment, ACTH(4-9). The document delves into the core signaling pathways, presents quantitative data from key experimental findings, and offers detailed methodologies for the cited experiments.

Executive Summary

Adrenocorticotropic hormone (ACTH) (4-9), a six-amino-acid peptide fragment (Met-Glu-His-Phe-Arg-Trp), has demonstrated significant neuroprotective properties in a variety of experimental models of neuronal injury. Devoid of the steroidogenic activity of its parent hormone, ACTH(4-9) exerts its effects primarily through the activation of the melanocortin 4 receptor (MC4R), a G-protein coupled receptor widely expressed in the central nervous system. Activation of MC4R by ACTH(4-9) triggers a cascade of intracellular signaling events, predominantly involving the cyclic adenosine (B11128) monophosphate (cAMP) pathway, which ultimately leads to the modulation of gene expression, enhancement of cell survival pathways, and suppression of apoptotic and inflammatory processes. This guide will explore these mechanisms in detail, providing a foundational understanding for researchers and professionals in the field of neuropharmacology and drug development.

Core Mechanism of Action: MC4R-Mediated Signaling

The neuroprotective effects of ACTH(4-9) are initiated by its binding to the melanocortin 4 receptor (MC4R).[1][2] MC4R is coupled to the stimulatory G-protein, Gsα, which, upon activation, stimulates adenylyl cyclase to increase intracellular levels of cyclic adenosine monophosphate (cAMP).[3][4] This elevation in cAMP serves as a crucial second messenger, activating downstream effector molecules to orchestrate the neuroprotective response.

The Canonical cAMP/PKA Pathway

The primary effector of cAMP in neuronal cells is Protein Kinase A (PKA).[4] The binding of cAMP to the regulatory subunits of PKA leads to the dissociation and activation of the catalytic subunits. These active catalytic subunits then phosphorylate a variety of intracellular proteins, including transcription factors, ion channels, and components of the apoptotic machinery, to promote neuronal survival.

A key target of PKA in this pathway is the transcription factor cAMP response element-binding protein (CREB). Phosphorylation of CREB at Serine 133 leads to its activation and the subsequent transcription of genes containing cAMP response elements (CRE) in their promoters. Many of these genes encode for proteins involved in neuronal survival, plasticity, and anti-apoptotic processes.

The PKA-Independent Epac Pathway

In addition to the canonical PKA pathway, cAMP can also signal through the Exchange Protein Directly Activated by cAMP (Epac). Epac proteins act as guanine (B1146940) nucleotide exchange factors for the small GTPase Rap1. The cAMP-Epac-Rap1 signaling axis can influence a range of cellular processes, including cell adhesion, differentiation, and gene expression, that can contribute to neuroprotection. While the role of the Epac pathway in ACTH(4-9)-mediated neuroprotection is less well-characterized than the PKA pathway, it represents an important parallel signaling route for cAMP.

Modulation of MAPK Pathways

Evidence also suggests that ACTH and its analogs can modulate the activity of mitogen-activated protein kinase (MAPK) pathways, including the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways. These pathways are typically associated with cellular stress and apoptosis. The ability of ACTH(4-9) to influence these pathways, likely through crosstalk with the cAMP signaling cascade, may contribute to its anti-apoptotic and neuroprotective effects.

Data Presentation: Quantitative Findings

The following tables summarize key quantitative data from experimental studies investigating the neuroprotective effects of ACTH(4-9) and related melanocortin receptor agonists.

Model of Neuronal Injury Peptide/Agonist Concentration/Dose Key Finding Quantitative Result Reference
Dexamethasone-induced neurotoxicity in mouse hippocampusACTH(4-9)50 mg/kgReduced neuronal damageSignificantly reduced number of damaged neurons in the CA3 region
Cisplatin-induced neurotoxicity in chick dorsal root gangliaACTH(4-9) analogue0.1-1 nMIncreased neurite outgrowth~35% more outgrowth than cisplatin (B142131) alone
6-OHDA lesion in rat substantia nigraACTH(4-9) analogue (Org 2766)10 µg/kg/24hIncreased dopamine (B1211576) uptake~17% higher dopamine uptake in treated animals
Peripheral nerve crush in ratsACTH(4-9) analogue (Org 2766)10 µg/kg/48hImproved contractile strengthSignificantly improved at 7 and 11 days post-injury

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Dexamethasone-Induced Neurotoxicity Model and Assessment of Neuroprotection by ACTH(4-9)

Objective: To induce neuronal degeneration in the hippocampus of mice using dexamethasone (B1670325) and to assess the neuroprotective effect of ACTH(4-9).

Materials:

  • Adult male Albino-Swiss mice

  • Dexamethasone (Dexaven-Jelfa S.A., Poland)

  • ACTH(4-9)

  • Distilled water

  • Cresyl violet stain

  • Microscope

  • Computer-based image analyzer

Procedure:

  • Animal Groups: Divide mice into three groups: Control (distilled water), Dexamethasone, and Dexamethasone + ACTH(4-9).

  • Drug Administration:

    • Control group: Administer distilled water (0.2 ml/24 h, i.p.) for 28 days.

    • Dexamethasone group: Administer dexamethasone (8 mg/kg/24 h, i.p.) for 28 days.

    • Dexamethasone + ACTH(4-9) group: Administer dexamethasone (8 mg/kg/24 h, i.p.) and ACTH(4-9) (50 mg/kg, i.p.) twice a week for 28 days.

  • Tissue Preparation: After 28 days, perfuse the animals and prepare brain tissue for histological analysis.

  • Cresyl Violet Staining: Stain brain sections with cresyl violet to visualize neuronal morphology.

  • Quantitative Analysis:

    • Using a microscope and a computer-based image analyzer, count the number of damaged neurons in the CA3 region of the hippocampus.

    • Compare the number of damaged neurons between the different experimental groups.

Source: Adapted from Sekita-Krzak et al. (2003).

In Vitro Assessment of Neuroprotection against Cisplatin-Induced Neurotoxicity

Objective: To evaluate the protective effect of an ACTH(4-9) analogue on cisplatin-induced inhibition of neurite outgrowth in cultured dorsal root ganglia.

Materials:

  • Dorsal root ganglia (DRG) from chick embryos

  • Culture medium (MEM)

  • Cisplatin

  • ACTH(4-9) analogue

  • Microscope with image analysis software

Procedure:

  • Cell Culture: Culture chick DRGs in a suitable medium.

  • Treatment:

    • Treat DRG cultures with cisplatin (10 µg/ml) to induce neurotoxicity.

    • Co-treat a separate set of cultures with cisplatin (10 µg/ml) and the ACTH(4-9) analogue (at concentrations ranging from 0.1 to 1 nM).

  • Incubation: Incubate the cultures for 48 hours.

  • Neurite Outgrowth Measurement:

    • After 48 hours, measure the length of neurites extending from the DRGs using a microscope and image analysis software.

    • Compare the mean neurite length between the cisplatin-only and the cisplatin + ACTH(4-9) analogue groups.

Source: Adapted from Hol et al. (1994).

Visualization of Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in the neuroprotective mechanism of ACTH(4-9).

Core Signaling Cascade of ACTH(4-9) in Neuronal Protection

ACTH4_9_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ACTH(4-9) ACTH(4-9) MC4R MC4R ACTH(4-9)->MC4R Binds to Gs Gs MC4R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates Epac Epac cAMP->Epac Activates CREB CREB PKA->CREB Phosphorylates Neuroprotection Neuroprotection (Gene Expression, Anti-apoptosis) Epac->Neuroprotection Contributes to CREB->Neuroprotection Promotes

Caption: Core signaling pathway of ACTH(4-9) via MC4R activation.

Downstream Effectors of PKA in Neuroprotection

PKA_Downstream cluster_targets PKA Substrates cluster_effects Cellular Outcomes PKA Active PKA CREB CREB PKA->CREB Phosphorylates (activates) BAD BAD PKA->BAD Phosphorylates (inactivates) IonChannels Ion Channels (e.g., K+, Ca2+ channels) PKA->IonChannels Phosphorylates (modulates) GeneExpression ↑ Pro-survival Gene Expression CREB->GeneExpression Apoptosis ↓ Apoptosis BAD->Apoptosis NeuronalExcitability Modulation of Neuronal Excitability IonChannels->NeuronalExcitability

Caption: Key downstream targets of PKA leading to neuroprotection.

Conclusion

The ACTH(4-9) peptide fragment represents a promising therapeutic agent for the treatment of various neurological disorders characterized by neuronal damage. Its neuroprotective effects are mediated through a well-defined signaling pathway initiated by the activation of the melanocortin 4 receptor. The subsequent increase in intracellular cAMP and the activation of downstream effectors, primarily PKA, lead to a multifaceted cellular response that promotes neuronal survival and counteracts pathological processes. Further research into the specific downstream targets of this pathway and the development of potent and selective MC4R agonists will be crucial for translating the therapeutic potential of ACTH(4-9) into clinical applications. This guide has provided a comprehensive overview of the current understanding of the mechanism of action of ACTH(4-9) in neuronal protection, offering a valuable resource for the scientific and drug development communities.

References

An In-Depth Technical Guide to the Biological Functions of the ACTH(4-9) Peptide Fragment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The adrenocorticotropic hormone (ACTH) fragment, ACTH(4-9), and its synthetic analogs, such as Org 2766, represent a class of neuropeptides with significant therapeutic potential, distinct from the full-length hormone's steroidogenic activity. These peptides have demonstrated a range of biological effects, primarily centered on neuroprotection, neuroregeneration, and modulation of cognitive functions. This technical guide provides a comprehensive overview of the core biological functions of ACTH(4-9), detailing its mechanisms of action, summarizing key quantitative data, and providing detailed experimental protocols for its investigation. The document is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience and drug development.

Core Biological Functions

The biological activities of ACTH(4-9) and its analogs are multifaceted, impacting both the central and peripheral nervous systems. Key functions include:

  • Neurotrophic and Neuroprotective Effects: ACTH(4-9) and its analogs promote neuronal survival and outgrowth. They have been shown to protect neurons from various insults, including excitotoxicity and oxidative stress. For instance, ACTH(4-9) has a protective effect against dexamethasone-induced degeneration of hippocampal nerve cells[1]. This neuroprotective action may be linked to the inhibition of apoptotic processes in neurons. The analog Org 2766 offers a protective effect from 6-hydroxydopamine (6-OHDA) lesions in the substantia nigra, suggesting a role in mitigating neurodegenerative processes[2].

  • Promotion of Nerve Regeneration: A significant body of evidence supports the role of ACTH(4-9) in enhancing nerve regeneration, particularly in the peripheral nervous system. The analog Org 2766 has been shown to improve both qualitative and quantitative aspects of motor nerve regeneration following crush injury in rats[3].

  • Modulation of Cognitive and Behavioral Processes: ACTH(4-9) peptides influence learning, memory, and attention. Studies in both animal models and humans have indicated that these peptides can enhance non-selective attention and motivation[4][5]. However, the effects on cognitive performance can be dose-dependent, with lower doses sometimes showing more benefit than higher doses.

  • Anti-inflammatory and Immunomodulatory Activity: Emerging evidence suggests that ACTH-related peptides possess anti-inflammatory properties. For example, an analog of ACTH(4-10) has been shown to upregulate anti-inflammatory cytokines like IL-4 and IL-10 in a model of spinal cord injury.

Mechanism of Action

The precise molecular mechanisms underlying the effects of ACTH(4-9) are still under investigation, particularly as its analog Org 2766 displays a notable lack of affinity for the known melanocortin (MC) receptors[6]. The current leading hypothesis centers on the modulation of glutamatergic neurotransmission, specifically through the N-methyl-D-aspartate (NMDA) receptor.

Modulation of NMDA Receptor Activity

Several studies suggest that ACTH(4-9) and its analogs exert their effects by modulating NMDA receptor function[4][5]. This is supported by findings that Org 2766 can counteract the behavioral deficits induced by the NMDA receptor antagonist AP5 and can also attenuate the excessive locomotor activity caused by NMDA administration[4]. This modulation does not appear to be a result of direct competitive binding to the glutamate (B1630785) or glycine (B1666218) sites on the receptor but rather an allosteric interaction that influences receptor activity.

Downstream Signaling Pathways

The modulation of NMDA receptor activity by ACTH(4-9) is thought to trigger downstream signaling cascades that mediate its neuroprotective and neurotrophic effects. Key downstream targets include:

  • CREB Phosphorylation: The cAMP response element-binding protein (CREB) is a critical transcription factor involved in neuronal plasticity, survival, and differentiation. Full-length ACTH is known to induce CREB phosphorylation in adrenal cells via the PKA pathway[3][7][8][9]. While the direct effect of ACTH(4-9) on CREB in neurons is an active area of research, its modulation of NMDA receptors, which are known to influence CREB activity, suggests this is a likely pathway.

  • BDNF Expression: Brain-derived neurotrophic factor (BDNF) is a key neurotrophin that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses. An analog of ACTH(4-10), Semax, has been shown to regulate the expression of both BDNF and its receptor, TrkB, in the rat hippocampus[2]. This suggests that ACTH(4-9) may promote neuronal health and plasticity by upregulating the BDNF system.

The proposed signaling pathway is illustrated in the diagram below:

ACTH4_9_Signaling_Pathway Proposed Signaling Pathway of ACTH(4-9) ACTH4_9 ACTH(4-9) / Org 2766 NMDA_R NMDA Receptor ACTH4_9->NMDA_R Allosteric Modulation Ca_Influx Ca²+ Influx NMDA_R->Ca_Influx Activation CaMKII CaMKII Ca_Influx->CaMKII PKA PKA Ca_Influx->PKA CREB CREB CaMKII->CREB PKA->CREB pCREB pCREB CREB->pCREB Phosphorylation BDNF_Gene BDNF Gene Transcription pCREB->BDNF_Gene Activation BDNF_Protein BDNF Protein BDNF_Gene->BDNF_Protein Translation Neuroprotection Neuroprotection BDNF_Protein->Neuroprotection Synaptic_Plasticity Synaptic Plasticity BDNF_Protein->Synaptic_Plasticity Nerve_Regeneration Nerve Regeneration BDNF_Protein->Nerve_Regeneration

Proposed Signaling Pathway of ACTH(4-9)

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies investigating the effects of ACTH(4-9) and its analogs.

Table 1: Effects of Org 2766 on Motor Nerve Regeneration in Rats [3]

ParameterControl (Saline)Org 2766 (10 µg/kg/48h)% Change
Contractile Strength (7 days post-crush)
Twitch Tension (g)5.8 ± 0.47.5 ± 0.5+29.3%
Tetanic Tension (g)28.1 ± 2.135.8 ± 2.3+27.4%
Contractile Strength (11 days post-crush)
Twitch Tension (g)8.9 ± 0.611.2 ± 0.7+25.8%
Tetanic Tension (g)45.2 ± 3.155.9 ± 3.5+23.7%
Motor Unit Performance (High Frequency)
Fatigue Resistance (7 days)LowerHigher-
Fatigue Resistance (11 days)LowerHigher-

*p < 0.05 compared to saline control.

Table 2: Clinical Studies of Org 2766 in Autistic Children

StudyNDosageDurationKey FindingsReference
Buitelaar et al. (1990)1420 mg/day4 weeksSignificant decrease in stereotypic behavior; significant increases in "change toys," "locomote," and "talk."[10]
Buitelaar et al. (1992)1420 mg/day4 weeksIncreased amount and improved quality of social interaction with a familiar experimenter.[11]
Buitelaar et al. (1996)5040 mg/day6 weeksNo significant improvement in social and communicative behavior at a group level; responders showed decreased hyperactivity.[12]
Sandman et al. (1992)2040 mg/day8 weeksSignificant improvements on the Aberrant Behavior Checklist (ABC) social withdrawal subscale; improved play behavior and social interaction.[13]

Table 3: Effects of an ACTH(4-9) Analog on Performance in Mentally Retarded Adults [8]

DosageEffect on Productivity (Precision/Concentration Tasks)
5 mgEnhanced
10 mgEnhanced
20 mgDepressed

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the biological functions of ACTH(4-9).

Immunohistochemistry for Tyrosine Hydroxylase (TH)

This protocol is used to assess the neuroprotective effects of ACTH(4-9) on dopaminergic neurons in models of Parkinson's disease.

Workflow Diagram:

IHC_Workflow Immunohistochemistry Workflow for TH Staining Start Tissue Preparation (Perfusion & Fixation) Sectioning Cryosectioning Start->Sectioning Washing1 Wash with PBS Sectioning->Washing1 Blocking Blocking (e.g., 5% Normal Goat Serum) Washing1->Blocking PrimaryAb Primary Antibody Incubation (anti-TH) Blocking->PrimaryAb Washing2 Wash with PBST PrimaryAb->Washing2 SecondaryAb Secondary Antibody Incubation (Fluorescently-labeled) Washing2->SecondaryAb Washing3 Wash with PBS SecondaryAb->Washing3 Mounting Mounting and Coverslipping Washing3->Mounting Imaging Microscopy and Image Analysis Mounting->Imaging

Immunohistochemistry Workflow for TH Staining

Materials:

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 30% Sucrose (B13894) in PBS

  • Blocking solution: 5% normal goat serum and 0.3% Triton X-100 in PBS

  • Primary antibody: Rabbit anti-Tyrosine Hydroxylase (diluted in blocking solution)

  • Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)

  • Mounting medium with DAPI

Procedure:

  • Tissue Preparation: Anesthetize the animal and perform transcardial perfusion with PBS followed by 4% PFA. Dissect the brain and post-fix in 4% PFA overnight at 4°C. Cryoprotect the brain by immersing it in 30% sucrose in PBS until it sinks.

  • Sectioning: Freeze the brain and cut 30-40 µm coronal sections using a cryostat. Collect sections in PBS.

  • Washing: Wash sections three times in PBS for 5 minutes each.

  • Blocking: Incubate sections in blocking solution for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate sections with the primary anti-TH antibody overnight at 4°C.

  • Washing: Wash sections three times in PBS containing 0.1% Triton X-100 (PBST) for 10 minutes each.

  • Secondary Antibody Incubation: Incubate sections with the fluorescently-labeled secondary antibody for 2 hours at room temperature, protected from light.

  • Washing: Wash sections three times in PBS for 10 minutes each, protected from light.

  • Mounting: Mount the sections onto glass slides and coverslip with mounting medium containing DAPI.

  • Imaging: Visualize and capture images using a fluorescence microscope. Quantify TH-positive cells or fiber density using image analysis software.[11][14][15][16]

Western Blot for Phosphorylated CREB (pCREB)

This protocol is used to determine if ACTH(4-9) induces the phosphorylation of CREB, a key step in its proposed signaling pathway.

Workflow Diagram:

WB_Workflow Western Blot Workflow for pCREB Start Cell Lysis and Protein Extraction Quantification Protein Quantification (e.g., BCA Assay) Start->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking Blocking (e.g., 5% BSA in TBST) Transfer->Blocking PrimaryAb Primary Antibody Incubation (anti-pCREB or anti-CREB) Blocking->PrimaryAb Washing Washing with TBST PrimaryAb->Washing SecondaryAb Secondary Antibody Incubation (HRP-conjugated) Washing->SecondaryAb Detection Chemiluminescent Detection Washing->Detection Repeat Washes SecondaryAb->Washing

Western Blot Workflow for pCREB

Materials:

  • Lysis buffer with phosphatase and protease inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-polyacrylamide gels

  • PVDF membrane

  • Transfer buffer

  • Tris-buffered saline with Tween 20 (TBST)

  • Blocking buffer: 5% Bovine Serum Albumin (BSA) in TBST

  • Primary antibodies: Rabbit anti-phospho-CREB (Ser133) and Rabbit anti-total CREB

  • Secondary antibody: HRP-conjugated goat anti-rabbit IgG

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Sample Preparation: Treat neuronal cell cultures with ACTH(4-9) for various time points. Lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample in Laemmli buffer and separate by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (either anti-pCREB or anti-total CREB) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity and normalize pCREB levels to total CREB.[13][17][18][19]

In Vivo Microdialysis for Neurotransmitter Release

This protocol allows for the measurement of extracellular neurotransmitter levels (e.g., dopamine, glutamate) in specific brain regions of awake, behaving animals following administration of ACTH(4-9).

Workflow Diagram:

Microdialysis_Workflow In Vivo Microdialysis Workflow Start Stereotaxic Surgery (Guide Cannula Implantation) Recovery Animal Recovery Start->Recovery Probe_Insertion Microdialysis Probe Insertion Recovery->Probe_Insertion Perfusion Perfusion with aCSF Probe_Insertion->Perfusion Baseline Baseline Sample Collection Perfusion->Baseline Treatment ACTH(4-9) Administration Baseline->Treatment Post_Treatment Post-Treatment Sample Collection Treatment->Post_Treatment Analysis Neurotransmitter Analysis (HPLC-ECD or LC-MS/MS) Post_Treatment->Analysis

In Vivo Microdialysis Workflow

Materials:

  • Stereotaxic apparatus

  • Microdialysis guide cannula and probes

  • Syringe pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • HPLC with electrochemical detection (HPLC-ECD) or LC-MS/MS system

Procedure:

  • Stereotaxic Surgery: Anesthetize the animal and implant a guide cannula into the target brain region (e.g., striatum, hippocampus) using a stereotaxic frame. Allow the animal to recover for several days.

  • Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

  • Baseline Sampling: After an equilibration period, collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.

  • Treatment: Administer ACTH(4-9) (e.g., via intraperitoneal injection or through the microdialysis probe).

  • Post-Treatment Sampling: Continue collecting dialysate samples to monitor changes in neurotransmitter concentrations.

  • Analysis: Analyze the neurotransmitter content of the dialysate samples using HPLC-ECD or LC-MS/MS.[10][12][20][21][22]

Conclusion

The ACTH(4-9) peptide fragment and its analogs are promising therapeutic agents with a range of beneficial effects on the nervous system. Their unique mechanism of action, which appears to be independent of classical melanocortin receptors and involves the modulation of NMDA receptor activity, makes them an exciting area of research. The data and protocols presented in this technical guide provide a solid foundation for further investigation into the biological functions and therapeutic potential of these intriguing neuropeptides. Future research should focus on elucidating the precise molecular interactions with the NMDA receptor complex and further exploring the downstream signaling cascades to fully understand and exploit their therapeutic benefits.

References

The Ambiguous Interaction of ACTH (4-9) with Melanocortin Receptors: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The adrenocorticotropic hormone (ACTH) fragment, ACTH (4-9), containing the core melanocortin pharmacophore 'His-Phe-Arg-Trp', has been a subject of interest for its potential biological activities independent of the steroidogenic effects of the full-length ACTH peptide. However, its direct interaction with the five known melanocortin receptors (MC1R, MC2R, MC3R, MC4R, and MC5R) remains a topic of considerable ambiguity and is marked by a notable absence of comprehensive quantitative data. This technical guide synthesizes the available, often conflicting, scientific literature, provides detailed experimental protocols for assessing such interactions, and visualizes the canonical signaling pathways pertinent to melanocortin receptor activation. The evidence strongly suggests that ACTH (4-9) has negligible affinity and functional activity at the melanocortin receptors, particularly when compared to longer ACTH fragments and other melanocortin peptides.

Introduction to the Melanocortin System

The melanocortin system is a crucial signaling network involved in a wide array of physiological processes, including pigmentation, steroidogenesis, energy homeostasis, inflammation, and sexual function.[1] This system comprises five G protein-coupled receptors (GPCRs), designated MC1R through MC5R, the endogenous agonist ligands derived from the proopiomelanocortin (POMC) prohormone (including ACTH and α-, β-, and γ-MSH), and endogenous antagonists like agouti-signaling protein (ASIP) and agouti-related peptide (AgRP).[2] All endogenous melanocortin agonists share a conserved 'His-Phe-Arg-Trp' amino acid motif that is considered the core sequence for receptor binding and activation.[3] The ACTH (4-9) fragment encompasses this critical pharmacophore, which has led to investigations into its potential as a direct modulator of melanocortin receptors.

Binding Affinity and Functional Activity: A Lack of Evidence

A thorough review of the scientific literature reveals a significant lack of quantitative data regarding the binding affinity and functional activity of the specific ACTH (4-9) fragment at the five melanocortin receptors. This absence of data is telling and, combined with structure-activity relationship studies on other ACTH fragments, points towards a negligible interaction.

Quantitative Data Summary

Despite extensive searches, no reliable studies providing inhibitory constant (Ki), IC50, or EC50 values for the ACTH (4-9) fragment at any of the five melanocortin receptors could be identified. The tables below are therefore presented to highlight this critical data gap.

Table 1: Binding Affinity of ACTH (4-9) at Melanocortin Receptors

ReceptorLigandAssay TypeKi / IC50Source
MC1RACTH (4-9)Competitive Radioligand BindingData Not Available-
MC2RACTH (4-9)Competitive Radioligand BindingData Not Available-
MC3RACTH (4-9)Competitive Radioligand BindingData Not Available-
MC4RACTH (4-9)Competitive Radioligand BindingData Not Available-
MC5RACTH (4-9)Competitive Radioligand BindingData Not Available-

Table 2: Functional Activity of ACTH (4-9) at Melanocortin Receptors

ReceptorLigandAssay TypeEC50 / PotencySource
MC1RACTH (4-9)cAMP AccumulationData Not Available-
MC2RACTH (4-9)cAMP AccumulationData Not Available-
MC3RACTH (4-9)cAMP AccumulationData Not Available-
MC4RACTH (4-9)cAMP AccumulationData Not Available-
MC5RACTH (4-9)cAMP AccumulationData Not Available-
Conflicting Reports and Structure-Activity Relationship Insights

The limited literature on short ACTH fragments presents a conflicting picture. An early study suggested that ACTH (4-9)-NH2 was the core sequence of ACTH capable of activating MC3R and MC4R, though quantitative values were not provided.

Conversely, more extensive structure-activity relationship studies indicate that short ACTH fragments are largely inactive:

  • MC1R, MC3R, MC4R, MC5R: Studies on N-terminally truncated fragments, such as ACTH (6-24), show a dramatic reduction in binding affinity for these receptors. Even longer fragments like ACTH (11-24) were found to be completely inactive, failing to displace radioligands at concentrations up to 100 µM. This strongly implies that the shorter ACTH (4-9) fragment would also be inactive.

  • MC2R: The ACTH receptor (MC2R) has unique requirements for activation. It is well-established that ACTH fragments shorter than 20 amino acids are completely inactive at MC2R.[4] The interaction requires not only the N-terminal message sequence but also an additional address sequence, including the tetrabasic residues Lys-Lys-Arg-Arg at positions 15-18, which are absent in ACTH (4-9).[3]

  • ORG 2766: The synthetic ACTH (4-9) analog, ORG 2766, has also been reported to not bind to any of the known melanocortin receptors.

This collective evidence strongly suggests that while ACTH (4-9) contains the minimal pharmacophore, this sequence alone is insufficient to confer significant binding affinity or functional agonism at any of the five melanocortin receptors in the absence of additional N- and C-terminal residues.

Melanocortin Receptor Signaling Pathways

All five melanocortin receptors are primarily coupled to the Gs alpha subunit of heterotrimeric G proteins. Agonist binding induces a conformational change in the receptor, leading to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to the second messenger cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates a multitude of downstream cellular substrates, leading to the physiological response.

Melanocortin_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand Melanocortin Agonist Receptor MCR (MC1-5R) Ligand->Receptor Binding G_Protein Gs Protein (αβγ) Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Activation cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Binding PKA_active Active PKA PKA_inactive->PKA_active Activation Response Cellular Response PKA_active->Response Phosphorylation of Substrates Binding_Assay_Workflow A Cell Culture with MCR Expression B Membrane Preparation (Homogenization & Centrifugation) A->B C Incubation in 96-well Plate - Membranes - Radioligand ([¹²⁵I]NDP-α-MSH) - Test Compound (ACTH 4-9) B->C D Vacuum Filtration (Separates Bound from Free Ligand) C->D E Scintillation Counting (Measures Radioactivity) D->E F Data Analysis (Calculate IC50 and Ki) E->F

References

ACTH (4-9) as a Therapeutic Agent for Neurodegeneration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adrenocorticotropic hormone (ACTH) is a polypeptide hormone known for its role in the hypothalamic-pituitary-adrenal (HPA) axis. However, shorter, non-steroidogenic fragments of ACTH, such as ACTH (4-9), and its synthetic analogues like Org 2766 and Semax, have demonstrated significant neuroprotective and neurotrophic properties independent of glucocorticoid release. This technical guide provides an in-depth overview of the therapeutic potential of ACTH (4-9) and its analogues in the context of neurodegenerative diseases. It consolidates preclinical and clinical data, details experimental methodologies, and elucidates the underlying molecular mechanisms of action, with a focus on melanocortin receptor signaling. This document is intended to serve as a comprehensive resource for researchers and drug development professionals exploring novel therapeutic strategies for neurodegeneration.

Introduction

Neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS), are characterized by the progressive loss of structure and function of neurons. Current therapeutic options are largely symptomatic and fail to halt the underlying degenerative processes. There is a critical need for novel therapeutic agents that can protect neurons from damage and promote regeneration.

ACTH (4-9), a hexapeptide fragment of ACTH, and its synthetic analogues have emerged as promising candidates. These peptides lack the steroidogenic activity of the full-length ACTH, thereby avoiding the side effects associated with chronic glucocorticoid exposure. Preclinical studies have demonstrated their efficacy in various models of neurodegeneration, including those of spinal cord injury, stroke, and chemically induced neuronal damage.[1][2] This guide will explore the evidence supporting the therapeutic potential of ACTH (4-9) and its analogues, detailing their mechanisms of action, summarizing key quantitative findings, and providing insights into relevant experimental protocols.

Mechanism of Action: Melanocortin Receptor Signaling

The neuroprotective effects of ACTH (4-9) and its analogues are primarily mediated through their interaction with melanocortin receptors (MCRs), a family of five G protein-coupled receptors (GPCRs).[3] The melanocortin 4 receptor (MC4R) is of particular interest as it is predominantly expressed in the central nervous system and has been implicated in neuroprotection.[4][5]

Activation of MC4R by ACTH (4-9) initiates a cascade of intracellular signaling events that contribute to neuronal survival and function. The primary signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) translocates to the nucleus and promotes the transcription of genes involved in neuronal survival, plasticity, and regeneration, including brain-derived neurotrophic factor (BDNF).

Another potential signaling pathway involves the activation of Adenosine Monophosphate-Activated Protein Kinase (AMPK), which can modulate downstream pathways such as the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38 MAPK) pathways, ultimately leading to a reduction in neuroinflammation.

ACTH (4-9) Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ACTH (4-9) ACTH (4-9) MC4R MC4R ACTH (4-9)->MC4R Binds AC Adenylyl Cyclase MC4R->AC Activates AMPK AMPK MC4R->AMPK Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates JNK_p38 JNK / p38 MAPK AMPK->JNK_p38 Inhibits NFkB NF-κB JNK_p38->NFkB Activates Gene_Expression Gene Expression (BDNF, Anti-inflammatory Cytokines) NFkB->Gene_Expression Inhibits Pro-inflammatory Gene Transcription pCREB pCREB CREB->pCREB pCREB->Gene_Expression Promotes Transcription Neuroprotection Neuroprotection Gene_Expression->Neuroprotection

Caption: Proposed signaling pathway of ACTH (4-9) mediated neuroprotection.

Quantitative Data on Neuroprotective and Neurotrophic Effects

The neuroprotective and neurotrophic effects of ACTH (4-9) and its analogues have been quantified in various preclinical models. The following tables summarize key findings.

Table 1: Effects of Semax on Neurotrophin Expression in the Rat Brain

CompoundDoseBrain RegionTargetFold Increase (mRNA)Fold Increase (Protein)Reference
Semax50 µg/kg (intranasal)HippocampusBDNF3.01.4
Semax50 µg/kg (intranasal)HippocampustrkB2.01.6 (phosphorylation)
Semax50 µg/kg (intranasal)Basal ForebrainBDNFNot reportedSignificant increase
Semax250 µg/kg (intranasal)Basal ForebrainBDNFNot reportedSignificant increase

Table 2: Anti-inflammatory Effects of Semax in a Rat Model of Spinal Cord Injury

TreatmentTime Post-InjuryCytokineMean Level (Treatment)Mean Level (Placebo)p-valueReference
Semax3 hoursIL-410.396.29<0.05
Semax3 hoursIL-1014.646.86<0.05
Semax3 hoursIL-1313.367.86<0.05
Semax6 hoursIL-48.055.61>0.05
Semax6 hoursIL-1011.464.71<0.05
Semax6 hoursIL-1311.576.25<0.05

Table 3: Effects of Org 2766 on Motor Nerve Regeneration in Rats

TreatmentTime Post-CrushParameterImprovement vs. SalineReference
Org 2766 (10 µg/kg/48h)7 daysContractile StrengthSignificant
Org 2766 (10 µg/kg/48h)7 daysMotor Unit Performance (High Frequency)Significant
Org 2766 (10 µg/kg/48h)11 daysContractile StrengthSignificant
Org 2766 (10 µg/kg/48h)11 daysMotor Unit Performance (High Frequency)Significant

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the neuroprotective effects of ACTH (4-9) and its analogues.

Dexamethasone-Induced Hippocampal Neurodegeneration Model

This in vivo model is used to evaluate the neuroprotective effects of compounds against glucocorticoid-induced neuronal apoptosis.

Experimental Workflow:

Dexamethasone Model Workflow Animal_Acclimation Animal Acclimation (e.g., Male Albino-Swiss mice) Grouping Random Group Assignment (Control, Dexamethasone, Dexamethasone + ACTH(4-9)) Animal_Acclimation->Grouping Treatment_Admin Daily Subcutaneous Injections - Dexamethasone (e.g., 5 mg/kg) - ACTH(4-9) (e.g., 10 µg/kg) Grouping->Treatment_Admin Perfusion Perfusion and Brain Extraction (e.g., after 21-28 days) Treatment_Admin->Perfusion Tissue_Processing Tissue Processing (Fixation, Cryoprotection, Sectioning) Perfusion->Tissue_Processing Staining Histological and Immunohistochemical Staining (Cresyl Violet, MAP2) Tissue_Processing->Staining Analysis Quantitative Analysis (Neuronal Cell Count, Apoptotic Body Count) Staining->Analysis

Caption: Workflow for the dexamethasone-induced neurodegeneration model.

Protocol:

  • Animals: Male Albino-Swiss mice are typically used. They are housed under standard laboratory conditions with ad libitum access to food and water.

  • Drug Administration: Dexamethasone is administered subcutaneously daily for a period of 21 to 28 days at a dose of 5 mg/kg. ACTH (4-9) is co-administered, often at a dose of 10 µg/kg, also via subcutaneous injection.

  • Tissue Preparation: Following the treatment period, animals are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde. Brains are then removed, post-fixed, and cryoprotected in a sucrose (B13894) solution.

  • Histology: Coronal sections of the hippocampus are cut on a cryostat. Sections are then processed for cresyl violet staining to assess neuronal morphology and for immunohistochemistry.

  • Immunohistochemistry for MAP2:

    • Sections are washed in phosphate-buffered saline (PBS).

    • Endogenous peroxidase activity is quenched with hydrogen peroxide.

    • Non-specific binding is blocked with a serum solution.

    • Sections are incubated with a primary antibody against Microtubule-Associated Protein 2 (MAP2).

    • After washing, sections are incubated with a biotinylated secondary antibody.

    • The signal is amplified using an avidin-biotin-peroxidase complex and visualized with a chromogen such as diaminobenzidine (DAB).

  • Quantitative Analysis: The number of healthy and apoptotic neurons in specific hippocampal regions (e.g., CA3) is counted using a microscope equipped with an image analysis system.

Spinal Cord Injury (SCI) Model

This model is used to assess the anti-inflammatory and neuroprotective effects of therapeutic agents in the context of traumatic spinal cord injury.

Experimental Workflow:

SCI Model Workflow Animal_Anesthesia Animal Anesthesia (e.g., Sprague-Dawley rats) Laminectomy Laminectomy (e.g., at thoracic level T9-T11) Animal_Anesthesia->Laminectomy SCI_Induction Spinal Cord Injury Induction (e.g., clip compression with 26g weight for 1 min) Laminectomy->SCI_Induction Treatment_Admin Intranasal Administration - Semax (e.g., 300 µg/kg) - Saline (Control) SCI_Induction->Treatment_Admin Post_Op_Care Post-Operative Care Treatment_Admin->Post_Op_Care Tissue_Harvest Spinal Cord Tissue Harvest (e.g., at 3 and 6 hours post-injury) Post_Op_Care->Tissue_Harvest Analysis Immunohistochemical Analysis (e.g., for IL-4, IL-10, IL-13) Tissue_Harvest->Analysis

Caption: Workflow for the spinal cord injury model.

Protocol:

  • Animals: Adult male Sprague-Dawley rats are commonly used.

  • Surgical Procedure: Animals are anesthetized, and a laminectomy is performed at the thoracic level (e.g., T9-T11) to expose the spinal cord. A moderate compression injury is induced using a modified aneurysm clip with a specific weight (e.g., 26g) for a defined duration (e.g., 1 minute).

  • Drug Administration: Semax (e.g., 300 µg/kg) or saline is administered intranasally at a specific time point post-injury (e.g., 1, 3, or 6 hours).

  • Tissue Collection and Preparation: At predetermined time points (e.g., 3 and 6 hours after injury), animals are euthanized, and the injured spinal cord segment is dissected, fixed in formalin, and embedded in paraffin.

  • Immunohistochemistry for Cytokines:

    • Spinal cord sections are deparaffinized and rehydrated.

    • Antigen retrieval is performed.

    • Sections are blocked and then incubated with primary antibodies against inflammatory cytokines (e.g., IL-4, IL-10, IL-13).

    • A standard immunohistochemical staining protocol with a secondary antibody and chromogen is then followed.

  • Quantitative Analysis: The number of positively stained cells or the intensity of staining in specific regions of the spinal cord is quantified using image analysis software.

Conclusion and Future Directions

The evidence presented in this technical guide strongly suggests that ACTH (4-9) and its synthetic analogues hold significant promise as therapeutic agents for neurodegenerative diseases. Their ability to exert neuroprotective and anti-inflammatory effects through the melanocortin signaling system, without the adverse effects of corticosteroids, makes them an attractive class of compounds for further investigation.

Future research should focus on several key areas:

  • Dose-response studies: More comprehensive dose-response studies are needed to determine the optimal therapeutic window for different neurodegenerative conditions.

  • Long-term efficacy and safety: The long-term effects and safety of chronic administration of these peptides need to be thoroughly evaluated in relevant animal models.

  • Clinical trials: Well-designed clinical trials in patient populations with various neurodegenerative diseases are warranted to translate these promising preclinical findings into clinical practice.

  • Biomarker development: The identification of biomarkers that can predict and monitor the therapeutic response to ACTH (4-9) analogues would be highly valuable for clinical development.

References

molecular structure and properties of ACTH (4-9)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Structure and Properties of ACTH(4-9)

Introduction

Adrenocorticotropic hormone (ACTH) is a 39-amino acid polypeptide hormone produced by the anterior pituitary gland, playing a central role in the hypothalamic-pituitary-adrenal (HPA) axis by stimulating the adrenal cortex to produce glucocorticoids.[1] While the full-length hormone's functions are well-characterized, its fragments possess unique and often non-hormonal biological activities. This guide focuses on ACTH(4-9), a hexapeptide fragment of ACTH, and its analogs. Unlike its parent molecule, ACTH(4-9) exhibits potent neuroprotective and neuromodulatory effects, making it a subject of significant interest for researchers in neuroscience and drug development. This document provides a detailed overview of its molecular structure, physicochemical properties, biological activities, and key experimental methodologies used in its study.

Molecular Structure and Physicochemical Properties

ACTH(4-9) is the sequence fragment of ACTH corresponding to amino acid residues 4 through 9. Its primary structure and key physicochemical properties are detailed below.

Primary Structure:

  • Sequence: Met-Glu-His-Phe-Arg-Trp

  • One-Letter Code: MEHFRW[2][3]

Physicochemical Data Summary

The following table summarizes the key computed physicochemical properties of ACTH(4-9).

PropertyValueReference
Molecular FormulaC₄₂H₅₆N₁₂O₉S[2][3]
Molecular Weight905.0 g/mol
Exact Mass904.40139258 Da
IUPAC Name(4S)-4-[(2-amino-4-methylsulfanylbutanoyl)amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
XLogP3-2.3
Hydrogen Bond Donor Count14
Hydrogen Bond Acceptor Count15
Rotatable Bond Count23
CAS Number56236-83-0

Conformational Structure: Studies on ACTH fragments suggest that they are highly flexible in aqueous solutions, often described as having a "random coil" conformation. Specific high-resolution solution structures for ACTH(4-9) via NMR are not extensively detailed in the literature, a characteristic common for short, flexible peptides where a stable, single conformation is not maintained.

Biological Activity and Mechanism of Action

The biological effects of ACTH(4-9) are primarily centered on the central and peripheral nervous systems, contrasting sharply with the steroidogenic activity of full-length ACTH.

2.1 Neuroprotective and Neurotrophic Effects

  • Neuroprotection: ACTH(4-9) has demonstrated significant neuroprotective effects. In experimental models, it can prevent the degeneration of hippocampal nerve cells caused by sustained exposure to the synthetic glucocorticoid dexamethasone. This protection involves the preservation of neuronal morphology and cytoskeletal integrity.

  • Nerve Regeneration: The synthetic analog of ACTH(4-9), known as Org 2766, has been shown to enhance the regeneration of peripheral nerves after injury. Studies on rats with crush denervation showed that treatment with the analog improved both the qualitative and quantitative aspects of motor nerve regeneration, leading to stronger motor units that are more resistant to fatigue.

2.2 Mechanism of Action: A Departure from Classical Melanocortin Signaling

The mechanism of ACTH(4-9) and its analogs diverges from the canonical pathway of full-length ACTH. While ACTH activates the melanocortin-2 receptor (MC2R), a G-protein coupled receptor (GPCR), to stimulate the adenylyl cyclase-cAMP-PKA pathway, evidence suggests ACTH(4-9) operates differently.

  • Lack of Melanocortin Receptor Affinity: The analog Org 2766 lacks affinity for the known melanocortin (MC) receptors in the brain. This indicates that its neurological effects are not mediated by the classical receptors responsible for the hormonal actions of ACTH and MSH.

  • Modulation of NMDA Receptors: A key proposed mechanism is the modulation of the N-methyl-D-aspartate (NMDA) receptor system. Org 2766 has been shown to counteract the behavioral impairments induced by the NMDA receptor antagonist AP5 and suppress the excessive locomotor activity caused by NMDA administration. This modulatory role may underlie both its neuroprotective and attention-enhancing properties.

  • Interaction with Opioid Systems: In addition to NMDA receptor modulation, Org 2766 is reported to modulate the activity of endogenous opioids, which may contribute to its behavioral effects.

The diagrams below illustrate the classical ACTH signaling pathway for context and the proposed modulatory mechanism of ACTH(4-9).

classical_acth_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects acth ACTH mc2r MC2R (GPCR) acth->mc2r Binds gs Gs Protein mc2r->gs Activates ac Adenylyl Cyclase gs->ac Activates camp cAMP ac->camp Converts atp ATP atp->camp pka PKA (Active) camp->pka Activates steroidogenesis Steroidogenesis (e.g., Cortisol Production) pka->steroidogenesis Phosphorylates Targets

Caption: Classical signaling pathway of full-length ACTH via the MC2R.

acth49_modulatory_pathway cluster_receptors Neuronal Targets cluster_effects Cellular & Behavioral Outcomes acth49 ACTH(4-9) (or Org 2766) nmda NMDA Receptor acth49->nmda Modulates opioid Opioid System acth49->opioid Modulates neuroprotection Neuroprotection nmda->neuroprotection behavior Behavioral Modification nmda->behavior opioid->behavior nerve_regen Nerve Regeneration neuroprotection->nerve_regen

Caption: Proposed modulatory action of ACTH(4-9) on neuronal targets.

Quantitative Biological Data

Quantitative data on the binding affinity and functional potency of ACTH(4-9) are not widely reported in the literature. Its mechanism appears to be modulatory rather than involving direct, high-affinity binding and activation in the classical sense. Therefore, metrics like Kd, Ki, EC50, or IC50 are often not applicable or have not been determined. However, effective in vivo dosages have been established in animal models.

ParameterValue & ConditionsSpeciesReference
In Vivo Efficacy (Org 2766)10 µg/kg per 48 hr, IP injectionRat
In Vivo Efficacy (ACTH(4-9))1 mg/kg, IH injection (in pregnant females/pups)Mouse

Key Experimental Methodologies

The following sections provide representative protocols for assessing the biological activity of ACTH(4-9), based on published studies.

4.1 Protocol: In Vitro Neuroprotection Assay against Glucocorticoid-Induced Damage

This protocol is designed to assess the ability of ACTH(4-9) to protect cultured neurons from damage induced by dexamethasone, a synthetic glucocorticoid.

  • Cell Culture:

    • Culture primary hippocampal neurons or a suitable neuronal cell line (e.g., HT-22) on poly-D-lysine coated plates in appropriate growth medium.

    • Maintain cells at 37°C in a humidified 5% CO₂ incubator until they reach a desired confluency and differentiation state.

  • Treatment:

    • Prepare stock solutions of Dexamethasone and ACTH(4-9) in a suitable vehicle (e.g., sterile PBS or DMSO, then diluted in culture medium).

    • Aspirate old medium from cells.

    • Add fresh medium containing the toxic dose of Dexamethasone (concentration to be determined empirically, e.g., 10-100 µM).

    • To the treatment groups, add ACTH(4-9) at various concentrations (e.g., 1 nM to 10 µM) simultaneously with Dexamethasone.

    • Include control groups: Vehicle only, ACTH(4-9) only, and Dexamethasone only.

  • Incubation:

    • Incubate the plates for a period sufficient to induce cell death in the Dexamethasone-only group (e.g., 24-48 hours).

  • Assessment of Neuroprotection:

    • Cell Viability: Quantify cell viability using an MTT or LDH release assay. A higher viability in co-treated wells compared to Dexamethasone-only wells indicates protection.

    • Morphological Analysis: Fix cells with 4% paraformaldehyde. Perform staining with cresyl violet to assess neuronal morphology and count surviving neurons. Degenerating neurons often appear shrunken and pyknotic.

    • Immunocytochemistry: Stain fixed cells for neuronal markers like Microtubule-Associated Protein 2 (MAP2) to visualize dendritic integrity. A loss of MAP2 staining is indicative of neuronal damage.

  • Data Analysis:

    • Use microscopy to capture images and a computer-based image analyzer to quantify cell counts and staining intensity.

    • Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to compare treatment groups to controls.

The workflow for this experiment is visualized below.

experimental_workflow cluster_assays Assess Neuroprotection start Start culture Seed and Culture Hippocampal Neurons start->culture prepare Prepare Reagents: Dexamethasone (Toxin) ACTH(4-9) (Test Peptide) culture->prepare treat Apply Treatments to Wells (Vehicle, Toxin, Toxin + Peptide) prepare->treat incubate Incubate for 24-48 hours treat->incubate viability Measure Cell Viability (MTT / LDH Assay) incubate->viability morphology Fix and Stain Cells (Cresyl Violet / MAP2) incubate->morphology analyze Quantify Results & Perform Statistical Analysis viability->analyze morphology->analyze end_node End analyze->end_node

Caption: Experimental workflow for an in vitro neuroprotection assay.

4.2 Protocol: cAMP Accumulation Assay

This protocol is used to determine if a compound acts on GPCRs coupled to adenylyl cyclase. It serves as a crucial negative-control experiment for ACTH(4-9) to confirm its lack of activity at the MC2R.

  • Cell Culture:

    • Use cells expressing the receptor of interest, e.g., HEK293 cells stably transfected with the human MC2R and its necessary accessory protein, MRAP.

    • Plate cells in 24- or 48-well plates and grow to near confluency.

  • Assay Procedure:

    • Wash cells with a serum-free medium or buffer (e.g., HBSS).

    • Pre-incubate cells for 15-30 minutes with a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.

    • Add the test compounds:

      • Positive Control: Full-length ACTH(1-24) or ACTH(1-39) at various concentrations to generate a dose-response curve.

      • Test Compound: ACTH(4-9) at various concentrations.

      • Negative Control: Vehicle only.

    • Incubate for a specified time (e.g., 20-30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement:

    • Terminate the reaction by aspirating the medium and lysing the cells with the lysis buffer provided in a commercial cAMP assay kit.

    • Measure the intracellular cAMP concentration in the lysates using a competitive immunoassay format, such as an ELISA or HTRF-based kit, following the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Calculate the cAMP concentration for each sample.

    • Plot the dose-response curve for the positive control (ACTH) and determine its EC50.

    • Demonstrate that ACTH(4-9) does not elicit a significant increase in cAMP levels compared to the vehicle control.

Conclusion

ACTH(4-9) is a biologically active neuropeptide fragment with a distinct profile from its parent hormone. Its molecular properties are characterized by a short, flexible peptide chain with significant neuroprotective and neuromodulatory activities. The mechanism of action appears to bypass classical melanocortin receptor signaling, instead involving the modulation of key neurotransmitter systems like the NMDA receptor. While quantitative binding and functional data are sparse, in vivo studies confirm its potent effects on nerve regeneration and neuronal survival. The experimental protocols outlined herein provide a framework for the continued investigation of ACTH(4-9) and its analogs, which hold promise for the development of novel therapeutics for neurological disorders.

References

Methodological & Application

Application Notes and Protocols for In Vivo Experimental Studies of ACTH (4-9) in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vivo experimental protocols for the neuropeptide Adrenocorticotropic Hormone (4-9) [ACTH (4-9)] in mice. This document details its neuroprotective and anti-inflammatory applications, including detailed methodologies, quantitative data summaries, and visual representations of its mechanisms of action.

Introduction to ACTH (4-9)

ACTH (4-9) is a peptide fragment of the adrenocorticotropic hormone that lacks the steroidogenic activity of the full-length hormone.[1] It has garnered significant interest for its neurotrophic and anti-inflammatory properties, which are mediated through mechanisms independent of glucocorticoid release.[2] Research suggests that ACTH (4-9) and its analogs, such as Org 2766, exert their effects by modulating N-methyl-D-aspartate (NMDA) receptors and melanocortin receptors (MCRs), influencing neuronal survival, reducing inflammation, and improving functional outcomes in various preclinical models.[3][4]

Key In Vivo Applications and Experimental Protocols

This section outlines detailed protocols for two primary applications of ACTH (4-9) in mouse models: neuroprotection against glucocorticoid-induced neurodegeneration and amelioration of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.

Neuroprotective Effects in Dexamethasone-Induced Hippocampal Degeneration

This protocol describes the use of ACTH (4-9) to protect against neuronal damage caused by the synthetic glucocorticoid, dexamethasone (B1670325).[5][6]

Experimental Protocol:

  • Animal Model: Male Albino-Swiss mice are suitable for this study.[6] Animals should be housed under standard laboratory conditions with ad libitum access to food and water.

  • Experimental Groups:

    • Control Group: Receives intraperitoneal (i.p.) injections of distilled water (0.2 ml/24h) for 28 days.

    • Dexamethasone Group: Receives i.p. injections of dexamethasone at a dose of 8 mg/kg/24h for 28 days.[5]

    • ACTH (4-9) Treatment Group: Receives dexamethasone (8 mg/kg/24h, i.p.) for 28 days and subcutaneous (s.c.) injections of ACTH (4-9) at a dose of 50 mg/kg twice a week, 30 minutes prior to dexamethasone administration.[5]

  • Procedure:

    • On day 29 (24 hours after the last injection), animals are anesthetized with pentobarbital.

    • Perfuse transcardially with 0.9% NaCl containing heparin, followed by 10% formaldehyde.

    • Brains are removed and post-fixed in the same fixative solution for at least 24 hours at 4°C.

    • Process the brains for histological analysis (e.g., paraffin (B1166041) embedding).

  • Outcome Measures:

    • Morphological Analysis: Assess neuronal morphology in the dorsal hippocampus using cresyl violet staining.

    • Immunocytochemistry: Use anti-MAP2 antibodies to detect alterations in the neuronal cytoskeleton.

    • Ultrastructural Analysis: Perform electron microscopy to examine neuronal integrity.

    • Quantitative Analysis: Quantify the percentage of damaged neurons in the CA3 region of the hippocampus.[5]

Data Presentation:

GroupTreatmentDurationKey FindingsReference
Control Distilled Water (i.p.)28 daysNormal hippocampal neuron morphology.[5]
Dexamethasone 8 mg/kg/day Dexamethasone (i.p.)28 daysSignificant neuronal death in the CA3 region of the hippocampus.[5]
ACTH (4-9) + Dexamethasone 50 mg/kg ACTH (4-9) (s.c., twice weekly) + 8 mg/kg/day Dexamethasone (i.p.)28 daysSignificantly reduced dexamethasone-induced damage to hippocampal pyramidal neurons.[7][5]
Anti-inflammatory Effects in Experimental Autoimmune Encephalomyelitis (EAE)

This protocol outlines the use of an ACTH (4-9) analog to suppress the clinical symptoms of EAE in mice, a model that mimics aspects of multiple sclerosis.

Experimental Protocol:

  • Animal Model: C57BL/6 mice are commonly used for MOG-induced EAE.[8]

  • EAE Induction:

    • Induce EAE by subcutaneous immunization with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA).[8]

    • Administer pertussis toxin (PTX) intraperitoneally on the day of immunization and 22-26 hours later to facilitate the entry of immune cells into the central nervous system.[8]

  • Experimental Groups:

    • EAE Control Group: EAE-induced mice receiving vehicle (e.g., saline) injections.

    • ACTH (4-9) Analog Treatment Group: EAE-induced mice receiving daily subcutaneous injections of an ACTH (4-9) analog. A synthetic analog has been shown to be effective.[5]

  • Procedure:

    • Begin treatment with the ACTH (4-9) analog at the onset of clinical symptoms or prophylactically.

    • Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization.[8]

    • Score the severity of EAE based on a standardized scale (e.g., 0-5 scale, where 0 is no paralysis and 5 is moribund).[9]

    • Provide supportive care, including accessible food and water, for paralyzed animals.[8]

  • Outcome Measures:

    • Clinical Score: Record daily EAE scores to assess disease severity and progression.

    • Motor Performance: Evaluate motor function using tests such as the rotarod test.

    • Histology: At the end of the experiment, collect spinal cord and brain tissue for histological analysis of inflammation and demyelination (e.g., H&E and Luxol Fast Blue staining).

    • Cytokine Analysis: Measure levels of pro- and anti-inflammatory cytokines in the CNS and peripheral lymphoid organs. Oral administration of ACTH has been shown to decrease IL-17 and increase regulatory T cells in the CNS of EAE mice.[10]

Data Presentation:

GroupTreatmentKey FindingsReference
EAE Control VehicleProgressive development of EAE clinical symptoms, including paralysis.[5]
ACTH (4-9) Analog Repeated subcutaneous injectionsSuppressed development of EAE-related clinical symptoms and improved motor performance.[5]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of ACTH (4-9) are attributed to its interaction with specific signaling pathways in the central nervous system.

Modulation of NMDA Receptor Activity

ACTH (4-9) and its analogs can modulate the activity of the NMDA receptor, which plays a crucial role in synaptic plasticity, learning, and memory, but also in excitotoxicity.[3][11] By interacting with the NMDA receptor, ACTH (4-9) can protect neurons from excitotoxic damage.[1]

NMDA_Modulation ACTH_4_9 ACTH (4-9) NMDA_R NMDA Receptor ACTH_4_9->NMDA_R Modulates Neuroprotection Neuroprotection ACTH_4_9->Neuroprotection Promotes Excitotoxicity Excitotoxicity NMDA_R->Excitotoxicity Mediates

Diagram 1: ACTH (4-9) modulation of NMDA receptor activity.
Anti-inflammatory Signaling via Melanocortin Receptors

ACTH can exert anti-inflammatory effects through melanocortin receptors (MCRs), such as MC3R and MC4R, which are expressed on immune and neural cells.[4][12] Activation of these receptors can lead to the suppression of pro-inflammatory signaling pathways like NF-κB and a subsequent decrease in the production of pro-inflammatory cytokines, while promoting the release of anti-inflammatory cytokines.[7][12]

Anti_Inflammatory_Signaling ACTH_4_9 ACTH (4-9) MCR Melanocortin Receptors (MC3R, MC4R) ACTH_4_9->MCR Activates NF_kB NF-κB Signaling MCR->NF_kB Inhibits Anti_inflammatory_Cytokines Anti-inflammatory Cytokines (e.g., IL-4, IL-10, IL-13) MCR->Anti_inflammatory_Cytokines Promotes Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) NF_kB->Pro_inflammatory_Cytokines Promotes

Diagram 2: Anti-inflammatory signaling of ACTH (4-9) via MCRs.

Experimental Workflow

The following diagram illustrates a general workflow for conducting in vivo experiments with ACTH (4-9) in mice.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Animal_Acclimation Animal Acclimation (e.g., Male Albino-Swiss or C57BL/6 mice) Group_Assignment Group Assignment (Control, Disease, Treatment) Animal_Acclimation->Group_Assignment Disease_Induction Disease Induction (e.g., Dexamethasone or EAE) Group_Assignment->Disease_Induction Treatment_Admin ACTH (4-9) Administration (s.c. or i.p.) Disease_Induction->Treatment_Admin Behavioral_Assessment Behavioral/Clinical Assessment (e.g., EAE scoring) Treatment_Admin->Behavioral_Assessment Tissue_Collection Tissue Collection (Brain, Spinal Cord) Behavioral_Assessment->Tissue_Collection Data_Analysis Histological & Molecular Analysis (e.g., Staining, Cytokine profiling) Tissue_Collection->Data_Analysis

Diagram 3: General experimental workflow for in vivo studies.

Conclusion

ACTH (4-9) and its analogs represent promising therapeutic agents for neurological and inflammatory disorders. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute in vivo studies in mice to further explore the therapeutic potential of this intriguing neuropeptide. Careful consideration of the experimental model, dosage, administration route, and relevant outcome measures is crucial for obtaining robust and reproducible results.

References

Application Notes and Protocols for ACTH(4-9) in Cognitive Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Adrenocorticotropic Hormone (4-9) [ACTH(4-9)] and its analogs in cognitive research. ACTH(4-9) is a peptide fragment that lacks the steroidogenic activity of the full ACTH molecule but has been shown to possess neuroprotective and cognitive-enhancing properties. These protocols are intended to guide researchers in designing and executing preclinical and clinical studies to evaluate the efficacy of ACTH(4-9) and related compounds.

Quantitative Data Summary

The effective dosage of ACTH(4-9) and its analogs varies significantly depending on the species, route of administration, and the specific cognitive domain being investigated. The following tables summarize quantitative data from key preclinical and clinical studies.

Table 1: Preclinical Studies of ACTH(4-9) and its Analogs in Cognitive Models
Compound Animal Model Dosage Route of Administration Cognitive Task Observed Effect Citation
Org 2766Rat10 ng - 10 µgIntracerebroventricular (ICV)Morris Water MazeCounteracted AP5-induced impairment in spatial orientation.[1]
Org 2766RatNot SpecifiedChronicMorris Water Maze, Step-through avoidancePrevented behavioral alterations induced by a mineralocorticoid receptor antagonist.
EbiratideMouse/Rat1-10 µg/kgSubcutaneous (SC)Inhibitory avoidance, up-hill avoidance, shuttle box avoidance, 8-arm radial mazeImproved memory processes.[2][2]
ACTH(4-9)Mouse50 mg/kgSubcutaneous (SC), twice a weekNot a cognitive task (neuroprotection study)Reduced dexamethasone-induced neuronal damage in the hippocampus.[3][3]
Table 2: Clinical Studies of ACTH(4-9) Analogs in Cognitive Function
Compound Patient Population Dosage Route of Administration Cognitive Assessment Observed Effect Citation
Ebiratide (Org 2766)Alzheimer's disease, Major Depressive Episode60, 300, 600 µgIntravenous (IV)Neuropsychological testingNo cognitive improvement, but patients felt more vigorous and alert.
Org 2766Alzheimer's diseaseNot SpecifiedNot Specified (6-month study)Rating scales, cognitive functionsNo significant effect on cognitive function.
ACTH(4-9) analogHealthy Adults5, 10, 20 mgOralVisual Event-Related Potential (ERP)5 and 10 mg doses enhanced neural efficiency; 20 mg dose did not.
Org 2766Autistic Children20 mg/dayOral (4 weeks)Aberrant Behavior Checklist, Playroom ObservationDecreased stereotypic behavior and increased social interaction.[4][5]
Org 2766Autistic Children40 mg/dayOral (6 weeks)Aberrant Behavior Checklist, Behavioral ObservationFailed to improve social and communicative behavior at a group level, but responders showed decreased hyperactivity.[6][6]

Experimental Protocols

Preclinical: Morris Water Maze Protocol

This protocol is adapted from standard procedures and is suitable for assessing the effects of ACTH(4-9) on spatial learning and memory in rodents.[7][8][9][10]

Objective: To evaluate the effect of ACTH(4-9) on the acquisition of a spatial navigation task.

Apparatus:

  • A circular tank (1.5-2.0 m in diameter) filled with water made opaque with non-toxic white paint or milk powder.

  • An escape platform (10-15 cm in diameter) submerged 1-2 cm below the water surface.

  • A video tracking system and software to record the animal's swim path, latency to find the platform, and swim speed.

  • Distinct visual cues placed around the room and visible from within the maze.

Procedure:

  • Acclimation: Handle the animals for several days before the experiment. Allow them to habituate to the experimental room for at least 1 hour before testing.

  • Drug Administration: Administer ACTH(4-9) or vehicle at the predetermined dose and route (e.g., subcutaneously 30-60 minutes before the first trial of each day).

  • Acquisition Phase (4-5 days):

    • Conduct 4 trials per day for each animal.

    • For each trial, gently place the animal into the water facing the wall of the tank at one of four quasi-randomly selected starting positions (North, South, East, West).

    • Allow the animal to swim freely for a maximum of 60-90 seconds to find the hidden platform.

    • If the animal fails to find the platform within the maximum time, gently guide it to the platform.

    • Allow the animal to remain on the platform for 15-30 seconds.

    • The inter-trial interval should be between 10-20 minutes.

  • Probe Trial (24 hours after the last acquisition trial):

    • Remove the escape platform from the pool.

    • Place the animal in the tank at a novel starting position.

    • Allow the animal to swim for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.

  • Data Analysis:

    • Acquisition: Analyze the escape latency and swim path length across training days using a repeated-measures ANOVA.

    • Probe Trial: Compare the time spent in the target quadrant to the time spent in other quadrants using a one-way ANOVA or a t-test against chance (25%).

Preclinical: Passive Avoidance Task Protocol

This protocol is designed to assess the effects of ACTH(4-9) on fear-motivated learning and memory.[11][12][13][14]

Objective: To evaluate the effect of ACTH(4-9) on the retention of an inhibitory avoidance response.

Apparatus:

  • A two-chamber shuttle box with a light and a dark compartment separated by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.

Procedure:

  • Acclimation and Habituation:

    • Handle the animals for several days prior to the experiment.

    • On the day of training, place each animal in the light compartment and allow it to explore for a set period (e.g., 2 minutes).

  • Training (Acquisition):

    • Administer ACTH(4-9) or vehicle at the predetermined dose and route before the training session.

    • Place the animal in the light compartment, facing away from the door.

    • When the animal enters the dark compartment with all four paws, the guillotine door is closed, and a mild, inescapable foot shock (e.g., 0.3-0.5 mA for 2 seconds) is delivered.

    • Immediately after the shock, remove the animal and return it to its home cage.

    • Record the latency to enter the dark compartment.

  • Retention Test (24 or 48 hours later):

    • Place the animal back into the light compartment.

    • Record the latency to enter the dark compartment (step-through latency) for a maximum of 300-600 seconds. A longer latency is indicative of better memory of the aversive event.

    • No foot shock is delivered during the retention test.

  • Data Analysis:

    • Compare the step-through latencies between the ACTH(4-9) treated group and the vehicle control group using a Mann-Whitney U test or a t-test.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for ACTH(4-9) Cognitive Enhancement

ACTH(4-9) is believed to exert its cognitive effects through the modulation of several neural systems, with the Melanocortin 4 Receptor (MC4R) being a key target. Activation of MC4R can lead to downstream signaling cascades that enhance synaptic plasticity, a cellular correlate of learning and memory.[15][16][17] Additionally, ACTH(4-9) has been shown to modulate NMDA receptor activity, which is critical for long-term potentiation (LTP).[18]

ACTH4_9_Signaling ACTH ACTH(4-9) MC4R MC4R ACTH->MC4R Binds to NMDA NMDA Receptor ACTH->NMDA Modulates AC Adenylate Cyclase MC4R->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates BDNF BDNF Expression CREB->BDNF Increases SynapticPlasticity Synaptic Plasticity (LTP) BDNF->SynapticPlasticity Cognition Cognitive Enhancement SynapticPlasticity->Cognition Ca Ca²+ Influx NMDA->Ca Ca->SynapticPlasticity

Proposed signaling pathway of ACTH(4-9) in cognitive enhancement.
Experimental Workflow for Preclinical Evaluation

The following diagram illustrates a typical workflow for evaluating the cognitive effects of an ACTH(4-9) analog in a rodent model.

Preclinical_Workflow start Start: Hypothesis Formulation animal_model Animal Model Selection (e.g., Aged Rats, Disease Model) start->animal_model drug_prep ACTH(4-9) Analog and Vehicle Preparation animal_model->drug_prep dose_finding Dose-Response Study (Pilot Experiments) drug_prep->dose_finding behavioral_testing Behavioral Testing (e.g., Morris Water Maze) dose_finding->behavioral_testing tissue_collection Tissue Collection (e.g., Hippocampus) behavioral_testing->tissue_collection data_analysis Data Analysis and Interpretation behavioral_testing->data_analysis molecular_analysis Molecular Analysis (e.g., Western Blot for pCREB, BDNF) tissue_collection->molecular_analysis molecular_analysis->data_analysis conclusion Conclusion and Reporting data_analysis->conclusion

Workflow for preclinical evaluation of ACTH(4-9) analogs.
Logical Relationship in Clinical Trial Design

This diagram outlines the logical progression of a clinical trial designed to assess the cognitive effects of an ACTH(4-9) analog in a human population.

Clinical_Trial_Logic phase1 Phase I: Safety and Tolerability (Healthy Volunteers) phase2a Phase IIa: Proof of Concept (Target Population, e.g., MCI) phase1->phase2a go_nogo Go/No-Go Decision (Based on Safety and Efficacy Signals) phase2a->go_nogo phase2b Phase IIb: Dose-Ranging (Optimal Dose Identification) go_nogo->phase2b Go phase3 Phase III: Pivotal Efficacy and Safety (Large, Randomized, Controlled Trial) phase2b->phase3 nda New Drug Application (NDA) Submission phase3->nda

Logical flow of a clinical trial for an ACTH(4-9) analog.

References

Application Notes and Protocols for Preparing ACTH (4-9) Solutions in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (ACTH) is a peptide hormone that is processed from pro-opiomelanocortin and is primarily known for its role in stimulating the adrenal cortex. However, smaller fragments of ACTH, such as ACTH (4-9), lack significant steroidogenic activity but retain potent neurotrophic and neuroprotective properties. These fragments are of considerable interest in neuroscience and drug development for their potential therapeutic applications in neuronal damage and neurodegenerative diseases.[1][2][3] The ACTH (4-9) fragment has been shown to exert protective effects on neurons, for instance, against dexamethasone-induced damage in hippocampal cells.[4][5] This document provides detailed application notes and protocols for the preparation and use of ACTH (4-9) solutions in cell culture assays to ensure reliable and reproducible results.

Data Presentation

Table 1: Properties of ACTH (4-9)
PropertyValueSource
Full Name Adrenocorticotropic Hormone Fragment 4-9N/A
CAS Number 56236-83-0
Molecular Formula C₃₄H₅₀N₁₀O₉SN/A
Molecular Weight 778.89 g/mol N/A
Amino Acid Sequence Met-Glu-His-Phe-Arg-TrpN/A
Table 2: Recommended Solvents and Storage Conditions
ParameterRecommendationRationale/RemarksSource
Primary Solvent Sterile, ultrapure water or sterile Phosphate-Buffered Saline (PBS)Ensures sterility and physiological compatibility for cell culture applications.
Alternative Solvents For hydrophobic peptides, a small amount of DMSO or DMF can be used for initial solubilization before dilution in aqueous buffer.N/AN/A
Reconstitution Concentration 1 mg/mL is a common starting stock concentration.Provides a concentrated stock that can be easily diluted to working concentrations.
Short-Term Storage (Reconstituted) 2-8°C for up to 24 hours.Minimizes degradation for immediate use.
Long-Term Storage (Reconstituted) Aliquot and store at -20°C or -80°C for up to 3-6 months.Prevents degradation from repeated freeze-thaw cycles.
Lyophilized Peptide Storage -20°C or -80°C.Stable for extended periods in lyophilized form.N/A
Carrier Protein For long-term storage of dilute solutions, consider adding a carrier protein (e.g., 0.1% BSA or HSA).Prevents adsorption of the peptide to storage vial surfaces.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized ACTH (4-9)

This protocol describes the steps for reconstituting lyophilized ACTH (4-9) to create a stock solution.

Materials:

  • Lyophilized ACTH (4-9) peptide

  • Sterile, ultrapure water or sterile PBS (pH 7.2-7.4)

  • Sterile, low-protein binding microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pre-centrifugation: Before opening, centrifuge the vial of lyophilized ACTH (4-9) at low speed (e.g., 1000 x g) for 1-2 minutes to pellet any powder that may have become dislodged during shipping.

  • Solvent Addition: Carefully open the vial and add the required volume of sterile water or PBS to achieve the desired stock concentration (e.g., for a 1 mg/mL stock from 1 mg of peptide, add 1 mL of solvent).

  • Dissolution: Gently vortex the vial for 10-20 seconds to mix. Allow the solution to sit at room temperature for 10-15 minutes to ensure complete dissolution. If insolubility is observed, sonication in a water bath for a few minutes may aid dissolution.

  • Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into sterile, low-protein binding microcentrifuge tubes in volumes appropriate for your experiments to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions and Application in a Neuroprotection Assay

This protocol provides a general workflow for preparing working solutions of ACTH (4-9) and applying them to a cell culture-based neuroprotection assay.

Materials:

  • Reconstituted ACTH (4-9) stock solution (from Protocol 1)

  • Appropriate cell culture medium (e.g., DMEM with 10% FBS)

  • Neuronal cell line (e.g., SH-SY5Y, PC12, or primary hippocampal neurons)

  • Neurotoxic agent (e.g., dexamethasone, cisplatin)

  • Sterile syringe filters (0.22 µm pore size)

  • Sterile serological pipettes and pipette tips

  • Cell culture plates (e.g., 96-well plates)

Procedure:

  • Thawing of Stock Solution: Thaw an aliquot of the ACTH (4-9) stock solution on ice.

  • Preparation of Working Solution:

    • Aseptically dilute the stock solution in pre-warmed cell culture medium to the desired final concentration. For example, to prepare a 10 µM working solution from a 1 mg/mL stock (assuming MW of 778.89), you would perform a series of dilutions.

    • It is recommended to prepare a slightly larger volume of the working solution than needed to account for any pipetting inaccuracies.

  • Sterile Filtration: For optimal sterility, filter the final working solution through a 0.22 µm sterile syringe filter before adding it to the cell culture.

  • Cell Treatment:

    • Plate neuronal cells at the desired density in a multi-well plate and allow them to adhere overnight.

    • The following day, replace the medium with the freshly prepared ACTH (4-9) working solution. Depending on the experimental design, cells may be pre-treated with ACTH (4-9) for a specific duration before the addition of a neurotoxic agent, or co-treated with both agents simultaneously.

    • Include appropriate controls, such as vehicle-only treated cells and cells treated with the neurotoxic agent alone.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Assessment of Neuroprotection: Following incubation, assess cell viability and/or other relevant endpoints using appropriate assays, such as MTT, LDH release, or immunocytochemistry for neuronal markers.

Visualizations

Signaling Pathways and Experimental Workflows

ACTH4_9_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ACTH (4-9) ACTH (4-9) MC4R MC4R ACTH (4-9)->MC4R Binds Gs Gs MC4R->Gs Activates ERK ERK1/2 MC4R->ERK PKA-independent activation AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Neuroprotection Neuroprotection (e.g., anti-apoptotic effects) CREB->Neuroprotection Promotes transcription of pro-survival genes ERK->Neuroprotection Contributes to

Caption: Putative signaling pathway of ACTH (4-9) in neurons.

Experimental_Workflow start Start reconstitution Reconstitute Lyophilized ACTH (4-9) Peptide start->reconstitution stock_solution Prepare Stock Solution (e.g., 1 mg/mL) reconstitution->stock_solution working_solution Prepare Working Solution in Cell Culture Medium stock_solution->working_solution sterile_filter Sterile Filter (0.22 µm filter) working_solution->sterile_filter treatment Treat Cells with ACTH (4-9) ± Neurotoxin sterile_filter->treatment cell_plating Plate Neuronal Cells cell_plating->treatment incubation Incubate for Desired Duration treatment->incubation assay Perform Cell Viability/ Neuroprotection Assay incubation->assay end End assay->end

Caption: Experimental workflow for ACTH (4-9) in cell culture.

Concluding Remarks

The successful use of ACTH (4-9) in cell culture assays hinges on the proper preparation and handling of the peptide solutions. Adherence to sterile techniques, accurate dilution, and appropriate storage are paramount to obtaining meaningful and reproducible data. The protocols and information provided herein serve as a comprehensive guide for researchers investigating the neuroprotective and neurotrophic effects of this promising peptide fragment. As with any experimental system, optimization of concentrations and incubation times for specific cell types and experimental conditions is recommended.

References

Application Notes and Protocols: Subcutaneous vs. Intraperitoneal Injection of ACTH (4-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (ACTH) (4-9) is a six-amino-acid fragment of the full ACTH peptide. Unlike its parent molecule, ACTH (4-9) and its stable analog, Org 2766, are devoid of significant corticotropic activity, meaning they do not stimulate the adrenal glands to produce corticosteroids.[1] Instead, these peptides have garnered significant interest for their neuroprotective and nootropic (cognition-enhancing) effects.[2][3] Research suggests that ACTH (4-9) can promote nerve regeneration, protect neurons from damage, and improve cognitive function in various preclinical models.[2][3][4] The primary mechanism for these central nervous system effects is believed to involve the modulation of glutamatergic neurotransmission, particularly through interaction with the N-methyl-D-aspartate (NMDA) receptor.[2][5][6][7][8]

The choice of administration route is a critical parameter in experimental design, influencing the pharmacokinetic and pharmacodynamic profile of a compound. For ACTH (4-9), the two most common parenteral routes used in preclinical research are subcutaneous (SC) and intraperitoneal (IP) injections. This document provides a detailed comparison of these two methods, including application notes, quantitative data summaries, and step-by-step experimental protocols.

Comparison of Subcutaneous and Intraperitoneal Routes

The selection between SC and IP administration depends on the desired speed of onset, duration of action, and experimental context. While direct comparative pharmacokinetic studies for ACTH (4-9) are limited, general principles and available data for its analogs can guide the decision.

  • Subcutaneous (SC) Injection: This method involves injecting the substance into the loose connective tissue just beneath the skin. Absorption from the SC space is generally slower and more sustained compared to the IP route, as the peptide must diffuse into the capillary network. This can lead to a lower peak plasma concentration (Cmax) and a longer time to reach it (Tmax), potentially resulting in a more prolonged duration of action. The bioavailability of an ACTH (4-9) analog after SC injection in rats has been reported to be around 13-15% without absorption enhancers.[9]

  • Intraperitoneal (IP) Injection: This route involves injecting the substance directly into the peritoneal cavity. The peritoneum has a large, highly vascularized surface area, leading to rapid absorption into the portal circulation and then systemic circulation. This typically results in a faster onset of action, a higher Cmax, and a shorter Tmax compared to SC injection.[10] However, the IP route can be more variable due to the potential for injection into abdominal organs or fat pads, which can alter absorption.[11]

Quantitative Data Summary

The following tables summarize the available quantitative data for ACTH (4-9) and its analog Org 2766 administered via subcutaneous and intraperitoneal routes.

Table 1: Pharmacokinetic Parameters of an ACTH (4-9) Analog (Org 2766) Following Subcutaneous Injection in Rats

ParameterValueReference
Time to Peak Plasma Concentration (Tmax)8 minutes[12]
Bioavailability (without absorption enhancers)~13-15%[9]
Initial Half-life (t1/2)4 minutes[12]

Table 2: Effective Dosages of ACTH (4-9) and its Analog (Org 2766) by Administration Route

RouteSpeciesModelEffective DoseOutcomeReference
Subcutaneous RatSciatic Nerve Crush10 µ g/rat (every other day)Accelerated functional recovery[3]
Subcutaneous RatPilocarpine-induced Epilepsy10 µ g/rat Reduced seizure severity
Subcutaneous RatNMDA-induced Locomotion1 µ g/day for 7 daysReduced NMDA-induced hyperactivity[7]
Intraperitoneal RatSocial Interaction0.5 µg/kgIncreased active social contact[13]
Intraperitoneal RatSocial Interaction50 µg/kgIncreased active social contact[13]
Intraperitoneal MouseDexamethasone-induced NeurodegenerationNot specifiedNeuroprotective effect[4]

Signaling Pathway

The neuroprotective and cognitive effects of ACTH (4-9) are largely independent of the classical melanocortin receptors associated with full-length ACTH. Instead, evidence points towards a modulatory role on the NMDA receptor, a key component in synaptic plasticity and neuronal excitability.

ACTH4_9_Signaling cluster_neuron Neuron cluster_receptor NMDA Receptor Complex ACTH49 ACTH (4-9) NMDAR NMDA Receptor ACTH49->NMDAR Modulates Ca_influx Ca²+ Influx NMDAR->Ca_influx Activates Glutamate Glutamate Glutamate->NMDAR Binds Glycine Glycine Glycine->NMDAR Binds Plasticity Synaptic Plasticity Ca_influx->Plasticity Neuroprotection Neuroprotection Ca_influx->Neuroprotection Cognition Cognitive Enhancement Plasticity->Cognition

Caption: Proposed signaling pathway for ACTH (4-9) in the CNS.

Experimental Protocols

These protocols provide standardized procedures for the subcutaneous and intraperitoneal administration of ACTH (4-9) to rodents. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Protocol 1: Subcutaneous (SC) Injection of ACTH (4-9)

1. Materials:

  • ACTH (4-9) peptide

  • Sterile, pyrogen-free saline (0.9% NaCl) or other appropriate vehicle

  • Sterile syringes (e.g., 1 mL)

  • Sterile needles (25-27 gauge for mice; 23-25 gauge for rats)[14][15]

  • 70% ethanol

  • Animal scale

2. Vehicle Preparation:

  • Aseptically dissolve ACTH (4-9) in sterile saline to the desired final concentration. Ensure the solution is clear and free of particulates. Store as recommended by the manufacturer.

  • Warm the solution to room temperature before injection to minimize discomfort to the animal.[14]

3. Animal Handling and Restraint:

  • Mouse: Grasp the mouse by the loose skin at the scruff of the neck between your thumb and forefinger. Secure the tail with your pinky finger against your palm. This will immobilize the head and expose the dorsal thoracic area.

  • Rat: Gently restrain the rat. For one-person restraint, you can wrap the animal in a small towel. For two-person restraint, one person can restrain the animal while the other injects.

4. Injection Procedure:

  • Weigh the animal to calculate the correct injection volume.

  • Identify the injection site, typically the loose skin over the dorsal midline (scruff) or the flank.

  • Gently lift the skin to form a "tent."[16]

  • Insert the needle, bevel up, into the base of the skin tent, parallel to the animal's body. Be careful not to puncture through the other side of the tent.[15]

  • Aspirate by pulling back slightly on the plunger. If blood appears in the syringe hub, withdraw the needle and select a new site.[17][18]

  • If no blood is aspirated, slowly depress the plunger to inject the solution.

  • Withdraw the needle and gently apply pressure to the injection site if necessary.

  • Return the animal to its cage and monitor for any adverse reactions.

Protocol 2: Intraperitoneal (IP) Injection of ACTH (4-9)

1. Materials:

  • ACTH (4-9) peptide

  • Sterile, pyrogen-free saline (0.9% NaCl) or other appropriate vehicle

  • Sterile syringes (e.g., 1 mL)

  • Sterile needles (25-27 gauge for mice; 23-25 gauge for rats)[14]

  • 70% ethanol

  • Animal scale

2. Vehicle Preparation:

  • Follow the same procedure as for SC injection.

3. Animal Handling and Restraint:

  • Mouse/Rat: Restrain the animal securely, exposing its abdomen. Tilt the animal so its head is slightly lower than its hindquarters. This allows the abdominal organs to shift cranially, reducing the risk of puncture.[19][20]

4. Injection Procedure:

  • Weigh the animal to calculate the correct injection volume.

  • Identify the injection site in the lower right or left abdominal quadrant, avoiding the midline (to prevent injection into the bladder) and the cecum (on the left side in rats).[14][21]

  • Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.[22]

  • Aspirate by pulling back slightly on the plunger. If blood (vessel puncture), urine (bladder puncture), or yellowish/brown fluid (intestinal puncture) appears, discard the syringe and start over with fresh materials.[19][23]

  • If no fluid is aspirated, inject the solution with a steady motion.

  • Withdraw the needle and return the animal to its cage.

  • Monitor the animal for any signs of distress, such as peritonitis or abdominal discomfort.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study comparing the effects of SC and IP administration of ACTH (4-9).

Experimental_Workflow cluster_groups Treatment Groups Acclimatization Animal Acclimatization (e.g., 1 week) Baseline Baseline Behavioral/ Physiological Measures Acclimatization->Baseline Grouping Random Assignment to Groups Baseline->Grouping Vehicle_SC Vehicle (SC) Grouping->Vehicle_SC ACTH_SC ACTH (4-9) (SC) Grouping->ACTH_SC Vehicle_IP Vehicle (IP) Grouping->Vehicle_IP ACTH_IP ACTH (4-9) (IP) Grouping->ACTH_IP Injection Drug Administration Post_Treatment Post-Treatment Monitoring & Behavioral/Physiological Testing Injection->Post_Treatment Tissue_Collection Tissue Collection (e.g., Brain, Blood) Post_Treatment->Tissue_Collection Analysis Data Analysis (e.g., Histology, Biochemistry) Tissue_Collection->Analysis Results Results & Interpretation Analysis->Results

Caption: General workflow for in vivo ACTH (4-9) efficacy studies.

References

Application Notes and Protocols for Long-Term Administration of ACTH(4-9) in Rat Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (ACTH) is a polypeptide hormone known for its role in the stress response. The fragment ACTH(4-9), a synthetic analogue often referred to as Org 2766, lacks the steroidogenic activity of the full-length hormone but retains potent neurotrophic and neuroprotective properties. These characteristics have made it a subject of interest in preclinical research, particularly in rat models of aging, neurodegeneration, and nerve injury. This document provides detailed application notes and protocols for the long-term administration of ACTH(4-9) in rat models, based on findings from multiple research studies.

Data Presentation: Summary of Quantitative Data

The following tables summarize the quantitative outcomes from various studies involving the long-term administration of ACTH(4-9) in rat models.

Table 1: Effects of Long-Term ACTH(4-9) on Behavior in Rat Models
Behavioral Test Rat Model Treatment Regimen Key Quantitative Finding Reference
Social AttentionAging Rats6-month treatmentMaintained social attention levels, whereas control animals showed a gradual decrease.[1]
Morris Water MazeAging Rats6-month treatment, tested 3 months after cessationImproved performance in the spatial water maze task compared to control animals.[1]
T-Maze Reversal LearningRats with parafascicular lesionsChronic treatmentFunctional recovery of impaired T-maze reversal learning.[2]
Social InteractionHealthy RatsIntraseptal injection (250-500 pg)Significantly increased time spent in active social interaction.[3]
Motor ActivityHealthy RatsSubcutaneous injection (0.01-0.03 µg/kg)Dose-dependently normalized motor activities altered by housing and test conditions.[4]
NMDA-Induced HyperlocomotionHealthy Rats7 days subcutaneous (1 µ g/day )Significantly reduced the increase in locomotor activity caused by NMDA injection.
Table 2: Neuroprotective and Physiological Effects of Long-Term ACTH(4-9) in Rat Models
Parameter Rat Model Treatment Regimen Key Quantitative Finding Reference
Nerve Conduction VelocityAging Rats6-month treatmentPreserved nerve conduction velocity in the major caudal and sciatic nerves.
NMDA-Induced Cholinergic Neuron LossHealthy Rats (postnatal treatment)Injections on postnatal days 1, 3, and 5Reduced NMDA-induced loss of cholinergic neurons in adulthood.
Motor Nerve RegenerationRats with sciatic nerve crush10 µg/kg/48 hr IPImproved contractile strength and motor unit performance at 7 and 11 days post-crush.
Microglial ReactionRats with facial nerve crush75 µg/kg/48 hSignificantly reduced the number of perineuronal glial cells on days 4 and 5 post-operation.

Experimental Protocols

Protocol 1: Long-Term Administration of ACTH(4-9) for Behavioral Assessment in Aging Rats

This protocol is based on studies investigating the effects of chronic ACTH(4-9) administration on age-related cognitive and social deficits.

1. Animals:

  • Male Wistar or Long-Evans rats, aged (e.g., 18-24 months).

  • House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to food and water.

2. ACTH(4-9) (Org 2766) Preparation and Administration:

  • Dosage: 1.2 µ g/day or other empirically determined dose.

  • Vehicle: Bacteriostatic saline.

  • Administration Route: Subcutaneous implantation of osmotic minipumps (e.g., Alzet 2002) for continuous delivery over an extended period (e.g., 14-15 days or longer). Alternatively, daily or every 48-hour subcutaneous injections can be used for chronic studies.

3. Experimental Workflow:

G cluster_pre Pre-Treatment cluster_treatment Treatment Phase cluster_post Post-Treatment Assessment acclimatization Acclimatization (1-2 weeks) baseline Baseline Behavioral Testing (e.g., Morris Water Maze, Social Interaction) acclimatization->baseline pump_implantation Osmotic Minipump Implantation (Subcutaneous) baseline->pump_implantation chronic_admin Chronic ACTH(4-9) Administration (e.g., 6 months) pump_implantation->chronic_admin behavioral_testing Behavioral Testing (Monthly or at study conclusion) chronic_admin->behavioral_testing physiological_testing Physiological Assessment (Nerve Conduction Velocity) behavioral_testing->physiological_testing histology Histological Analysis physiological_testing->histology

Figure 1: Experimental workflow for long-term ACTH(4-9) administration.

4. Behavioral Assessments:

  • Morris Water Maze (for spatial learning and memory):

    • Apparatus: A circular pool (e.g., 1.5 m diameter) filled with opaque water. A hidden platform is submerged 1-2 cm below the water surface.

    • Procedure:

      • Acquisition Phase: Conduct 4 trials per day for 5 consecutive days. In each trial, place the rat in the water at one of four starting positions. Allow the rat to swim and find the platform. If the platform is not found within 60-90 seconds, guide the rat to it.

      • Probe Trial: 24 hours after the last acquisition trial, remove the platform and allow the rat to swim for 60 seconds.

    • Data Collection: Record escape latency, path length, and time spent in the target quadrant during the probe trial.

  • Social Interaction Test (for social behavior):

    • Apparatus: A familiar, dimly lit open field arena.

    • Procedure:

      • Habituate pairs of rats to the test arena.

      • On the test day, place two rats (one treated, one control, or both from the same treatment group) in the arena for a set duration (e.g., 10 minutes).

    • Data Collection: Manually or with video tracking software, score the duration and frequency of active social behaviors (e.g., sniffing, grooming, following).

Protocol 2: Neuroprotection Assessment of ACTH(4-9) in an Excitotoxicity Model

This protocol is adapted from studies investigating the neuroprotective effects of ACTH(4-9) against NMDA-induced neuronal damage.

1. Animals:

  • Male Wistar rats.

  • For postnatal studies, use rat pups.

2. ACTH(4-9) (Org 2766) Administration:

  • For postnatal treatment: Subcutaneous injections on postnatal days 1, 3, and 5.

  • For adult treatment: Chronic subcutaneous administration (e.g., 1 µ g/day for 7 days) prior to the excitotoxic insult.

3. NMDA-Induced Lesion:

  • Anesthesia: Anesthetize the rats (e.g., with a ketamine/xylazine mixture).

  • Stereotaxic Surgery: Secure the rat in a stereotaxic frame.

  • Infusion: Infuse NMDA (e.g., 300 ng in 3 µl) into the target brain region (e.g., lateral ventricle or specific nucleus) using a microinjection pump.

4. Neuroprotective Assessment Workflow:

G cluster_treatment Treatment Phase cluster_lesion Excitotoxic Lesion cluster_assessment Post-Lesion Assessment acth_admin ACTH(4-9) Administration (e.g., Postnatal or Chronic Adult) nmda_infusion NMDA Infusion (Stereotaxic Surgery) acth_admin->nmda_infusion behavioral_testing Behavioral Testing (e.g., Locomotor Activity) nmda_infusion->behavioral_testing histology Histological Analysis (e.g., ChAT, GFAP staining) behavioral_testing->histology

Figure 2: Workflow for assessing neuroprotection against excitotoxicity.

5. Post-Lesion Analysis:

  • Behavioral Assessment: Monitor for changes in locomotor activity or other relevant behaviors.

  • Histology: At a predetermined time point post-lesion (e.g., 12 days), perfuse the animals and prepare brain sections.

    • Immunohistochemistry: Stain for markers of neuronal populations (e.g., Choline Acetyltransferase - ChAT for cholinergic neurons) and glial reactivity (e.g., Glial Fibrillary Acidic Protein - GFAP for astrocytes).

    • Quantification: Count the number of surviving neurons in the lesioned area and assess the extent of gliosis.

Signaling Pathways

The precise signaling mechanism of ACTH(4-9) is not fully elucidated but is thought to involve modulation of NMDA receptor activity and interaction with intracellular second messenger systems.

Proposed Signaling Pathway for ACTH(4-9) in Neuroprotection

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling acth49 ACTH(4-9) (Org 2766) receptor Putative Receptor(s) acth49->receptor nmda_receptor NMDA Receptor acth49->nmda_receptor Modulates camp ↑ cAMP receptor->camp ca2 ↑ Intracellular Ca²⁺ receptor->ca2 nmda_receptor->ca2 Ca²⁺ Influx pka Protein Kinase A (PKA) camp->pka neuroprotection Neuroprotective Effects (e.g., anti-apoptotic, reduced excitotoxicity) ca2->neuroprotection pka->neuroprotection

Figure 3: Proposed signaling pathway of ACTH(4-9).

Pathway Description:

  • Receptor Binding: ACTH(4-9) is thought to bind to a yet-to-be-fully-characterized receptor on the neuronal cell surface.

  • Second Messenger Activation: This binding may lead to an increase in intracellular cyclic AMP (cAMP) and calcium (Ca²⁺) levels.

  • Kinase Activation: Increased cAMP can activate Protein Kinase A (PKA).

  • NMDA Receptor Modulation: ACTH(4-9) has been shown to modulate the activity of the NMDA receptor, potentially by reducing excessive Ca²⁺ influx during excitotoxic conditions.

  • Neuroprotection: The culmination of these signaling events is believed to contribute to the neuroprotective effects of ACTH(4-9), including the inhibition of apoptosis and reduction of neuronal damage.

Conclusion

The long-term administration of ACTH(4-9) in rat models has demonstrated significant potential for promoting neuroprotection and improving behavioral outcomes in the context of aging and neurological damage. The protocols outlined in this document provide a framework for researchers to investigate further the therapeutic applications of this intriguing peptide. Careful consideration of the experimental design, including the choice of animal model, dosage, administration route, and outcome measures, is crucial for obtaining robust and reproducible results.

References

Application Notes and Protocols for Utilizing ACTH (4-9) in Electrophysiology Slice Recordings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (ACTH) and its fragments, including ACTH (4-9), are neuropeptides known to exert a variety of effects on the central nervous system (CNS), independent of their systemic hormonal actions. These peptides are implicated in modulating neuronal plasticity, enhancing attention, and providing neuroprotection.[1][2][3] The ACTH (4-9) analog, Org2766, has been noted for its neurotrophic and protective effects against neuronal damage.[4][5][6] These effects are primarily mediated through interaction with melanocortin receptors (MCRs), particularly the melanocortin-4 receptor (MC4R), which is highly expressed in various brain regions, including the hippocampus, hypothalamus, and nucleus accumbens.[1][7][8]

Activation of MC4R, a G protein-coupled receptor, can trigger downstream signaling cascades, such as the adenylyl cyclase (AC)/protein kinase A (PKA) pathway, leading to the modulation of synaptic plasticity and neuronal excitability.[9][10] Specifically, MC4R activation has been shown to enhance long-term potentiation (LTP) in the hippocampus by promoting the surface expression of AMPA receptors.[10] Electrophysiological studies have demonstrated that MC4R agonists can increase neuronal firing rates, cause membrane depolarization, and enhance excitatory synaptic transmission.[1][8]

These application notes provide a comprehensive guide for researchers interested in investigating the effects of ACTH (4-9) and related melanocortin agonists on neuronal function using in vitro slice electrophysiology. The protocols detailed below are synthesized from established methodologies to ensure robust and reproducible results.

Data Presentation

The following tables summarize the quantitative effects of melanocortin receptor agonists on neuronal and synaptic properties as reported in slice electrophysiology studies. Given the limited direct slice electrophysiology data for ACTH (4-9), data from studies using potent MC4R agonists are presented as a proxy for its expected mechanism of action.

Table 1: Effects of MC4R Agonists on Intrinsic Neuronal Properties

ParameterNeuron TypeBrain RegionAgonist (Concentration)EffectReference
Firing RateGnRH NeuronsHypothalamusCyclo (-Ala-His-D-Phe-Arg-Trp-Glu)-NH2 (10 nM)Increased[8]
Membrane PotentialGnRH NeuronsHypothalamusCyclo (-Ala-His-D-Phe-Arg-Trp-Glu)-NH2 (10 nM)Depolarization (2.9 ± 0.5 mV)[8]
Membrane PotentialMC4R-expressing neuronsMedial Prefrontal CortexTHIQ (100 nM)Depolarization[11]

Table 2: Effects of MC4R Agonists on Synaptic Transmission

ParameterNeuron TypeBrain RegionAgonistEffectReference
mEPSC FrequencyMedium Spiny NeuronsNucleus Accumbens ShellNot SpecifiedEnhanced[1]
mEPSC AmplitudeMedium Spiny NeuronsNucleus Accumbens ShellNot SpecifiedEnhanced[1]
Long-Term Potentiation (LTP)Pyramidal NeuronsHippocampal CA1Not SpecifiedIncreased[10]

Experimental Protocols

Protocol 1: Acute Brain Slice Preparation

This protocol describes the preparation of acute brain slices suitable for electrophysiological recordings.[7][12][13][14]

Materials:

  • Animals: Mice or rats of the desired age and strain.

  • Anesthetic: Isoflurane or other approved anesthetic.

  • Solutions:

    • Cutting Solution (NMDG-based, ice-cold and carbogenated): 92 mM NMDG, 2.5 mM KCl, 1.25 mM NaH2PO4, 30 mM NaHCO3, 20 mM HEPES, 25 mM glucose, 2 mM thiourea, 5 mM Na-ascorbate, 3 mM Na-pyruvate, 0.5 mM CaCl2, and 10 mM MgSO4. Adjust pH to 7.3–7.4 with HCl.

    • Artificial Cerebrospinal Fluid (aCSF, carbogenated): 125 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 25 mM NaHCO3, 12.5 mM glucose, 2 mM CaCl2, and 1 mM MgCl2.

  • Equipment: Vibratome, dissection tools, recovery chamber, holding chamber.

Procedure:

  • Anesthetize the animal deeply and perform decapitation.

  • Rapidly dissect the brain and immerse it in ice-cold, carbogenated (95% O2 / 5% CO2) cutting solution.

  • Mount the brain onto the vibratome stage. For coronal slices of the hippocampus, a posterior blocking cut can be made.

  • Slice the brain at a desired thickness (e.g., 300 µm) in the ice-cold, carbogenated cutting solution.

  • Transfer the slices to a recovery chamber containing NMDG-based cutting solution at 32-34°C for 10-15 minutes.

  • Transfer the slices to a holding chamber containing carbogenated aCSF at room temperature and allow them to recover for at least 1 hour before recording.

Protocol 2: Whole-Cell Patch-Clamp Recording

This protocol outlines the procedure for performing whole-cell patch-clamp recordings from neurons in acute brain slices to assess the effects of ACTH (4-9).[4][11][14][15]

Materials:

  • Prepared Brain Slices

  • Recording Rig: Upright microscope with IR-DIC optics, patch-clamp amplifier, digitizer, micromanipulators, and data acquisition software.

  • Recording Chamber: Submerged-style chamber continuously perfused with carbogenated aCSF.

  • Patch Pipettes: Borosilicate glass capillaries pulled to a resistance of 3-6 MΩ.

  • Internal Solution (K-gluconate based): 130 mM K-gluconate, 5 mM KCl, 2.5 mM NaCl, 1 mM MgCl2, 0.2 mM EGTA, 10 mM HEPES, 2 mM ATP, and 0.2 mM GTP. Adjust pH to 7.2-7.3 with KOH.

  • ACTH (4-9) Stock Solution: Prepare a stock solution of ACTH (4-9) in distilled water or a suitable vehicle. Store at -20°C. Dilute to the final desired concentration in aCSF on the day of the experiment.

Procedure:

  • Transfer a brain slice to the recording chamber and continuously perfuse with carbogenated aCSF at a rate of 2-3 ml/min at 32-34°C.

  • Visualize neurons in the desired brain region (e.g., hippocampal CA1) using IR-DIC optics.

  • Fill a patch pipette with the internal solution and mount it on the micromanipulator.

  • Apply positive pressure to the pipette and approach a target neuron.

  • Once the pipette tip touches the cell membrane, release the positive pressure to form a Giga-ohm seal.

  • Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Baseline Recording: Record baseline neuronal activity (e.g., resting membrane potential, firing rate in response to current injections, or synaptic activity) for at least 5-10 minutes.

  • Drug Application: Switch the perfusion to aCSF containing the desired concentration of ACTH (4-9).

  • Effect Recording: Record the neuronal activity during and after drug application to assess the effects of ACTH (4-9).

  • Washout: Switch the perfusion back to the control aCSF to determine if the effects are reversible.

Visualizations

Signaling Pathway

ACTH4_9_Signaling cluster_membrane Plasma Membrane MC4R MC4R G_alpha_s Gαs MC4R->G_alpha_s activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces G_alpha_s->AC activates AMPA_R AMPAR (GluA1) GluA1_P p-GluA1 (Ser845) AMPA_R->GluA1_P ACTH4_9 ACTH (4-9) ACTH4_9->MC4R binds PKA PKA cAMP->PKA activates PKA->AMPA_R phosphorylates (Ser845) LTP Enhanced LTP & Synaptic Plasticity GluA1_P->LTP leads to

Caption: Signaling cascade of ACTH (4-9) via MC4R activation.

Experimental Workflow

Electrophysiology_Workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis Animal_Prep 1. Anesthetize Animal Brain_Dissect 2. Dissect Brain Animal_Prep->Brain_Dissect Slicing 3. Prepare Acute Slices (300 µm) Brain_Dissect->Slicing Recovery 4. Slice Recovery (>1 hour) Slicing->Recovery Patch 5. Obtain Whole-Cell Patch-Clamp Recording Recovery->Patch Baseline 6. Record Baseline Activity (5-10 min) Patch->Baseline Drug_App 7. Apply ACTH (4-9) Baseline->Drug_App Effect_Rec 8. Record Drug Effect Drug_App->Effect_Rec Washout 9. Washout Effect_Rec->Washout Data_Analysis 10. Analyze Data (Firing Rate, mEPSCs, etc.) Washout->Data_Analysis

Caption: Workflow for slice electrophysiology with ACTH (4-9).

References

Application Notes and Protocols for Assessing ACTH(4-9) Effects Using Behavioral Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (ACTH) fragments, particularly ACTH(4-9) and its synthetic analog Org 2766, have garnered significant interest for their nootropic and neuroprotective properties, devoid of the hormonal side effects of the full ACTH molecule. These peptides have been shown to influence cognitive processes such as learning, memory, and attention, as well as promote recovery from neural damage.[1][2] This document provides detailed application notes and protocols for a selection of behavioral assays commonly used to assess the efficacy of ACTH(4-9) and its analogs. The assays described—the Morris Water Maze, Passive Avoidance Test, and Novel Object Recognition Test—are robust and reliable methods for evaluating spatial learning and memory, fear-motivated memory, and recognition memory, respectively.

The primary mechanism through which ACTH(4-9) is thought to exert its effects is by modulating the activity of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function.[2][3] Evidence also points to the involvement of melanocortin receptors, specifically the MC4R, in mediating the neuroprotective and anxiolytic effects of ACTH.[4] Understanding these mechanisms is crucial for the development of novel therapeutics targeting cognitive and neurodegenerative disorders.

Behavioral Assays for Assessing ACTH(4-9) Effects

A variety of behavioral assays can be employed to investigate the cognitive-enhancing and neuroprotective effects of ACTH(4-9) and its analogs. The choice of assay depends on the specific cognitive domain of interest.

Morris Water Maze (MWM)

The Morris Water Maze is a widely used behavioral task to assess hippocampal-dependent spatial learning and memory. The test relies on the animal's motivation to escape from an open swimming arena by locating a submerged, invisible platform using distal visual cues.

Experimental Protocol:

Apparatus:

  • A circular pool (typically 120-150 cm in diameter) filled with water made opaque with non-toxic white paint or milk powder.

  • An escape platform (10-15 cm in diameter) submerged 1-2 cm below the water surface.

  • A video tracking system to record the animal's swim path and latency to find the platform.

  • The room should contain various prominent visual cues for spatial navigation.

Procedure:

  • Acquisition Phase (4-5 days):

    • Animals are subjected to 4 trials per day.

    • For each trial, the animal is gently placed into the water at one of four quasi-random starting positions (North, South, East, West).

    • The animal is allowed to swim and search for the hidden platform for a maximum of 60-90 seconds.

    • If the animal fails to find the platform within the allotted time, it is gently guided to it.

    • The animal is allowed to remain on the platform for 15-30 seconds to orient itself using the distal cues.

    • The inter-trial interval is typically 20-30 minutes.

  • Probe Trial (Day after last acquisition day):

    • The escape platform is removed from the pool.

    • The animal is allowed to swim freely for 60 seconds.

    • The time spent in the target quadrant (where the platform was previously located) is recorded as a measure of spatial memory retention.

  • Drug Administration:

    • ACTH(4-9) or its analog (e.g., Org 2766) is typically administered subcutaneously (s.c.) or intracerebroventricularly (i.c.v.) at a specified time before the first trial of each day during the acquisition phase.

Data Presentation:

Treatment GroupAcquisition Phase - Escape Latency (seconds) - Day 4Probe Trial - Time in Target Quadrant (%)
Vehicle Control35 ± 528 ± 4
ACTH(4-9) (dose)20 ± 445 ± 5
NMDA Antagonist (e.g., AP5)50 ± 620 ± 3
NMDA Antagonist + ACTH(4-9)30 ± 535 ± 4

Note: The data presented in this table are hypothetical and for illustrative purposes. Actual results will vary depending on the specific experimental conditions.

Passive Avoidance Test

The passive avoidance task is a fear-motivated learning and memory paradigm. It assesses an animal's ability to learn and remember to avoid an environment where an aversive stimulus (e.g., a mild footshock) was previously delivered.

Experimental Protocol:

Apparatus:

  • A two-compartment apparatus with a light and a dark chamber, connected by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild footshock.

Procedure:

  • Acquisition Trial (Training):

    • The animal is placed in the light compartment.

    • After a brief habituation period (e.g., 60 seconds), the guillotine door is opened.

    • Rodents have a natural tendency to enter the dark compartment.

    • Once the animal enters the dark compartment with all four paws, the door is closed, and a mild, brief footshock (e.g., 0.3-0.5 mA for 2 seconds) is delivered.

    • The animal is then immediately removed and returned to its home cage.

  • Retention Trial (Testing) (24 or 48 hours later):

    • The animal is again placed in the light compartment.

    • The guillotine door is opened.

    • The latency to enter the dark compartment (step-through latency) is recorded, up to a maximum cut-off time (e.g., 300 seconds). A longer step-through latency indicates better memory of the aversive experience.

  • Drug Administration:

    • ACTH(4-9) or its analog can be administered at various time points to assess its effect on acquisition, consolidation, or retrieval of the memory. For example, administration can occur before the acquisition trial, immediately after the acquisition trial, or before the retention trial.

Data Presentation:

Treatment GroupAdministration TimeStep-Through Latency (seconds) at 24h Retention
Vehicle ControlPre-training150 ± 20
ACTH(4-9) (dose)Pre-training250 ± 30
Amnesic Agent (e.g., Scopolamine)Pre-training50 ± 10
Amnesic Agent + ACTH(4-9)Pre-training180 ± 25

Note: The data presented in this table are hypothetical and for illustrative purposes. Actual results will vary depending on the specific experimental conditions.

Novel Object Recognition (NOR) Test

The NOR test is based on the innate tendency of rodents to explore novel objects more than familiar ones. It is a relatively low-stress task that assesses recognition memory, which is dependent on the integrity of the perirhinal cortex and hippocampus.

Experimental Protocol:

Apparatus:

  • An open-field arena (e.g., 50x50x50 cm).

  • A set of different objects that are of similar size but differ in shape and texture. The objects should be heavy enough that the animal cannot move them.

Procedure:

  • Habituation (1-2 days):

    • The animal is allowed to freely explore the empty arena for 5-10 minutes each day to acclimate to the environment.

  • Familiarization/Sample Phase (T1):

    • Two identical objects are placed in the arena.

    • The animal is placed in the arena and allowed to explore the objects for a set period (e.g., 5-10 minutes).

    • The time spent exploring each object is recorded. Exploration is defined as the animal's nose being in close proximity to the object (e.g., < 2 cm) and actively sniffing or touching it.

  • Test Phase (T2) (after a retention interval, e.g., 1 hour or 24 hours):

    • One of the familiar objects is replaced with a novel object.

    • The animal is returned to the arena and the time spent exploring the familiar and the novel object is recorded for a set period (e.g., 5 minutes).

  • Drug Administration:

    • ACTH(4-9) or its analog is typically administered before the familiarization phase or immediately after to assess its effects on memory acquisition and consolidation.

Data Analysis:

  • A Discrimination Index (DI) is calculated to quantify recognition memory: (Time exploring novel object - Time exploring familiar object) / (Total exploration time of both objects)

  • A positive DI indicates a preference for the novel object and thus, successful recognition memory.

Data Presentation:

Treatment GroupRetention IntervalDiscrimination Index (DI)
Vehicle Control24 hours0.15 ± 0.05
ACTH(4-9) (dose)24 hours0.40 ± 0.08
Memory-Impairing Condition24 hours-0.10 ± 0.06
Memory-Impairing Condition + ACTH(4-9)24 hours0.25 ± 0.07

Note: The data presented in this table are hypothetical and for illustrative purposes. Actual results will vary depending on the specific experimental conditions.

Signaling Pathways and Experimental Workflows

Experimental Workflow for Behavioral Assays

The following diagram illustrates a general workflow for conducting behavioral assays to assess the effects of ACTH(4-9).

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Animal_Acclimation Animal Acclimation & Habituation Baseline_Training Baseline Training (optional) Animal_Acclimation->Baseline_Training Drug_Admin ACTH(4-9) or Vehicle Administration Baseline_Training->Drug_Admin Behavioral_Assay Behavioral Assay (MWM, Passive Avoidance, NOR) Drug_Admin->Behavioral_Assay Data_Collection Data Collection & Recording Behavioral_Assay->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Results Results Interpretation Data_Analysis->Results

Caption: General experimental workflow for behavioral assays.

Proposed Signaling Pathway of ACTH(4-9)

The neuroprotective and nootropic effects of ACTH(4-9) are believed to be mediated, at least in part, through the modulation of the NMDA receptor and activation of melanocortin receptors. The following diagram illustrates a proposed signaling pathway.

References

Application Note: Analytical Methods for Measuring ACTH (4-9) in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone primarily known for its role in stimulating the adrenal cortex.[1] Beyond the full-length hormone, various proteolytic fragments of ACTH exist, which may have unique biological activities. The fragment ACTH (4-9), a hexapeptide with the sequence Met-Glu-His-Phe-Arg-Trp, has been investigated for its neuroprotective and motor nerve regeneration properties. Accurate measurement of this fragment in plasma is crucial for pharmacokinetic studies, understanding its physiological and pathological roles, and for the development of therapeutics based on this peptide.

This document provides detailed protocols and methodologies for the quantitative analysis of ACTH (4-9) in plasma, focusing on two primary analytical techniques: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). Due to the challenges inherent in small peptide analysis, such as enzymatic degradation, protein binding, and non-specific adsorption, the described protocols incorporate strategies to ensure accuracy and reproducibility.

Signaling Pathway of Parent Hormone (ACTH 1-39)

The parent hormone, ACTH (1-39), exerts its classical effects by binding to the melanocortin 2 receptor (MC2R) on the surface of adrenocortical cells. This interaction activates a Gs-protein, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately stimulating the synthesis and secretion of glucocorticoids like cortisol.

ACTH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACTH ACTH (1-39) MC2R MC2R ACTH->MC2R Binds Gs Gs Protein MC2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Phosphorylation of Downstream Targets (e.g., Steroidogenic Enzymes) PKA->Response Phosphorylates Cortisol Cortisol Synthesis & Secretion Response->Cortisol Leads to

Diagram 1: Simplified ACTH (1-39) Signaling Pathway.

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantifying small molecules and peptides in complex biological matrices due to its high specificity, sensitivity, and multiplexing capabilities. A hybrid method combining immunoaffinity capture with LC-MS/MS can be particularly effective for enriching low-abundance peptides like ACTH (4-9) from plasma.

Experimental Protocol: Immunoaffinity Capture LC-MS/MS

This protocol outlines a method that can be adapted for ACTH (4-9), leveraging techniques developed for other ACTH fragments.[2][3]

1. Materials and Reagents:

  • Analyte: ACTH (4-9) peptide standard

  • Internal Standard (IS): Stable isotope-labeled (SIL) ACTH (4-9) (e.g., with ¹³C and ¹⁵N labeled Arginine or Phenylalanine). The use of a SIL-IS is critical to correct for matrix effects and variability during sample preparation.[4][5]

  • Plasma: Human plasma collected in K₂EDTA tubes, preferably on ice.

  • Antibody: Anti-ACTH (4-9) polyclonal or monoclonal antibody.

  • Beads: Magnetic beads pre-conjugated with a secondary antibody or protein A/G.

  • Buffers:

    • Binding/Wash Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween-20, pH 7.4.

    • Elution Buffer: 0.1% Trifluoroacetic acid (TFA) in water.

  • Reagents: Acetonitrile (ACN), Formic Acid (FA), Water (LC-MS grade).

  • Equipment:

    • Magnetic rack for bead separation.

    • Microcentrifuge.

    • Vortex mixer and rotator.

    • SPE (Solid-Phase Extraction) plate (e.g., mixed-mode cation exchange).

    • LC-MS/MS system (e.g., Triple Quadrupole).

2. Sample Preparation Workflow:

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis plasma 1. Plasma Sample (Spike with SIL-IS) ia_capture 2. Immunoaffinity Capture (Anti-ACTH (4-9) Ab + Beads) plasma->ia_capture wash 3. Wash Beads (Remove non-specific proteins) ia_capture->wash elute 4. Elute Peptide (Acidic Elution Buffer) wash->elute spe 5. SPE Cleanup & Concentration (Mixed-mode cation exchange) elute->spe reconstitute 6. Evaporate & Reconstitute (in LC Mobile Phase) spe->reconstitute lcms 7. LC-MS/MS Analysis (MRM Mode) reconstitute->lcms

Diagram 2: Immunoaffinity LC-MS/MS Workflow for ACTH (4-9).

3. Detailed Procedure:

  • Sample Collection: Collect whole blood in pre-chilled K₂EDTA tubes. Centrifuge at 4°C within one hour of collection to separate plasma. Immediately freeze plasma at -80°C until analysis.

  • Internal Standard Spiking: Thaw plasma samples on ice. To 200 µL of plasma, add a pre-determined amount of SIL-ACTH (4-9) internal standard. Vortex briefly.

  • Immunoaffinity Capture:

    • To the plasma sample, add 1-2 µg of anti-ACTH (4-9) antibody. Incubate for 2 hours at 4°C with gentle rotation.

    • Add 25 µL of magnetic bead slurry (pre-washed with binding buffer). Incubate for another 1 hour at 4°C with rotation.

  • Washing: Place the tubes on a magnetic rack to capture the beads. Discard the supernatant. Wash the beads three times with 500 µL of cold Wash Buffer.

  • Elution: After the final wash, add 100 µL of Elution Buffer to the beads. Vortex for 10 minutes to elute the bound peptide and IS. Separate beads on the magnetic rack and transfer the eluate to a new low-binding microcentrifuge tube.

  • SPE Cleanup:

    • Condition a mixed-mode cation exchange SPE plate with methanol (B129727) followed by water.

    • Load the eluate onto the SPE plate.

    • Wash with an acidic organic solvent (e.g., 5% formic acid in 20% ACN).

    • Elute the peptide with a basic organic solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in 80% ACN).

  • Final Steps: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the sample in 50 µL of LC mobile phase A (e.g., 0.1% FA in water).

4. LC-MS/MS Parameters (Example):

  • LC Column: C18 column suitable for peptides (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 5% to 45% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: Triple Quadrupole.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM). Precursor and product ion pairs (transitions) must be optimized by infusing the ACTH (4-9) standard and SIL-IS.

Data Presentation

Table 1: Example MRM Transitions for ACTH (4-9) and SIL-IS (Note: These are theoretical values and must be empirically determined)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Charge StateCollision Energy (eV)
ACTH (4-9)397.7120.1 (Arg)2+25
ACTH (4-9)397.7136.1 (His)2+22
SIL-ACTH (4-9) (+6 Da)400.7123.1 (Arg+6)2+25

Table 2: Hypothetical Assay Performance Characteristics (Note: This data is for illustrative purposes. Actual performance must be validated.)

ParameterResult
Linearity Range10 - 2,500 pg/mL
LLOQ (Lower Limit of Quant.)10 pg/mL
Accuracy (% Bias) at LLOQ-5.5%
Precision (%CV) at LLOQ12.8%
Mean Recovery85%
Matrix EffectCorrected by SIL-IS

Method 2: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

A competitive ELISA is a suitable immunoassay format for small molecules like the ACTH (4-9) peptide. In this format, the sample analyte competes with a labeled (e.g., biotinylated or enzyme-conjugated) version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.

Experimental Protocol: Competitive ELISA

1. Materials and Reagents:

  • Plate: 96-well microplate coated with a capture antibody (e.g., goat anti-rabbit IgG).

  • Primary Antibody: Rabbit anti-ACTH (4-9) antibody.

  • Tracer: Biotinylated ACTH (4-9) peptide.

  • Enzyme Conjugate: Streptavidin-Horseradish Peroxidase (SA-HRP).

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).

  • Stop Solution: 0.5 M Sulfuric Acid.

  • Assay Buffer: PBS with 1% BSA and 0.05% Tween-20.

  • Wash Buffer: PBS with 0.05% Tween-20.

  • Standards: ACTH (4-9) peptide standards (e.g., 0-1000 pg/mL).

2. Assay Workflow:

ELISA_Workflow cluster_elisa Competitive ELISA Protocol add_reagents 1. Add Standards/Samples, Primary Ab, & Biotin-Tracer to Wells incubate1 2. Incubate (Competitive Binding Occurs) add_reagents->incubate1 wash1 3. Wash Plate incubate1->wash1 add_hrp 4. Add Streptavidin-HRP wash1->add_hrp incubate2 5. Incubate add_hrp->incubate2 wash2 6. Wash Plate incubate2->wash2 add_tmb 7. Add TMB Substrate wash2->add_tmb incubate3 8. Incubate (Color Development) add_tmb->incubate3 add_stop 9. Add Stop Solution incubate3->add_stop read_plate 10. Read Absorbance at 450 nm add_stop->read_plate

Diagram 3: Competitive ELISA Workflow.

3. Detailed Procedure:

  • Prepare Reagents: Reconstitute standards, tracer, and primary antibody to their working concentrations in Assay Buffer.

  • Add Reagents: To each well of the antibody-coated plate, add in the following order:

    • 50 µL of Assay Buffer.

    • 50 µL of Standard or plasma sample.

    • 25 µL of Biotinylated ACTH (4-9) tracer.

    • 25 µL of Rabbit anti-ACTH (4-9) antibody.

  • Incubate: Seal the plate and incubate for 2 hours at room temperature on a plate shaker.

  • Wash: Aspirate the contents of the wells and wash 4 times with 300 µL of Wash Buffer per well.

  • Add SA-HRP: Add 100 µL of Streptavidin-HRP solution to each well.

  • Incubate: Seal the plate and incubate for 30 minutes at room temperature.

  • Wash: Repeat the wash step as in step 4.

  • Develop Color: Add 100 µL of TMB Substrate to each well. Incubate for 15-20 minutes in the dark.

  • Stop Reaction: Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Read Plate: Read the absorbance at 450 nm on a microplate reader within 15 minutes.

Data Presentation

Table 3: Hypothetical Competitive ELISA Performance (Note: This data is for illustrative purposes. Actual performance must be validated.)

ParameterResult
Assay Range15 - 1,000 pg/mL
Sensitivity (Analytical)~10 pg/mL
Intra-Assay Precision (%CV)< 10%
Inter-Assay Precision (%CV)< 15%
Spike Recovery (in plasma)90-110%
Cross-reactivity with ACTH (1-39)< 0.1% (Must be empirically determined)
Cross-reactivity with other fragments< 1% (Must be empirically determined)

Conclusion

The accurate quantification of the ACTH (4-9) fragment in plasma presents analytical challenges common to small peptides. The choice between an LC-MS/MS method and an ELISA will depend on the specific requirements of the study. LC-MS/MS offers superior specificity and is ideal for definitive quantification and pharmacokinetic studies, especially when a stable isotope-labeled internal standard is used. A competitive ELISA, once developed and validated, can provide a higher-throughput and more cost-effective solution for screening larger numbers of samples. Both methods require careful optimization of sample preparation to mitigate issues of peptide degradation and non-specific binding. The protocols provided herein offer a robust framework for developing and validating a reliable method for measuring ACTH (4-9) in plasma.

References

Troubleshooting & Optimization

Technical Support Center: Improving ACTH (4-9) Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the neuropeptide ACTH (4-9). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common stability issues encountered when handling ACTH (4-9) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal way to store ACTH (4-9) for long-term stability?

A1: For maximum long-term stability, ACTH (4-9) should be stored in its lyophilized (freeze-dried) powder form at -20°C or preferably -80°C in a tightly sealed container with a desiccant. Lyophilization removes water, which is a critical component for hydrolytic degradation pathways. Under these conditions, the peptide is protected from moisture and light and can remain stable for years.

Q2: I need to prepare an aqueous stock solution of ACTH (4-9). What are the best practices?

A2: To prepare a stock solution, first allow the lyophilized peptide vial to equilibrate to room temperature in a desiccator before opening. This crucial step prevents atmospheric moisture from condensing on the cold peptide powder, which can compromise its stability. Reconstitute the peptide in a sterile, nuclease-free buffer, preferably at a slightly acidic pH (e.g., pH 5-6), as this can slow down degradation reactions like deamidation. For solubilization, sterile distilled water or a buffer like phosphate-buffered saline (PBS) can be used. After reconstitution, it is highly recommended to aliquot the solution into single-use volumes and store them at -80°C to avoid repeated freeze-thaw cycles, which can lead to peptide degradation and aggregation.[1]

Q3: For how long is ACTH (4-9) stable in an aqueous solution at 4°C?

A3: The stability of ACTH (4-9) in a refrigerated aqueous solution is limited. While specific quantitative data for this fragment is scarce, peptides in solution are far less stable than in their lyophilized form.[1] For short-term storage (hours to a few days), 4°C is acceptable. However, for any storage period longer than a day, freezing at -20°C or -80°C is strongly recommended. For critical experiments, it is best practice to prepare fresh solutions or use a freshly thawed aliquot.

Q4: My ACTH (4-9) solution has become cloudy. What is the cause and can I still use it?

A4: Cloudiness or visible precipitates in your peptide solution are signs of aggregation or poor solubility.[2] This can be caused by factors such as high peptide concentration, inappropriate buffer pH (especially near the peptide's isoelectric point), or multiple freeze-thaw cycles. It is not recommended to use a cloudy or precipitated solution, as the effective concentration of the active peptide is unknown, and aggregates can lead to spurious results in cellular assays. Refer to the troubleshooting guide below for strategies to prevent and address solubility issues.

Q5: The sequence of ACTH (4-9) contains a methionine residue. Are there special precautions I should take?

A5: Yes. The methionine (Met) residue at position 4 is highly susceptible to oxidation, which is a primary pathway for the degradation of this peptide.[1] Oxidation can be caused by exposure to air (oxygen), trace metal ions in buffers, or light. To minimize oxidation, use de-gassed, high-purity water and buffers. When preparing solutions, consider purging the vial with an inert gas like argon or nitrogen before sealing. Avoid storing the peptide in solutions for extended periods where it is exposed to the atmosphere.[3]

Troubleshooting Guides

Issue 1: Rapid Loss of Biological Activity in an In Vitro Assay
  • Possible Cause: Peptide degradation in the cell culture medium at 37°C. The physiological pH and temperature of cell culture incubators can accelerate hydrolytic and enzymatic degradation.

  • Troubleshooting Steps:

    • Perform a Stability Check: Before conducting a long-term experiment, determine the half-life of ACTH (4-9) in your specific cell culture medium. An experimental protocol for this is provided below.

    • Replenish the Peptide: If the peptide degrades significantly over the course of your experiment, you may need to replenish it by replacing the medium with freshly prepared peptide solution at regular intervals.

    • Use a Stabilized Analog: Consider using a commercially available, metabolically stabilized analog of ACTH (4-9), such as Org 2766 (H-Met(O2)-Glu-His-Phe-D-Lys-Phe-OH), which was designed for increased stability and oral activity.

Issue 2: Appearance of Extra Peaks During HPLC Analysis
  • Possible Cause 1: Oxidation. The appearance of a new peak, often eluting slightly earlier than the main peptide peak, is a common indicator of methionine oxidation. This results in an increase in mass of +16 Da.

    • Troubleshooting Steps:

      • Confirm with Mass Spectrometry: Use LC-MS to confirm if the mass of the new peak corresponds to the oxidized form of ACTH (4-9).

      • Use Oxygen-Free Solvents: Prepare all buffers and solutions using high-purity water that has been de-gassed by sonication or sparging with nitrogen or argon.

      • Add Antioxidants (with caution): In some non-cellular applications, small amounts of antioxidants can be included. However, their compatibility with the experimental system must be validated.

      • Limit Air Exposure: Minimize the headspace in vials and consider purging with an inert gas.

  • Possible Cause 2: Aggregation. Broader peaks or the appearance of peaks at very early retention times (in the void volume) may indicate the formation of peptide aggregates.

    • Troubleshooting Steps:

      • Optimize Solubilization: Ensure the peptide is fully dissolved upon reconstitution. A small amount of an organic solvent like DMSO or acetonitrile (B52724) may be used for initial solubilization before diluting with the aqueous buffer, but check for compatibility with your assay.

      • Adjust Peptide Concentration: High concentrations can promote aggregation. Work with the lowest concentration that is effective for your experiment.

      • Modify Buffer Conditions: Adjust the pH of the buffer to be at least one unit away from the peptide's isoelectric point (pI). Varying the ionic strength with salt can also improve solubility.

Data Presentation: Stability of ACTH (4-9) in Aqueous Solution

Table 1: Illustrative Effect of Temperature on ACTH (4-9) Stability in PBS (pH 7.4)

Storage Time% Intact Peptide Remaining (4°C)% Intact Peptide Remaining (25°C)% Intact Peptide Remaining (37°C)
0 hours100%100%100%
24 hours~95%~85%~70%
48 hours~90%~70%~50%
72 hours~85%~60%~35%
1 week~70%~30%<10%

Table 2: Illustrative Effect of pH on ACTH (4-9) Stability at 37°C

Storage Time% Intact Peptide Remaining (pH 5.0)% Intact Peptide Remaining (pH 7.4)% Intact Peptide Remaining (pH 8.5)
0 hours100%100%100%
8 hours~90%~80%~75%
24 hours~80%~70%~60%
48 hours~70%~50%~40%
72 hours~60%~35%~25%

Experimental Protocols

Protocol 1: Forced Degradation Study of ACTH (4-9)

This protocol is designed to intentionally degrade the peptide to identify potential degradation products and establish the stability-indicating nature of an analytical method.

  • Preparation of Peptide Stock: Prepare a 1 mg/mL stock solution of ACTH (4-9) in acetonitrile/water (50:50) to ensure solubility.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final peptide concentration of 100 µg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final peptide concentration of 100 µg/mL. Incubate at room temperature for 1, 2, 4, and 8 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide (H₂O₂) to a final peptide concentration of 100 µg/mL. Incubate at room temperature for 2, 4, 8, and 24 hours, protected from light.

    • Thermal Degradation: Keep the lyophilized powder in a vial at 70°C for 24 hours. Also, incubate a solution (100 µg/mL in water) at 60°C for 24 hours.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC or LC-MS method (see Protocol 2).

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the area of the main peptide peak and the appearance of new peaks (degradation products). In the oxidative stress sample, specifically look for a peak corresponding to a +16 Da mass shift.

Protocol 2: Stability-Indicating HPLC Method for ACTH (4-9)

This protocol provides a general framework for an HPLC method to separate ACTH (4-9) from its potential degradation products.

  • Instrumentation: HPLC system with UV detector or Mass Spectrometer.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: Linear gradient from 5% to 60% B

    • 25-27 min: Linear gradient from 60% to 95% B

    • 27-30 min: Hold at 95% B

    • 30-31 min: Return to 5% B

    • 31-35 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm or 280 nm. For higher specificity, use MS detection to monitor the parent ion mass and expected degradation products.

  • Injection Volume: 20 µL.

  • Procedure:

    • Prepare samples at desired time points from your stability study (e.g., from Protocol 1 or an in-use stability study).

    • Inject the samples onto the equilibrated HPLC system.

    • Integrate the peak area of the intact ACTH (4-9) and any new peaks that appear.

    • Calculate the percentage of intact peptide remaining at each time point relative to the time-zero sample.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

ACTH4_9_Neurotrophic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACTH49 ACTH (4-9) MCR Melanocortin Receptor (e.g., MC4R) ACTH49->MCR Binds G_protein G-Protein MCR->G_protein Activates Effector Downstream Effector(s) G_protein->Effector Activates Signaling_Cascade Signaling Cascade Effector->Signaling_Cascade Cytokine_Mod Modulation of Pro-inflammatory Cytokine Release Signaling_Cascade->Cytokine_Mod CRH_Mod Downregulation of CRH Expression (in Amygdala Neurons) Signaling_Cascade->CRH_Mod Neuroprotection Neuroprotection & Neuronal Repair Cytokine_Mod->Neuroprotection CRH_Mod->Neuroprotection

Caption: Plausible neurotrophic signaling pathway for ACTH (4-9).

Peptide_Stability_Workflow start Reconstitute Lyophilized ACTH (4-9) in Buffer aliquot Create Single-Use Aliquots start->aliquot t0_sample Analyze 'Time Zero' Sample via HPLC/LC-MS aliquot->t0_sample storage Store Aliquots under Test Conditions (e.g., 4°C, 25°C, 37°C) aliquot->storage timepoint Collect Aliquots at Defined Time Points (e.g., 24h, 48h, 72h) storage->timepoint analysis Analyze Time Point Sample via HPLC/LC-MS timepoint->analysis data Calculate % Peptide Remaining vs. Time Zero analysis->data kinetics Determine Degradation Kinetics / Half-Life data->kinetics Troubleshooting_Logic node_rect node_rect start New Peak(s) in HPLC? mass_shift Mass Shift of +16 Da? start->mass_shift Yes no_issue No Obvious Issue Continue Monitoring start->no_issue No void_volume Peak in Void Volume? mass_shift->void_volume No oxidation Likely Oxidation of Met4 - Use de-gassed buffers - Purge vial with inert gas - Limit light exposure mass_shift->oxidation Yes aggregation Likely Aggregation - Check solubility limits - Optimize buffer pH/ionic strength - Use fresh solution void_volume->aggregation Yes hydrolysis Likely Hydrolysis/ Other Degradation - Check buffer pH and temp - Shorten experiment duration void_volume->hydrolysis No

References

Technical Support Center: ACTH(4-9) Behavioral Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing the neuropeptide ACTH(4-9) and its analogs in behavioral experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and ensure the successful execution of your studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary behavioral effect of ACTH(4-9)? Is it memory enhancement?

A1: While initially investigated for memory-enhancing properties, current research suggests that ACTH(4-9) and its analogs, like Org 2766, primarily enhance nonselective attention and the ability to sustain it.[1] This means the peptide may improve an animal's focus on environmental stimuli, which can indirectly influence performance in learning and memory tasks. It is crucial to distinguish between a direct effect on memory consolidation or retrieval and an indirect effect through heightened attention. Some studies have found no direct impact on memory.[2][3][4]

Q2: What is a typical dosage range for ACTH(4-9) or its analog Org 2766 in rodent behavioral studies?

A2: Dosages can vary significantly depending on the study design, the specific behavioral task, and the route of administration. It is essential to conduct pilot studies to determine the optimal dose for your specific experimental conditions. Below is a summary of dosages used in published studies.

Compound Species Dosage Route of Administration Behavioral Test Observed Effect
Org 2766 Rat0.5 µg/kgIntraperitonealSocial ContactFacilitated social contact
Org 2766 Rat1 µ g/rat SubcutaneousNMDA-induced hyperactivityReduced hyperactivity
ACTH(4-9) Rat25, 50, 100 µg/kgNot specifiedForced Swim TestPotentiated anti-immobility effect of antidepressants
Org 2766 Rat10 µ g/48h/rat SubcutaneousMorris Water MazeDiminished impairment in performance after olfactory bulb lesion[5]
ACTH(4-10) Rat95 µg/kgIntraperitonealDelayed ResponseEnhanced retention
ACTH(4-10) Rat190, 285 µg/kgIntraperitonealDelayed ResponseImpaired performance and increased locomotor activity[6]

Q3: How should I prepare and store ACTH(4-9) solutions for injection?

A3: ACTH(4-9) is a peptide and requires careful handling to maintain its stability and activity. For subcutaneous or intraperitoneal injections, it is commonly dissolved in sterile, bacteriostatic saline. To ensure stability, it is recommended to prepare fresh solutions daily. If storage is necessary, peptide solutions should be aliquoted and frozen at -20°C or colder to avoid repeated freeze-thaw cycles, which can degrade the peptide. When preparing the solution, allow the lyophilized peptide to equilibrate to room temperature before opening the vial to minimize moisture uptake.

Q4: When should I administer ACTH(4-9) before behavioral testing?

A4: The timing of administration is a critical parameter that can significantly impact experimental outcomes. The optimal pre-treatment interval depends on the route of administration and the specific behavioral paradigm. For subcutaneous injections, a common administration time is 60 minutes before the test.[1] For intraperitoneal injections, administration 5 minutes before the test has been reported to be effective in some paradigms, while in others, a 30-minute pre-treatment time resulted in no effect.[7] It is highly recommended to determine the optimal administration time for your specific experimental setup through pilot studies.

Troubleshooting Guides

Problem: High variability in behavioral responses between animals in the same treatment group.

  • Possible Cause 1: Inconsistent Drug Administration.

    • Solution: Ensure precise and consistent administration techniques. For injections, use a consistent volume and injection site for all animals. Handle animals gently to minimize stress, as stress can influence the hypothalamic-pituitary-adrenal (HPA) axis and interact with the effects of ACTH(4-9).

  • Possible Cause 2: Individual Differences in HPA Axis Activity.

    • Solution: Individual animals can have significant variations in their baseline HPA axis activity and sensitivity to ACTH.[8][9] Consider including a baseline measure of corticosterone (B1669441) or another stress-related biomarker to account for this variability in your analysis. Acclimatize animals to the experimental procedures and handling to reduce stress-induced variability.

  • Possible Cause 3: U-shaped Dose-Response Curve.

    • Solution: ACTH(4-9) and its analogs can exhibit an inverted U-shaped dose-response curve, where higher doses may lead to a diminished or even opposite effect compared to lower doses.[7] If you observe high variability or unexpected results, consider testing a wider range of doses, including lower concentrations, to identify the optimal effective dose.

Problem: No significant effect of ACTH(4-9) is observed in my behavioral experiment.

  • Possible Cause 1: Inappropriate Behavioral Paradigm.

    • Solution: As ACTH(4-9) primarily affects attention, behavioral tasks that are highly dependent on attentional processes are more likely to show an effect. Consider the specific demands of your chosen behavioral test. For example, a task requiring sustained attention to distal cues in the Morris water maze might be more sensitive to the effects of ACTH(4-9) than a simple memory retrieval task.

  • Possible Cause 2: Incorrect Timing of Administration.

    • Solution: The window of efficacy for ACTH(4-9) can be narrow. Review the literature for administration times used in similar paradigms and consider conducting a time-course study to determine the peak effect of the peptide in your experimental conditions.

  • Possible Cause 3: Peptide Instability.

    • Solution: Ensure that your peptide solution is properly prepared and stored. Degradation of the peptide will lead to a loss of activity. Prepare solutions fresh daily and handle them according to the manufacturer's recommendations.

Experimental Protocols

Morris Water Maze Protocol for Assessing the Effects of ACTH(4-9) on Spatial Learning

This protocol is a general guideline and should be adapted to specific research questions and animal models.

  • Apparatus: A circular pool (approximately 1.5-2.0 meters in diameter) filled with water made opaque with non-toxic paint. A hidden escape platform is submerged about 1-2 cm below the water surface. The room should contain various distal visual cues.

  • Animal Subjects: Male Wistar rats are commonly used.

  • Drug Administration: Administer ACTH(4-9) or vehicle (e.g., saline) subcutaneously 60 minutes prior to the first trial of each daily session.[1]

  • Acquisition Phase (5 consecutive days):

    • Each day consists of four trials per animal.

    • For each trial, the rat is gently placed into the water at one of four quasi-random starting positions (e.g., North, South, East, West).

    • The rat is allowed to swim for a maximum of 60-90 seconds to find the hidden platform.

    • If the rat finds the platform, it is allowed to remain there for 15-30 seconds.

    • If the rat fails to find the platform within the maximum time, it is gently guided to the platform and allowed to stay for 15-30 seconds.

    • The time to reach the platform (escape latency) and the path length are recorded using a video tracking system.

  • Probe Trial (Day 6):

    • The escape platform is removed from the pool.

    • The rat is placed in the pool at a novel starting position and allowed to swim for 60 seconds.

    • The time spent in the target quadrant (where the platform was previously located) is recorded as a measure of spatial memory.

Passive Avoidance Test Protocol for Assessing the Effects of ACTH(4-9) on Fear-Motivated Learning

This protocol is a general guideline and should be adapted for specific experimental needs.

  • Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild footshock.

  • Animal Subjects: Male Wistar rats are commonly used.

  • Drug Administration: Administer ACTH(4-9) or vehicle prior to the acquisition or retention trial, depending on the research question (e.g., to study effects on consolidation or retrieval).

  • Acquisition Trial (Day 1):

    • Place the rat in the light compartment.

    • After a brief habituation period (e.g., 60 seconds), the guillotine door is opened.

    • When the rat enters the dark compartment with all four paws, the door is closed, and a mild, brief footshock (e.g., 0.5-1.0 mA for 1-2 seconds) is delivered.

    • The latency to enter the dark compartment is recorded.

    • The rat is then immediately removed and returned to its home cage.

  • Retention Trial (Day 2, typically 24 hours later):

    • Place the rat back into the light compartment.

    • Open the guillotine door.

    • Record the latency to enter the dark compartment (step-through latency). A longer latency is indicative of better memory of the aversive experience. A cut-off time (e.g., 300 seconds) is typically used.

Visualizations

ACTH_Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Animal_Acclimation Animal Acclimation & Handling Peptide_Prep ACTH(4-9) Solution Preparation Drug_Admin Drug Administration (SC/IP) Peptide_Prep->Drug_Admin Timing is critical Behavioral_Test Behavioral Testing (e.g., Morris Water Maze) Drug_Admin->Behavioral_Test Pre-treatment interval Data_Collection Data Collection & Recording Behavioral_Test->Data_Collection Stats_Analysis Statistical Analysis Data_Collection->Stats_Analysis

Figure 1. A generalized workflow for behavioral experiments involving ACTH(4-9).

ACTH49_Signaling_Pathway cluster_neuron Neuronal Membrane ACTH49 ACTH(4-9) / Org 2766 Unknown_Receptor Unknown Receptor / Binding Site ACTH49->Unknown_Receptor Binds to an unknown site NMDA_Receptor NMDA Receptor Unknown_Receptor->NMDA_Receptor Modulates activity Ca_Channel Ca²⁺ Channel NMDA_Receptor->Ca_Channel Regulates ion flow Downstream Downstream Signaling Cascade Ca_Channel->Downstream Initiates cascade Behavioral_Effects Modulation of Attention & Locomotor Activity Downstream->Behavioral_Effects Leads to

Figure 2. Proposed signaling pathway for the behavioral effects of ACTH(4-9).

References

Technical Support Center: Optimizing ACTH(4-9) Dose for Maximal Neuroprotective Effect

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the neuroprotective properties of the adrenocorticotropic hormone fragment, ACTH(4-9). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to assist in optimizing your experimental design for maximal neuroprotective outcomes.

Frequently Asked Questions (FAQs)

Q1: What is ACTH(4-9) and what is its proposed mechanism of action for neuroprotection?

A1: ACTH(4-9) is a peptide fragment of the adrenocorticotropic hormone. Unlike the full-length hormone, it is devoid of significant corticotrophic activity.[1] Its neuroprotective effects are thought to be mediated through the activation of melanocortin receptors, which can trigger downstream signaling cascades involving cAMP and the modulation of inflammatory responses.[2][3] Studies suggest that ACTH(4-9) and its analogs can protect neurons from various insults, including excitotoxicity and apoptosis.[4][5]

Q2: What are the common experimental models used to study the neuroprotective effects of ACTH(4-9)?

A2: Several in vivo and in vitro models are utilized. A common in vivo model involves inducing neurodegeneration in rodents using chemical agents like dexamethasone (B1670325), which causes neuronal death in the hippocampus.[5][6] Other models include cisplatin-induced neuropathy and facial nerve crush to study peripheral nerve regeneration.[7][8] In vitro studies often use primary neuronal cultures or cell lines like SH-SY5Y exposed to toxins such as hydrogen peroxide or MPP+.

Q3: What are the recommended storage and handling conditions for ACTH(4-9) peptides?

A3: Lyophilized ACTH(4-9) should be stored desiccated below -18°C and is stable at room temperature for about three weeks.[9] Upon reconstitution in sterile water, it should be stored at 4°C for 2-7 days for short-term use and below -18°C for long-term storage.[9] To prevent degradation and loss of activity, it is advisable to add a carrier protein (e.g., 0.1% HSA or BSA) for long-term storage and to avoid repeated freeze-thaw cycles.[9] The stability of ACTH in whole blood is limited, with studies showing stability for up to 6 hours at room temperature and at least 8 hours under refrigerated conditions in EDTA tubes.[10][11]

Q4: What are the different routes of administration for ACTH(4-9) in animal studies?

A4: Common routes of administration include intraperitoneal (IP) and subcutaneous (SC) injections.[5][12] Intranasal (IN) administration is also a viable, non-invasive option that can bypass the blood-brain barrier and directly target the central nervous system.[1][11][13] The choice of administration route can significantly impact the bioavailability and efficacy of the peptide.

Data Presentation

Table 1: Summary of In Vivo Studies on the Neuroprotective Effects of ACTH(4-9) and its Analogs

Model OrganismInjury ModelACTH AnalogDoseAdministration RouteKey FindingsReference(s)
Male Albino-Swiss MiceDexamethasone-induced hippocampal neuron degenerationACTH(4-9)Not specifiedNot specifiedSignificantly reduced dexamethasone-induced damage to hippocampal pyramidal neurons.[5][6]
RatsCisplatin-induced neuropathyOrg 2766Not specifiedConcurrent treatmentPrevents the neurotoxic side effect of cisplatin (B142131).[7]
RatsCisplatin-induced neuropathyOrg 2766Low and high dosesNot specifiedA three-arm study reported substantial improvement in neuropathy.[14]
RatsFacial nerve crushOrg 2766Not specifiedNot specifiedReduced the perineuronal microglial reaction.[8]

Table 2: Summary of In Vitro Studies on the Neuroprotective Effects of ACTH(4-9) Analogs

Cell TypeInjury ModelACTH AnalogConcentrationKey FindingsReference(s)
Chick dorsal root gangliaCisplatinACTH(4-9) analogue0.1 nM - 1 nMAbout 35% more neurite outgrowth compared to cisplatin alone.[15]
Chick dorsal root gangliaTaxolACTH(4-9) analogueNot specifiedCould not prevent taxol neurotoxicity.[15]

Experimental Protocols

Dexamethasone-Induced Neurodegeneration Model in Mice

This protocol is based on studies demonstrating the neuroprotective effect of ACTH(4-9) against glucocorticoid-induced neuronal damage.[5][6]

Materials:

  • Male Albino-Swiss mice

  • Dexamethasone

  • ACTH(4-9) peptide

  • Saline solution

  • Cresyl violet acetate

  • Anti-MAP2 monoclonal antibody

  • Histological processing reagents

Procedure:

  • Administer dexamethasone at a toxic dose to induce neuronal death in the CA3 layer of the hippocampus. The exact dose and administration schedule should be optimized in a pilot study.

  • Administer ACTH(4-9) to the treatment group. A dose-response study should be conducted to determine the optimal neuroprotective dose. A control group should receive a vehicle (e.g., saline).

  • After the treatment period, perfuse the animals and collect the brains for histological analysis.

  • Process the brain tissue for cresyl violet staining to assess neuronal morphology and for immunocytochemistry using an anti-MAP2 antibody to detect alterations in the neuronal cytoskeleton.[6]

  • Perform quantitative analysis of morphological changes using a computer-assisted image analyzer to count surviving neurons and assess cytoskeletal integrity.

Intranasal Administration of ACTH(4-9) to Rodents

This protocol provides a general guideline for the non-invasive delivery of ACTH(4-9) to the central nervous system.[1][11][13]

Materials:

  • ACTH(4-9) peptide solution

  • Micropipette with fine tips

  • Rodent restrainer (optional)

Procedure:

  • Acclimate the animals to the handling and administration procedure for several days to reduce stress.

  • Lightly restrain the animal. For mice, holding the scruff of the neck is often sufficient.

  • Using a micropipette, apply a small droplet (e.g., 2-5 µL) of the ACTH(4-9) solution to one nostril, allowing the animal to inhale the droplet.

  • Wait for a brief period (e.g., 1-2 minutes) before applying a droplet to the other nostril to allow for absorption.

  • The total volume and concentration of the peptide solution should be optimized based on the specific research question and animal model. The use of absorption enhancers like cyclodextrins can be considered to improve bioavailability.[11]

Mandatory Visualization

G cluster_0 ACTH(4-9) Signaling Pathway ACTH ACTH(4-9) MCR Melanocortin Receptor (e.g., MC3R/MC4R) ACTH->MCR Binds to AC Adenylate Cyclase MCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression (e.g., anti-inflammatory cytokines, neurotrophic factors) CREB->Gene Regulates Neuroprotection Neuroprotection (anti-apoptosis, anti-inflammation, neurite outgrowth) Gene->Neuroprotection

Caption: Proposed signaling pathway for the neuroprotective effects of ACTH(4-9).

G cluster_1 Experimental Workflow for In Vivo Neuroprotection Study start Start animal_model Induce Neuronal Injury (e.g., Dexamethasone) start->animal_model treatment Administer ACTH(4-9) (Dose-Response) animal_model->treatment control Administer Vehicle animal_model->control tissue Tissue Collection and Processing treatment->tissue control->tissue histology Histological Analysis (Cresyl Violet, MAP2) tissue->histology quantification Quantitative Analysis histology->quantification end End quantification->end

Caption: General experimental workflow for an in vivo neuroprotection study of ACTH(4-9).

Troubleshooting Guides

Issue 1: High variability in neuroprotective outcomes between experiments.

  • Possible Cause: Inconsistent peptide activity.

    • Solution: Ensure proper storage and handling of the ACTH(4-9) peptide to prevent degradation.[9] Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles.

  • Possible Cause: Variability in the injury model.

    • Solution: Standardize the induction of neuronal injury. For chemical inducers like dexamethasone, ensure consistent dosage, administration route, and timing. Monitor the health and weight of the animals closely.

  • Possible Cause: Inconsistent drug administration.

    • Solution: For intranasal delivery, ensure proper technique to deliver a consistent volume to the nasal cavity.[13] For injections, use a consistent site and technique.

Issue 2: Weak or no staining in Cresyl Violet analysis.

  • Possible Cause: Improper tissue fixation.

    • Solution: Ensure the brain tissue is adequately fixed. The duration of fixation can impact staining quality.

  • Possible Cause: Staining solution issues.

    • Solution: Use a freshly prepared or properly stored cresyl violet solution. The pH of the staining solution is critical and should be optimized.[16][17]

  • Possible Cause: Inadequate differentiation.

    • Solution: The differentiation step with alcohol is crucial to remove excess stain and reveal neuronal detail. This step may require optimization for different tissue types and thicknesses.[16][17]

Issue 3: High background or low signal in MAP2 immunostaining.

  • Possible Cause: Non-specific antibody binding.

    • Solution: Ensure adequate blocking of non-specific binding sites using an appropriate blocking serum.[18] Include a wash step with a gentle detergent like Tween-20 in your buffers.[10]

  • Possible Cause: Suboptimal primary antibody concentration.

    • Solution: Perform a titration of the primary antibody to determine the optimal concentration that provides a strong signal with low background.

  • Possible Cause: Antigen retrieval issues.

    • Solution: The method and duration of antigen retrieval can significantly impact MAP2 staining. Heat-induced epitope retrieval (HIER) with citrate (B86180) or EDTA buffer is commonly used, and the optimal conditions should be determined empirically.[10]

  • Possible Cause: Incompatible primary and secondary antibodies.

    • Solution: Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., use an anti-mouse secondary for a mouse primary antibody).[2]

Issue 4: Inconsistent results with intranasal administration.

  • Possible Cause: Improper administration technique.

    • Solution: Practice the administration technique to ensure a consistent volume is delivered to the nasal cavity and inhaled by the animal. The head position of the animal is important.[13]

  • Possible Cause: Low bioavailability.

    • Solution: Consider the use of absorption enhancers, such as cyclodextrins, to increase the permeability of the nasal mucosa and improve peptide uptake.[11]

  • Possible Cause: Rapid clearance from the nasal cavity.

    • Solution: Formulations that increase the viscosity of the peptide solution may prolong its residence time in the nasal cavity.

References

troubleshooting inconsistent results with ACTH (4-9)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ACTH (4-9). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results and optimize their experiments involving this peptide fragment.

Frequently Asked Questions (FAQs)

Q1: My in vitro cell culture experiments with ACTH (4-9) are showing high variability between wells and between experiments. What are the common causes?

A1: Inconsistent results in cell culture experiments with ACTH (4-9) can stem from several factors related to peptide handling, experimental setup, and cell line characteristics. Here are the primary areas to investigate:

  • Peptide Integrity and Preparation:

    • Purity: Peptides are synthesized and purified to a certain percentage (e.g., 95%). The remaining percentage consists of peptidic impurities which can sometimes interfere with the assay. Ensure you are using a high-purity grade of ACTH (4-9) and consider batch-to-batch variability.

    • Solubility: ACTH (4-9) is a peptide and may have specific solubility requirements. Improper dissolution can lead to the formation of aggregates or an inaccurate final concentration. Always follow the manufacturer's instructions for reconstitution. If solubility issues persist, a solubility test to determine the optimal buffer and pH may be necessary.[1]

    • Storage and Stability: Peptides are sensitive to degradation. Store lyophilized ACTH (4-9) at -20°C or lower, protected from light.[1] Once reconstituted, aliquot the solution to minimize freeze-thaw cycles, which can degrade the peptide.[1][2][3] The stability of ACTH (4-9) in your specific cell culture medium at 37°C should also be considered, as degradation can occur over the course of a long incubation period.

    • Contamination: Peptides can be contaminated with endotoxins (lipopolysaccharides) from bacteria during synthesis, which can trigger unwanted immune responses in cell cultures and lead to variable results. Using endotoxin-free reagents and sterile techniques is crucial.

  • Experimental Protocol:

    • Cell Line Health: Ensure your cells are healthy, within a low passage number, and free from contamination (e.g., mycoplasma). Cellular stress can alter their response to stimuli.

    • Serum Effects: If you are using serum-containing media, be aware that serum components can sometimes interact with the peptide or affect cell signaling pathways. Serum starvation prior to treatment may reduce variability.

    • Inconsistent Dosing: Ensure accurate and consistent pipetting of the peptide solution into each well.

Q2: I am observing a lack of a clear dose-response relationship in my experiments. What could be the issue?

A2: A non-linear or absent dose-response curve can be frustrating. Here are some potential reasons:

  • Peptide Aggregation: At higher concentrations, peptides can aggregate, reducing the effective concentration of the monomeric, active form. Visually inspect your stock solution for any precipitates. If aggregation is suspected, you can try vortexing or sonicating the solution, or using a different solvent system.

  • Receptor Saturation or Downregulation: The cellular receptors for ACTH (4-9) might become saturated at higher concentrations, leading to a plateau in the response.

  • Biphasic (U-shaped) Dose-Response: Some peptides exhibit a biphasic or hormetic response, where low doses are stimulatory and high doses are inhibitory (or vice versa). If you are only testing a narrow range of high concentrations, you might miss the optimal effective dose. It is advisable to test a wide range of concentrations, including very low ones.

  • Peptide Degradation: As mentioned in Q1, the peptide may not be stable for the duration of your experiment, especially at very low concentrations.

Q3: My animal behavioral studies with ACTH (4-9) are producing inconsistent or contradictory results. What factors should I consider?

A3: Behavioral studies are inherently complex, and several factors can contribute to variability:

  • Route of Administration and Bioavailability: The method of administration (e.g., subcutaneous, intraperitoneal, intracerebroventricular) will significantly impact the bioavailability and concentration of ACTH (4-9) that reaches the brain. The peptide's half-life in circulation is also a critical factor.

  • Dosing and Timing: The dose and the timing of administration relative to the behavioral test are crucial. Some studies have shown that the effects of ACTH (4-9) and its analogs can be time-dependent.

  • Animal-Specific Factors: The strain, age, sex, and stress levels of the animals can all influence their response to ACTH (4-9). The housing conditions (e.g., social isolation vs. group housing) can also impact behavioral outcomes.

  • Test Conditions: Environmental factors during the behavioral test, such as lighting conditions, can influence the observed effects of ACTH (4-9).

Q4: I am seeing no effect of ACTH (4-9) in my neuroprotection assay. Why might this be?

A4: While ACTH (4-9) has shown neuroprotective effects in several models, a lack of effect can occur due to several reasons:

  • Experimental Model: The neuroprotective effects of ACTH (4-9) may be specific to certain types of neuronal injury or cell types. For example, it has shown protection against dexamethasone-induced damage in hippocampal neurons. Its efficacy in other models of neurotoxicity may vary.

  • Concentration and Treatment Duration: The concentration of ACTH (4-9) and the duration of treatment are critical. Insufficient concentration or a treatment window that is too short or too late relative to the insult may not yield a protective effect.

  • Peptide Quality: As with other assays, the purity, stability, and proper handling of the ACTH (4-9) peptide are paramount.

Data Summary

Table 1: Stability of Adrenocorticotropic Hormone (ACTH) in Human Plasma
TemperatureAnticoagulantDurationStability
Room TemperatureEDTAUp to 6 hoursStable
Room TemperatureEDTA + Aprotinin2 hoursStable
4°CEDTA8 hoursStable
4°CEDTA + Aprotinin4 hoursStable

Note: While these data are for the full ACTH molecule, they provide a useful reference for the general stability of ACTH-related peptides. The stability of the ACTH (4-9) fragment in specific experimental buffers and media should be empirically determined.

Table 2: Exemplary Dosing of ACTH (4-9) and its Analogs in Preclinical Studies
PeptideModel SystemRoute of AdministrationDose RangeObserved EffectReference
ACTH (4-9)Male Albino-Swiss miceSubcutaneous (s.c.)50 µg/kgNeuroprotection against dexamethasone-induced hippocampal damage
ORG 2766 (ACTH 4-9 analog)RatsSubcutaneous (s.c.)0.01-0.03 µg/kgModulation of motor activity
ORG 2766 (ACTH 4-9 analog)RatsIntraperitoneal (i.p.)50 µg/kgIncreased social contact
ORG 2766 (ACTH 4-9 analog)RatsSubcutaneous (s.c.)1 µ g/day for 7 daysReduced NMDA-induced locomotor activity

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay Against Dexamethasone-Induced Toxicity in Hippocampal Neurons

This protocol is adapted from studies demonstrating the neuroprotective effects of ACTH (4-9).

  • Cell Culture:

    • Culture primary hippocampal neurons or a suitable neuronal cell line (e.g., HT22) in the recommended medium.

    • Plate cells in 96-well plates at an appropriate density and allow them to adhere and differentiate for at least 24 hours.

  • Peptide Preparation:

    • Reconstitute lyophilized ACTH (4-9) in sterile, endotoxin-free water or a recommended buffer to create a stock solution (e.g., 1 mM).

    • Further dilute the stock solution in a serum-free culture medium to the desired final concentrations. It is advisable to prepare fresh dilutions for each experiment.

  • Treatment:

    • Pre-treat the cells with various concentrations of ACTH (4-9) for a specified period (e.g., 1-2 hours) before inducing toxicity.

    • Induce neurotoxicity by adding dexamethasone (B1670325) to the culture medium at a pre-determined toxic concentration (e.g., 10 µM).

    • Include appropriate controls: untreated cells, cells treated with dexamethasone alone, and cells treated with ACTH (4-9) alone.

  • Incubation:

    • Incubate the cells for 24-48 hours under standard cell culture conditions (37°C, 5% CO2).

  • Assessment of Cell Viability:

    • Measure cell viability using a standard assay such as MTT, MTS, or LDH release assay according to the manufacturer's instructions.

    • Alternatively, assess apoptosis using methods like TUNEL staining or caspase activity assays.

Protocol 2: Assessment of Behavioral Effects in a Rodent Model (e.g., Open Field Test)

This protocol is a general guideline based on studies investigating the behavioral effects of ACTH (4-9) analogs.

  • Animals:

    • Use adult male rats or mice of a specific strain (e.g., Wistar rats).

    • Acclimatize the animals to the housing facility for at least one week before the experiment.

    • Handle the animals for several days prior to testing to reduce stress-induced variability.

  • Peptide Preparation and Administration:

    • Dissolve ACTH (4-9) in sterile saline.

    • Administer the peptide via the desired route (e.g., subcutaneous injection) at a specific time before the behavioral test (e.g., 30-60 minutes). Doses can range from µg/kg to mg/kg depending on the specific analog and desired effect.

    • Include a vehicle control group that receives saline injections.

  • Open Field Test:

    • Place the animal in the center of an open field arena.

    • Record the animal's behavior for a set period (e.g., 5-10 minutes) using a video tracking system.

    • Analyze parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.

  • Data Analysis:

    • Compare the behavioral parameters between the ACTH (4-9)-treated group and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).

Visualizations

Signaling Pathways and Experimental Workflows

ACTH_4_9_Signaling_Pathway ACTH_4_9 ACTH (4-9) MC4R Melanocortin 4 Receptor (MC4R) ACTH_4_9->MC4R Binds NMDA_R NMDA Receptor ACTH_4_9->NMDA_R Modulates Neuroprotection Neuroprotection / Cell Survival MC4R->Neuroprotection Promotes Ca_Influx Excessive Ca2+ Influx NMDA_R->Ca_Influx Apoptosis Apoptosis / Neuronal Damage NMDA_R->Apoptosis Inhibition of Excitotoxicity Glutamate Glutamate (Excitotoxicity) Glutamate->NMDA_R Activates Ca_Influx->Apoptosis

Caption: Proposed signaling mechanism of ACTH (4-9) neuroprotection.

Experimental_Workflow_Troubleshooting Start Inconsistent Results Observed CheckPeptide Step 1: Verify Peptide Quality & Handling Start->CheckPeptide CheckProtocol Step 2: Review Experimental Protocol Start->CheckProtocol CheckSystem Step 3: Evaluate Biological System Start->CheckSystem Purity Purity & Source CheckPeptide->Purity Storage Storage & Stability (Aliquoting, Freeze-thaw) CheckPeptide->Storage Solubility Solubility & Aggregation CheckPeptide->Solubility End Consistent Results CheckPeptide->End Dosing Dosing Calculation & Accuracy CheckProtocol->Dosing Timing Timing of Treatment CheckProtocol->Timing Controls Appropriate Controls CheckProtocol->Controls CheckProtocol->End Cells Cell Health & Passage Number CheckSystem->Cells Animals Animal Strain, Age, Sex, Housing CheckSystem->Animals CheckSystem->End

Caption: Logical workflow for troubleshooting inconsistent results.

References

factors affecting the efficacy of ACTH (4-9) treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the adrenocorticotropic hormone fragment ACTH (4-9) and its analogue, ORG 2766. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you navigate your experiments and achieve consistent, reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for ACTH (4-9) and its analogue ORG 2766?

A1: Unlike the full ACTH molecule which primarily acts on melanocortin receptors, current research suggests that the neuroprotective and behavioral effects of ACTH (4-9) and its analogue ORG 2766 are not mediated by these classical receptors. Instead, their mechanism of action is thought to involve the modulation of the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission.[1][2][3][4][5] This modulation appears to counteract the excitotoxic effects of excessive glutamate (B1630785), a common pathway in neuronal damage.

Q2: We are observing high variability in our in vitro neuroprotection assays with ACTH (4-9). What are the common causes?

A2: Inconsistent results in cell-based neuroprotection assays are a common challenge. The variability can often be attributed to a combination of biological, technical, and procedural factors:

  • Biological Factors:

    • Cell Line Integrity and Passage Number: Use a consistent cell line and keep the number of passages low to prevent phenotypic drift.[6]

    • Cell Seeding Density: Ensure a consistent number of cells are seeded in each well, as both undergrowth and overgrowth can significantly impact the cellular response to treatment.[6]

    • Mycoplasma Contamination: Regularly test your cell cultures for mycoplasma, as this common and often invisible contaminant can alter cellular responses.[6]

  • Technical & Procedural Factors:

    • Peptide Handling: As a peptide, ACTH (4-9) requires careful handling. Ensure it is correctly reconstituted and stored to maintain its stability and bioactivity. It is crucial to avoid repeated freeze-thaw cycles.

    • Reagent Consistency: Whenever possible, use reagents from the same manufacturing batch, including media, supplements (like B-27), and serum.

    • Environmental Conditions: Maintain consistent temperature, humidity, and CO2 levels in your incubator, as fluctuations can introduce experimental variability.

Q3: What is a good starting concentration for ACTH (4-9) or ORG 2766 in an in vitro neuroprotection assay?

A3: Based on in vivo studies where neuroprotective effects have been observed, a common dosage for ORG 2766 is in the range of 10 µg/kg.[7] For in vitro studies, a typical starting point for peptide drugs is in the nanomolar to low micromolar range. We recommend performing a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions. A suggested starting range for an in vitro neuroprotection assay would be from 10 nM to 1 µM.

Q4: How stable is ACTH (4-9) in cell culture medium?

Troubleshooting Guides

Issue 1: Inconsistent or No Neuroprotective Effect Observed
Potential Cause Troubleshooting Step Rationale
Peptide Degradation Prepare fresh solutions of ACTH (4-9) for each experiment. Aliquot and store stock solutions at -80°C. Avoid repeated freeze-thaw cycles.Peptides are susceptible to degradation, which can lead to a loss of bioactivity.
Suboptimal Peptide Concentration Perform a dose-response experiment to identify the optimal concentration range for your specific cell model.The efficacy of many compounds, including peptides, is often dose-dependent, with a specific therapeutic window.
Inappropriate Timing of Treatment Optimize the pre-treatment incubation time before inducing neuronal damage. A typical starting point is 24 hours of pre-incubation.The protective effects of a compound may depend on its presence before or during the insult.
Cell Health and Viability Regularly monitor cell health and viability using assays like MTT or Trypan Blue exclusion. Ensure cells are not overgrown or stressed before starting the experiment.Unhealthy or compromised cells can respond unpredictably to treatment.
Assay Sensitivity Ensure your assay for measuring neuroprotection (e.g., MTT, LDH, TUNEL) has a sufficient signal-to-noise ratio and is sensitive enough to detect subtle changes in cell viability.A low-sensitivity assay may fail to detect a genuine neuroprotective effect.
Issue 2: High Background or Inconsistent Baseline in Assays
Potential Cause Troubleshooting Step Rationale
Inconsistent Cell Seeding Use a consistent and optimized cell seeding density for all experiments. Automate cell counting if possible to reduce variability.Variations in cell number per well can lead to inconsistent baseline readings in viability and toxicity assays.
Media and Supplement Variability Use the same batch of media, serum, and supplements for all experiments within a study.Different batches of biological reagents can have slight variations that affect cell growth and response.
Edge Effects in Multi-well Plates Avoid using the outer wells of multi-well plates for experimental conditions, or fill them with a buffer to maintain humidity.Evaporation can be more pronounced in the outer wells, leading to changes in media concentration and affecting cell viability.
Contamination Regularly check for microbial or mycoplasma contamination. Discard any contaminated cultures and decontaminate incubators and hoods.Contaminants can interfere with assay readouts and alter cellular responses.

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay Against Glutamate-Induced Excitotoxicity

This protocol provides a general framework for assessing the neuroprotective effects of ACTH (4-9) or its analogue ORG 2766 against glutamate-induced excitotoxicity in primary neuronal cultures.

1. Cell Seeding:

  • Culture primary cortical or hippocampal neurons in Neurobasal medium supplemented with B-27 supplement, GlutaMAX, and penicillin-streptomycin.

  • Plate neurons in poly-D-lysine coated 96-well plates at an appropriate density and allow them to mature for at least 7 days in vitro (DIV).

2. ACTH (4-9) / ORG 2766 Pre-treatment:

  • Prepare fresh dilutions of ACTH (4-9) or ORG 2766 in the culture medium. A suggested dose-response range is 10 nM, 100 nM, and 1 µM.

  • Carefully remove half of the existing medium from each well and replace it with fresh medium containing the desired concentration of the peptide or a vehicle control (e.g., sterile water or PBS).

  • Incubate the cells for 24 hours at 37°C in a 5% CO2 humidified incubator.

3. Induction of Glutamate Excitotoxicity:

  • Prepare a fresh solution of L-glutamate in the culture medium. The final concentration will need to be optimized for your specific neuronal culture, but a common starting point is in the range of 20-100 µM.[8][9]

  • Expose the neurons to the glutamate-containing medium for a duration known to induce significant but not complete cell death (e.g., 15-30 minutes).

  • After the exposure, carefully remove the glutamate-containing medium and replace it with fresh, pre-warmed culture medium (without glutamate or peptide).

4. Assessment of Cell Viability (24 hours post-insult):

  • Perform a cell viability assay, such as the MTT or LDH assay, according to the manufacturer's instructions.

  • MTT Assay: Measures mitochondrial activity in living cells.

  • LDH Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium.

5. Data Analysis:

  • Normalize the results to the untreated control group (considered 100% viability).

  • Calculate the percentage of neuroprotection afforded by ACTH (4-9) or ORG 2766 at each concentration relative to the glutamate-only treated group.

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating the proposed signaling pathway of ACTH (4-9) and a typical experimental workflow for a neuroprotection assay.

ACTH4_9_Signaling cluster_membrane Cell Membrane NMDA_Receptor NMDA Receptor Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Opens Channel Neuroprotection Neuroprotection NMDA_Receptor->Neuroprotection Reduced Activity ACTH4_9 ACTH (4-9) / ORG 2766 ACTH4_9->NMDA_Receptor Allosteric Modulation Glutamate Glutamate Glutamate->NMDA_Receptor Binds Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Leads to

Caption: Proposed signaling pathway of ACTH (4-9) / ORG 2766.

Neuroprotection_Workflow A 1. Plate Primary Neurons (e.g., Cortical or Hippocampal) B 2. Pre-treat with ACTH (4-9) or ORG 2766 (Dose-Response) A->B C 3. Induce Excitotoxicity (e.g., Glutamate) B->C D 4. Incubate (e.g., 24 hours) C->D E 5. Assess Cell Viability (e.g., MTT or LDH Assay) D->E F 6. Data Analysis (% Neuroprotection) E->F

Caption: Experimental workflow for an in vitro neuroprotection assay.

Quantitative Data Summary

The following tables summarize quantitative data from in vivo studies that can serve as a reference for experimental design. Note that optimal in vitro concentrations will need to be determined empirically.

Table 1: In Vivo Dosages of ORG 2766 in Animal Models

Animal Model Dosage Route of Administration Observed Effect Reference
Rat (Sciatic Nerve Crush)10 µg/kg/48 hrIntraperitoneal (IP)Improved motor unit reformation[7]
Rat (Septal Hyperemotionality)Not specifiedSubcutaneous (s.c.)Reduced hyperemotionality[10]
Autistic Children20 mg/dayNot specifiedIncreased social interaction[11]
Autistic Children40 mg/dayNot specifiedImproved play behavior and social interaction[12]

Table 2: Factors Influencing Efficacy of ACTH (4-9) Analogues

Factor Observation Implication for Experimental Design Reference
Behavioral Test Efficacy is not equally apparent in all behavioral tests.Select behavioral assays that are sensitive to changes in attention and emotionality.[4]
Affected Brain Area The specific brain region targeted by the insult can influence the outcome.Consider the relevance of your chosen in vitro or in vivo model to the specific neurological condition being studied.[4]
Housing Conditions Post-operative housing conditions can impact behavioral recovery.Standardize and control for environmental factors in animal studies.[4]
Onset and Duration of Administration The timing and length of treatment are critical variables.Optimize the treatment window in your experimental protocol.[4]

References

Technical Support Center: ACTH (4-9) Degradation and Prevention

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with ACTH (4-9). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the degradation of ACTH (4-9) during experiments.

Frequently Asked Questions (FAQs)

Q1: What is ACTH (4-9) and why is its stability a concern?

A1: ACTH (4-9) is a hexapeptide fragment of the adrenocorticotropic hormone (ACTH). Like many small peptides, it is susceptible to rapid degradation by proteases present in biological samples such as plasma, serum, and cell culture media. This degradation can lead to a loss of biological activity, resulting in inaccurate and unreliable experimental outcomes.

Q2: What are the primary pathways of ACTH (4-9) degradation?

A2: The primary degradation pathways for ACTH (4-9) and similar ACTH fragments involve enzymatic cleavage by various proteases. Key enzymatic activities include:

  • Aminopeptidases: These enzymes cleave amino acids from the N-terminus of the peptide. Studies on the related fragment ACTH (4-10) have shown that aminopeptidases are a significant contributor to its degradation in blood and serum.[1]

  • Endopeptidases: These proteases cleave internal peptide bonds. For an analog of ACTH (4-9), enzymatic attack has been observed at the 6His-7Phe and 7Phe-8D-Lys bonds.[2] Trypsin-like serine proteases are known to cleave at the C-terminal side of basic amino acid residues (Lysine and Arginine), which are present in the broader ACTH molecule and could potentially be sites for degradation in its fragments.

  • Carboxypeptidases: These enzymes remove amino acids from the C-terminus of peptides.

The short half-life of an ACTH (4-9) analog, reported to be approximately 4 minutes in plasma, underscores the rapid nature of this enzymatic degradation.[2]

Q3: What are the general signs of ACTH (4-9) degradation in my experiments?

A3: Signs of ACTH (4-9) degradation can manifest as:

  • Reduced or complete loss of expected biological effect.

  • Poor reproducibility of experimental results.

  • Appearance of unexpected peaks in analytical methods like HPLC or mass spectrometry.

  • A decrease in the concentration of the intact peptide over time in stability assays.

Q4: How can I prevent the degradation of ACTH (4-9)?

A4: Preventing degradation primarily involves inhibiting protease activity and optimizing sample handling and storage conditions. Key strategies include:

  • Use of Protease Inhibitors: Adding a cocktail of protease inhibitors to your experimental samples is highly effective.

  • Temperature Control: Keeping samples on ice or at 4°C during handling and processing can significantly slow down enzymatic activity.[3][4] For long-term storage, peptides should be kept at -20°C or -80°C.[5][6]

  • Proper Sample Collection and Handling: For blood samples, collection in EDTA tubes is recommended, as EDTA inhibits metalloproteases.[3] Rapid chilling and prompt separation of plasma from blood cells are also crucial.[7]

  • pH Control: Maintaining an optimal pH for your peptide solution can enhance stability. Most peptides are most stable at a slightly acidic pH of 5-7.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can contribute to peptide degradation, it is best to store peptides in single-use aliquots.[5][6]

Troubleshooting Guides

Issue 1: Loss of ACTH (4-9) Activity in Cell Culture Experiments
Potential Cause Troubleshooting Step Recommended Action
Enzymatic degradation by proteases in serum-containing media. 1. Reduce serum concentration or use serum-free media if possible. 2. Add a broad-spectrum protease inhibitor cocktail to the culture medium.Prepare a stock solution of a commercially available protease inhibitor cocktail and add it to the medium to the recommended final concentration just before adding ACTH (4-9).
Adsorption to plasticware. 1. Use low-protein-binding microplates and tubes. 2. Pre-treat culture wells with a blocking agent like bovine serum albumin (BSA).Incubate wells with a sterile 1% BSA solution for 1 hour at 37°C, then wash with sterile PBS before adding cells and peptide.
Incorrect storage of peptide stock solution. Review storage conditions.Lyophilized peptide should be stored at -20°C or -80°C. Reconstituted stock solutions should be aliquoted and stored at -20°C or -80°C to avoid freeze-thaw cycles.[5][6]
Issue 2: Inconsistent Results in Plasma/Serum Stability Assays
Potential Cause Troubleshooting Step Recommended Action
Rapid degradation by plasma/serum proteases. 1. Ensure immediate processing of blood samples after collection. 2. Add protease inhibitors to the plasma/serum immediately after separation.Collect blood in pre-chilled EDTA tubes. Centrifuge at 4°C to separate plasma. Immediately add a protease inhibitor cocktail to the plasma. For full ACTH, aprotinin (B3435010) has been used as a protease inhibitor.[3][4]
Hemolysis releasing intracellular proteases. Visually inspect plasma/serum for any reddish discoloration indicating hemolysis.Use proper phlebotomy techniques to minimize hemolysis. If hemolysis is observed, the sample may not be suitable for the experiment. Rapid chilling of the sample can reduce the impact of hemolysis on ACTH stability.[7]
Suboptimal storage of plasma/serum samples. Review sample storage procedures.Store plasma/serum samples containing ACTH (4-9) at -80°C for long-term storage.[8] For short-term storage during an experiment, keep samples on ice.

Experimental Protocols

Protocol 1: General Guidelines for Handling and Storing ACTH (4-9)
  • Receiving and Initial Storage: Upon receipt, store the lyophilized ACTH (4-9) peptide at -20°C or -80°C in a desiccated environment.[5][6]

  • Reconstitution:

    • Before opening, allow the vial to equilibrate to room temperature to prevent condensation.

    • Reconstitute the peptide using a sterile, appropriate solvent (e.g., sterile water, or a buffer compatible with your experiment).

    • Gently vortex or swirl to dissolve the peptide completely.

  • Aliquoting and Storage of Stock Solution:

    • Prepare single-use aliquots of the reconstituted stock solution in low-protein-binding tubes.

    • Store the aliquots at -20°C or -80°C.[5][6] Avoid using frost-free freezers due to their temperature cycling.[5]

  • Preparation of Working Solutions:

    • Thaw a single aliquot of the stock solution on ice immediately before use.

    • Dilute the stock solution to the final working concentration in your experimental buffer or medium, preferably kept on ice.

    • If the working solution contains biological fluids like serum, add a protease inhibitor cocktail.

Protocol 2: Stabilizing ACTH (4-9) in Cell Culture Media
  • Prepare Cell Culture Medium: Prepare your desired cell culture medium (e.g., DMEM with 10% FBS).

  • Add Protease Inhibitor Cocktail: Just prior to the experiment, add a broad-spectrum protease inhibitor cocktail to the medium. Use the manufacturer's recommended concentration (typically a 1:100 or 1:1000 dilution of the stock).

  • Prepare ACTH (4-9) Working Solution: Dilute your ACTH (4-9) stock solution to the final desired concentration in the medium containing the protease inhibitors.

  • Perform Experiment: Add the ACTH (4-9) containing medium to your cells and proceed with your experimental timeline. For time-course experiments, consider adding fresh ACTH (4-9) and inhibitors at regular intervals if the incubation period is long.

Data Presentation

Table 1: Stability of ACTH in Whole Blood Under Different Storage Conditions

This table summarizes data on the stability of the full ACTH molecule, which can provide general guidance for its fragments.

Storage Condition Duration of Stability Reference
EDTA tube at 4°C8 hours[3][9]
EDTA tube + Aprotinin at 4°C4 hours[3][9]
EDTA tube + Aprotinin at Room Temperature2 hours[3][9]
EDTA tube at Room Temperature6 hours[1]

Table 2: Common Protease Inhibitors and Their Targets

Inhibitor Target Protease Class
AEBSF, PMSF, AprotininSerine Proteases
BestatinAminopeptidases
E-64, LeupeptinCysteine Proteases
Pepstatin AAspartic Proteases
EDTAMetalloproteases

Visualizations

ACTH_Degradation_Pathway cluster_peptide ACTH (4-9) Peptide cluster_proteases Proteolytic Enzymes cluster_products Degradation Products ACTH(4-9) ACTH(4-9) Aminopeptidases Aminopeptidases ACTH(4-9)->Aminopeptidases N-terminal cleavage Endopeptidases Endopeptidases ACTH(4-9)->Endopeptidases Internal cleavage Carboxypeptidases Carboxypeptidases ACTH(4-9)->Carboxypeptidases C-terminal cleavage N-terminal fragments N-terminal fragments Aminopeptidases->N-terminal fragments Internal fragments Internal fragments Endopeptidases->Internal fragments C-terminal fragments C-terminal fragments Carboxypeptidases->C-terminal fragments

Caption: Putative degradation pathways of ACTH (4-9) by major classes of proteases.

Prevention_Workflow Start Start SampleCollection Sample Collection (e.g., Blood, Cell Lysate) Start->SampleCollection ImmediateChilling Immediate Chilling (on ice / 4°C) SampleCollection->ImmediateChilling AddInhibitors Add Protease Inhibitor Cocktail ImmediateChilling->AddInhibitors Processing Sample Processing (e.g., Plasma Separation, Cell Lysis) AddInhibitors->Processing Storage Storage (-20°C / -80°C in aliquots) Processing->Storage Experiment Experimental Assay Storage->Experiment End End Experiment->End

Caption: Recommended workflow for preventing ACTH (4-9) degradation during experiments.

References

Technical Support Center: Enhancing the Bioavailability of Orally Administered ACTH(4-9)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the oral bioavailability of the adrenocorticotropic hormone fragment ACTH(4-9).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving good oral bioavailability for ACTH(4-9)?

A1: The oral delivery of ACTH(4-9), like other peptides, faces several significant hurdles. The primary challenges include:

  • Enzymatic Degradation: ACTH(4-9) is susceptible to degradation by proteolytic enzymes in the gastrointestinal (GI) tract, such as pepsin in the stomach and trypsin and chymotrypsin (B1334515) in the small intestine.[1] This enzymatic attack breaks down the peptide into inactive fragments before it can be absorbed.

  • Low Permeability: Due to its hydrophilic nature and molecular size, ACTH(4-9) has poor permeability across the intestinal epithelium. The lipid bilayer of the intestinal cells presents a significant barrier to the passive diffusion of peptides.

  • Harsh pH Environment: The highly acidic environment of the stomach (pH 1.5-3.5) can lead to the chemical degradation of the peptide.

  • Mucus Barrier: A layer of mucus lines the intestinal wall, which can trap the peptide and hinder its access to the epithelial cells for absorption.

Q2: What are the main strategies to overcome these challenges?

A2: Several formulation strategies can be employed to protect ACTH(4-9) from degradation and enhance its absorption:

  • Enzyme Inhibitors: Co-administration of protease inhibitors can shield the peptide from enzymatic breakdown.[1]

  • Permeation Enhancers: These agents transiently increase the permeability of the intestinal epithelium, allowing for greater peptide absorption.

  • Lipid-based Formulations (e.g., Liposomes): Encapsulating ACTH(4-9) in liposomes can protect it from the harsh GI environment and facilitate its transport across the intestinal mucosa.[2][3]

  • Mucoadhesive Systems: These formulations adhere to the mucus layer, increasing the residence time of the peptide at the absorption site.

  • Chemical Modification: Analogs of ACTH(4-9), such as Org 2766, have been developed with modified amino acid sequences to increase their stability against enzymatic degradation.[4]

Q3: Is there an established orally active analog of ACTH(4-9)?

A3: Yes, an analog of ACTH(4-9) designated as Org 2766 has been developed and has shown oral activity in preclinical and clinical studies. This analog has modifications to its amino acid sequence that confer increased metabolic stability.

Q4: What in vitro models are suitable for assessing the oral absorption of ACTH(4-9) formulations?

A4: The Caco-2 cell monolayer is a widely accepted in vitro model that mimics the human intestinal epithelium. This model is valuable for assessing the permeability of ACTH(4-9) formulations and for studying the effects of permeation enhancers and the activity of efflux transporters.

Q5: What analytical methods are used to quantify ACTH(4-9) in biological samples?

A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of ACTH(4-9) and its metabolites in plasma and other biological matrices.

Troubleshooting Guides

Issue 1: Low Permeability in Caco-2 Assays
Potential Cause Troubleshooting Step
Inherent low permeability of ACTH(4-9). Incorporate a well-characterized permeation enhancer (e.g., sodium caprate) into the formulation. Start with a concentration range of 10-20 mM and optimize.
Efflux by P-glycoprotein (P-gp) transporters. Conduct a bi-directional Caco-2 assay (apical-to-basolateral and basolateral-to-apical transport). An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests efflux. Co-incubate with a P-gp inhibitor like verapamil (B1683045) to confirm.
Poor monolayer integrity. Monitor the transepithelial electrical resistance (TEER) of the Caco-2 monolayers before and after the experiment. A significant drop in TEER indicates compromised integrity. Ensure TEER values are within the acceptable range for your laboratory (typically >300 Ω·cm²).
Low recovery of the peptide. Check for non-specific binding of ACTH(4-9) to the plate wells or inserts. Pre-treating the plates with a blocking agent like bovine serum albumin (BSA) may help. Also, assess the stability of the peptide in the assay buffer.
Issue 2: High Variability in In Vivo Pharmacokinetic Data
Potential Cause Troubleshooting Step
Inconsistent gastric emptying and intestinal transit times. Administer the formulation to fasted animals to reduce variability from food effects. The use of a standardized gavage volume is also recommended.
Significant first-pass metabolism. Co-administer a broad-spectrum protease inhibitor cocktail with the oral formulation. This can help to saturate the metabolic enzymes in the gut wall and liver.
Formulation instability. Characterize the physical and chemical stability of your formulation under simulated gastric and intestinal fluids before in vivo studies.
Analytical method variability. Ensure your LC-MS/MS method is fully validated for accuracy, precision, and stability in the biological matrix being used (e.g., rat plasma).

Quantitative Data Summary

The following tables summarize available quantitative data for the oral and nasal administration of an ACTH(4-9) analog. This data can serve as a benchmark for researchers developing their own oral formulations.

Table 1: Pharmacokinetic Parameters of an Orally Administered ACTH(4-9) Analog (Org 2766) in Rats

ParameterValueReference
Route of AdministrationOral
Dose~40 µg
Time to Maximum Plasma Concentration (Tmax)4 hours (conscious rats)
Time to Maximum Plasma Concentration (Tmax)8 hours (anesthetized rats)
Initial Half-life (t1/2)4 minutes (after IV administration)

Note: The oral bioavailability was not explicitly reported in this study, but the detection of the intact peptide in plasma confirms oral absorption.

Table 2: Effect of an Absorption Enhancer on the Nasal Bioavailability of an ACTH(4-9) Analog (Org 2766) in Rats

FormulationBioavailability (%)Fold IncreaseReference
Peptide alone13 ± 4-
Peptide + 5% (w/v) Dimethyl-β-cyclodextrin65 ± 21~5

Note: While this data is for nasal administration, it demonstrates the potential of absorption enhancers to significantly improve the systemic uptake of ACTH(4-9) analogs.

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay for ACTH(4-9)

This protocol provides a general framework for assessing the intestinal permeability of an ACTH(4-9) formulation.

1. Cell Culture:

  • Culture Caco-2 cells (passage number 40-60) in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin).
  • Seed the cells onto Transwell inserts (e.g., 12-well format, 0.4 µm pore size) at a density of approximately 6 x 10^4 cells/cm².
  • Culture the cells for 18-22 days to allow for differentiation into a polarized monolayer.
  • Monitor the integrity of the monolayer by measuring the TEER. Only use monolayers with TEER values above 300 Ω·cm².

2. Permeability Experiment:

  • Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
  • Prepare the dosing solution of your ACTH(4-9) formulation in HBSS at a suitable concentration (e.g., 10 µM).
  • For the apical-to-basolateral (A-B) transport study, add the dosing solution to the apical chamber and fresh HBSS to the basolateral chamber.
  • For the basolateral-to-apical (B-A) transport study (to assess efflux), add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.
  • Incubate the plates at 37°C with gentle shaking.
  • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh HBSS.
  • At the end of the experiment, collect samples from the donor chamber and lyse the cells to determine the amount of peptide associated with the monolayer.

3. Sample Analysis:

  • Quantify the concentration of ACTH(4-9) in the collected samples using a validated LC-MS/MS method.

4. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where:
  • dQ/dt is the rate of permeation.
  • A is the surface area of the insert.
  • C0 is the initial concentration in the donor chamber.
  • Calculate the efflux ratio: Papp(B-A) / Papp(A-B).

Protocol 2: LC-MS/MS Quantification of ACTH(4-9) in Rat Plasma

This protocol outlines a general procedure for the analysis of ACTH(4-9) in plasma.

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • To 100 µL of plasma sample, add an internal standard (a stable isotope-labeled version of ACTH(4-9) is ideal).
  • Precondition an SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol (B129727) followed by water.
  • Load the plasma sample onto the cartridge.
  • Wash the cartridge with a low-percentage organic solvent in water to remove interferences.
  • Elute ACTH(4-9) and the internal standard with an appropriate elution solvent (e.g., a mixture of acetonitrile (B52724) and formic acid).
  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):
  • Column: A C18 column suitable for peptide analysis.
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A suitable gradient to separate ACTH(4-9) from other plasma components.
  • Mass Spectrometry (MS/MS):
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.
  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for ACTH(4-9) and the internal standard. These transitions should be optimized by direct infusion of the analytical standards.

3. Calibration and Quantification:

  • Prepare a calibration curve by spiking known concentrations of ACTH(4-9) into blank plasma and processing these standards alongside the unknown samples.
  • Quantify the concentration of ACTH(4-9) in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies cluster_data Data Analysis formulation ACTH(4-9) Formulation (e.g., with permeation enhancers) caco2 Caco-2 Permeability Assay formulation->caco2 Assess Permeability stability GI Stability Assay formulation->stability Assess Degradation pk_study Pharmacokinetic Study (Oral Gavage in Rats) caco2->pk_study Inform In Vivo Design stability->pk_study analysis Plasma Sample Analysis (LC-MS/MS) pk_study->analysis Quantify Peptide bioavailability Calculate Bioavailability analysis->bioavailability

Caption: Experimental workflow for developing and evaluating an oral ACTH(4-9) formulation.

troubleshooting_low_bioavailability cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start Low Oral Bioavailability of ACTH(4-9) degradation Enzymatic Degradation start->degradation permeability Poor Permeability start->permeability instability Formulation Instability start->instability inhibitors Add Protease Inhibitors degradation->inhibitors enhancers Incorporate Permeation Enhancers permeability->enhancers liposomes Use Liposomal Formulation permeability->liposomes reformulate Optimize Formulation Stability instability->reformulate

Caption: Troubleshooting flowchart for addressing low oral bioavailability of ACTH(4-9).

signaling_pathway cluster_barriers Biological Barriers acth Oral ACTH(4-9) Formulation gi_tract Gastrointestinal Tract acth->gi_tract Oral Administration epithelium Intestinal Epithelium gi_tract->epithelium Absorption (Enhanced) enzymes Enzymatic Degradation gi_tract->enzymes low_ph Low pH gi_tract->low_ph mucus Mucus Barrier gi_tract->mucus bloodstream Systemic Circulation epithelium->bloodstream target Target Tissues bloodstream->target Distribution

References

selecting the appropriate control group for ACTH (4-9) studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting appropriate control groups for studies involving the adrenocorticotropic hormone fragment, ACTH(4-9).

Frequently Asked Questions (FAQs)

Q1: What is the most crucial control group for any ACTH(4-9) experiment?

A1: The most fundamental control is the Vehicle Control . This group receives the same solution used to dissolve the ACTH(4-9) peptide (e.g., saline, phosphate-buffered saline), administered through the same route and volume as the experimental group. This control accounts for any effects of the solvent or the administration procedure itself.

Q2: How do I control for non-specific effects of administering a peptide?

A2: A Scrambled Peptide Control is essential. This is a peptide with the same amino acid composition as ACTH(4-9) but in a randomized sequence. This control helps to ensure that the observed effects are due to the specific sequence and structure of ACTH(4-9) and not merely due to the presence of a peptide of similar size and chemical properties. The core "His-Phe-Arg-Trp" sequence is critical for the activity of many melanocortin peptides, so the scrambled version should disrupt this motif.[1]

Q3: Should I include a positive control in my experiment?

A3: Including a Positive Control is highly recommended, especially during assay development or when investigating a novel effect. A positive control is a well-characterized compound that is known to produce the expected effect. For example, if you are studying the neuroprotective effects of ACTH(4-9), you might use a known neuroprotective agent. In a study examining the effects of an ACTH(4-9) analog on visual event-related potentials, d-amphetamine was used as a positive control to compare its stimulant properties.[2]

Q4: What is the difference between a vehicle control and a placebo?

A4: These terms are often used interchangeably, but "placebo" is more commonly used in human clinical trials.[3] A placebo is an inert substance given to a control group to account for the psychological effects of receiving a treatment. In preclinical animal studies, "vehicle control" is the more appropriate term.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability in my results, even within the control group. Inconsistent administration of the vehicle or peptide. Stress induced by the experimental procedure.Ensure precise and consistent administration techniques. Acclimatize animals to the experimental setup and handling to minimize stress.
My scrambled peptide control shows a similar effect to ACTH(4-9). The scrambled peptide may have unexpected biological activity. The observed effect may be non-specific.Synthesize and test a different scrambled sequence. Re-evaluate the specificity of your assay. Consider if the effect is related to the general physicochemical properties of the peptide.
No effect observed in the ACTH(4-9) group compared to the vehicle. The peptide may have degraded. The dose may be inappropriate. The route of administration may not be optimal.Check the stability and solubility of your ACTH(4-9) solution. Perform a dose-response study to determine the optimal concentration. Research the pharmacokinetics of ACTH(4-9) to select the most appropriate administration route for your experimental model.[4]
My positive control is not working. The assay is not sensitive enough. The positive control compound has degraded.Optimize your experimental assay to ensure it can detect the expected effect. Use a fresh, validated batch of the positive control compound.

Experimental Protocols

In Vitro Neuroprotection Assay

This protocol is a generalized example for assessing the neuroprotective effects of ACTH(4-9) on neuronal cells in culture.

  • Cell Culture: Plate primary neurons or a neuronal cell line (e.g., SH-SY5Y) at an appropriate density in a multi-well plate.

  • Induce Neuronal Damage: After allowing the cells to adhere and differentiate, introduce a neurotoxic agent (e.g., glutamate (B1630785), dexamethasone) to induce cell death.[5]

  • Treatment Groups:

    • Negative Control: Cells treated with the neurotoxin and the vehicle (e.g., sterile phosphate-buffered saline).

    • ACTH(4-9) Treatment: Cells treated with the neurotoxin and various concentrations of ACTH(4-9).

    • Scrambled Peptide Control: Cells treated with the neurotoxin and a scrambled version of ACTH(4-9) at the same concentrations as the active peptide.

    • Positive Control: Cells treated with the neurotoxin and a known neuroprotective agent (e.g., MK-801 for glutamate toxicity).

    • Untreated Control: Cells that do not receive the neurotoxin or any treatment, to represent baseline cell viability.

  • Incubation: Incubate the cells for a predetermined period (e.g., 24-48 hours).

  • Assessment of Viability: Measure cell viability using a standard assay such as MTT, LDH release, or automated cell counting.

  • Data Analysis: Compare the viability of the ACTH(4-9) treated group to the negative control and scrambled peptide control groups.

In Vivo Behavioral Assay (Morris Water Maze)

This protocol is a generalized example for assessing the effects of ACTH(4-9) on spatial learning and memory in rodents.

  • Animal Acclimatization: Acclimatize rodents to the housing facility and handling for at least one week before the experiment.

  • Experimental Groups:

    • Vehicle Control: Animals receive subcutaneous (s.c.) injections of saline.

    • ACTH(4-9) Treatment: Animals receive s.c. injections of ACTH(4-9) at a predetermined dose.

    • Scrambled Peptide Control: Animals receive s.c. injections of a scrambled ACTH(4-9) peptide at the same dose.

  • Administration: Administer the respective treatments at a set time before the behavioral testing (e.g., 60 minutes prior to the first trial).

  • Morris Water Maze Task:

    • Acquisition Phase: For several consecutive days, train the animals to find a hidden platform in a circular pool of water. Record the latency to find the platform and the path taken.

    • Probe Trial: After the acquisition phase, remove the platform and allow the animal to swim freely for a set time (e.g., 60 seconds). Record the time spent in the target quadrant where the platform was previously located.

  • Data Analysis: Compare the escape latencies during the acquisition phase and the time spent in the target quadrant during the probe trial between the different treatment groups.

Quantitative Data Summary

Parameter In Vivo (Rodent) In Vitro (Cell Culture) Reference
ACTH(4-9) Dosage 10 µg/kg (s.c.)10⁻⁹ M
Administration Route Subcutaneous, Intravenous, Oral, NasalDirect application to culture medium
Vehicle Saline, Phosphate-Buffered Saline (PBS)Cell culture medium, PBS
Treatment Duration Acute (single dose) or Chronic (daily for several weeks)Typically 24-72 hours

Visualizations

Logical Flow for Control Group Selection

G start Start: Designing an ACTH(4-9) Experiment q1 Is this the first experiment with this model/assay? start->q1 vehicle Vehicle Control (e.g., Saline) q1->vehicle No positive Positive Control (Known active compound) q1->positive Yes scrambled Scrambled Peptide Control vehicle->scrambled exp_group Experimental Group (ACTH(4-9)) scrambled->exp_group positive->vehicle end_node Proceed with Experiment exp_group->end_node

Caption: Decision tree for selecting appropriate control groups.

Putative Signaling Pathway of ACTH(4-9)

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular ACTH49 ACTH(4-9) Receptor Unknown Receptor (Not MC2R) ACTH49->Receptor NMDA NMDA Receptor ACTH49->NMDA Antagonistic action Signaling Downstream Signaling (e.g., cAMP) Receptor->Signaling Ca Ca²⁺ Influx NMDA->Ca Neuro Neuroprotection & Modulation of Attention Ca->Neuro Signaling->Neuro

Caption: Hypothesized signaling pathway for ACTH(4-9).

References

Technical Support Center: ACTH (4-9) In Vivo Applications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing the adrenocorticotropic hormone fragment, ACTH (4-9), and its analogs in vivo. This resource provides targeted guidance to help you design experiments that maximize the desired neurotrophic and neuroprotective effects while minimizing potential off-target activities.

Frequently Asked Questions (FAQs)

Q1: What is ACTH (4-9) and how does it fundamentally differ from full-length ACTH?

A1: ACTH (4-9) is a small peptide fragment derived from the full-length 39-amino acid adrenocorticotropic hormone (ACTH).[1] While full-length ACTH is a key component of the hypothalamic-pituitary-adrenal (HPA) axis, primarily stimulating the adrenal cortex to produce cortisol, ACTH (4-9) is largely devoid of these steroidogenic effects.[2][3] Its primary therapeutic interest lies in its neurotrophic and neuroprotective properties, which have been observed in models of peripheral nerve damage and chemotherapy-induced neuropathy.[4][5][6]

Q2: What are the primary desired effects of ACTH (4-9) versus its potential off-target effects?

A2: The desired "on-target" effects of ACTH (4-9) are its neurotrophic and neuroprotective actions, such as promoting nerve regeneration and preventing neuropathy.[5][7][8] The primary "off-target" effects to be minimized are those associated with full-length ACTH, principally the stimulation of steroidogenesis (cortisol release) via melanocortin receptors (MCRs).[9] Other potential off-target concerns could include unintended immunological effects, as high doses of ACTH have been shown to augment inflammatory cytokine production in certain conditions.[10][11]

Q3: Which receptors mediate the effects of ACTH (4-9), and how does this relate to off-target effects?

A3: Full-length ACTH acts almost exclusively on the melanocortin 2 receptor (MC2R) to stimulate cortisol production.[1][9] In contrast, ACTH (4-9) and its well-studied analog, ORG 2766, have very low affinity for the known neural melanocortin receptors (MC3R and MC4R) and do not appear to activate them.[4][12] This suggests that the desired neurotrophic effects are mediated by a different, as-yet-unidentified receptor system.[4] This receptor promiscuity is the molecular basis of the off-target problem; the goal is to activate the neurotrophic receptor system without engaging the classical MCR pathway.

Q4: What is ORG 2766, and why is it often used instead of the native ACTH (4-9) sequence?

A4: ORG 2766 is a synthetic analog of ACTH (4-9).[8][13] It was developed to have greater biological potency and a longer duration of action compared to the native fragment.[5] Its structure is modified to increase stability and enhance its neurotrophic effects while maintaining a lack of affinity for the MC3 and MC4 receptors, thereby separating the desired neuroprotective actions from classical melanocortin-mediated effects.[4][12]

Troubleshooting Guides

Problem: My in vivo experiment is showing high variability or no significant neuroprotective effect.

  • Possible Cause 1: Suboptimal Dosing or Treatment Schedule.

    • Solution: The efficacy of ACTH (4-9) analogs can be highly dependent on the dose and duration of treatment. Review published literature for your specific model (see Table 1 for examples). Prolonged treatment (e.g., 21 days) has been shown to have a negative effect on motor unit performance in some models, indicating that the therapeutic window is critical.[5] Start with a dose-response study to determine the optimal concentration for your application.

  • Possible Cause 2: Inappropriate Experimental Model or Outcome Measure.

    • Solution: The beneficial effects of ACTH (4-9) analogs may be specific to certain types of injury or disease states. The choice of behavioral or functional test is critical to observing an effect.[4] For peripheral neuropathy, quantitative measures like contractile strength or vibration perception thresholds are more reliable than general observations.[5][7]

  • Possible Cause 3: Peptide Stability and Administration.

    • Solution: Ensure the peptide is properly stored and handled to prevent degradation. The route of administration (e.g., subcutaneous, intraperitoneal) significantly impacts pharmacokinetics.[14] Consider the half-life of the specific analog you are using; ORG 2766 was designed for greater stability.[5][14]

Problem: I am concerned about or am observing potential cortisol-related side effects.

  • Possible Cause 1: Dose is too high.

    • Solution: Even though ACTH (4-9) has low steroidogenic activity, very high concentrations might still trigger a response. The most effective strategy is to use the lowest possible dose that achieves the desired neurotrophic effect. Studies with ACTH(1-24) have shown that it's possible to find a dose that promotes biological effects (on bone formation) without significantly elevating serum cortisol.[15]

  • Possible Cause 2: The peptide analog is not specific enough.

    • Solution: If you are not already, switch to a more selective analog like ORG 2766, which is known to have poor binding to MCRs.[12] To confirm a lack of steroidogenic activity, you can perform a modified ACTH stimulation test (see Protocol 1) in a subset of your animals, measuring cortisol levels post-administration to ensure they remain at baseline.

Quantitative Data and Experimental Protocols

Data Presentation

Table 1: Examples of In Vivo Dosages for ACTH (4-9) and Analogs

Compound Species Model Dosage Route Outcome Citation
ORG 2766 Rat Crush Denervation 10 µg/kg every 48h IP Improved motor unit reformation [5]
ORG 2766 Human Cisplatin (B142131) Neuropathy 1 mg/m² SC Prevented decrease in vibration perception [7]
ACTH(1-24) Rabbit Bone Formation 0.6 µg/kg/day - Increased trabecular bone formation without elevating cortisol [15]

| ORG 2766 | Guinea Pig | Cisplatin Ototoxicity | Not specified | - | Partially prevented ototoxicity in 4/10 animals |[6] |

Table 2: Receptor Selectivity Profile

Peptide Receptor(s) Activity Implication for Off-Target Effects Citation
ACTH (full-length) MC2R Agonist Primary mediator of steroidogenesis [1][9]
ACTH (4-9) MC3R, MC4R Weak Agonist / Low Affinity Core sequence for MCR activation, but weak [12]
ORG 2766 (analog) MC3R, MC4R No binding or activation Designed to avoid MCR-mediated side effects [4][12]

| ORG 2766 (analog) | Unknown Neurotrophic Receptor | Presumed Agonist | Mediates desired neuroprotective effects |[4] |

Experimental Protocols

Protocol 1: Assessing Unwanted Steroidogenic Activity In Vivo

This protocol is adapted from the principles of a standard ACTH stimulation test and is designed to verify that your working dose of an ACTH (4-9) analog does not significantly increase plasma cortisol.

  • Animal Acclimatization: House animals under standard conditions and handle them for several days prior to the experiment to minimize stress-induced cortisol release.

  • Baseline Sampling: In a resting state, collect a baseline blood sample (Time 0). The method should be rapid to minimize stress (e.g., tail-nick for rodents).

  • Peptide Administration: Administer the ACTH (4-9) analog via your intended experimental route at the highest dose you plan to use. Administer a vehicle control to a separate group of animals.

  • Post-Administration Sampling: Collect subsequent blood samples at time points relevant to the peptide's pharmacokinetics (e.g., 30, 60, and 120 minutes post-injection).[16]

  • Sample Processing: Immediately process blood to separate plasma or serum and store at -80°C until analysis.

  • Cortisol Analysis: Measure cortisol/corticosterone concentrations using a validated method, such as an ELISA kit.

  • Data Interpretation: Compare the cortisol levels at each time point to the baseline (Time 0) value for each animal. A significant increase in cortisol in the peptide-treated group compared to the vehicle group indicates undesirable steroidogenic activity, suggesting the dose should be lowered.

Protocol 2: General Workflow for a Neuroprotection Study (Peripheral Nerve Injury Model)

This workflow provides a logical sequence for testing the efficacy of ACTH (4-9) in a preclinical model of neuropathy.

  • Baseline Functional Assessment: Before inducing injury, perform baseline behavioral or physiological tests (e.g., von Frey filaments for sensory threshold, walking track analysis for motor function, or nerve conduction velocity).

  • Induce Neuropathy: Create the nerve injury using a standardized and reproducible method (e.g., sciatic nerve crush, chronic constriction injury, or administration of a neurotoxic agent like cisplatin).

  • Animal Randomization: Randomly assign animals to treatment groups: (1) Sham (no injury, vehicle), (2) Injury + Vehicle, (3) Injury + ACTH (4-9) analog (at one or more doses).

  • Treatment Administration: Begin treatment according to your planned schedule (e.g., starting 3 hours post-injury and continuing every 48 hours).[5]

  • Functional Monitoring: Perform functional assessments at regular intervals throughout the study (e.g., weekly) to track the progression of neuropathy and recovery.

  • Statistical Analysis: Compare the functional and histological outcomes between the Injury + Vehicle group and the Injury + Peptide group(s) to determine if the treatment provided a significant neuroprotective or regenerative effect.

Visualizations

Signaling Pathways

cluster_0 Off-Target Pathway (Steroidogenic) cluster_1 Desired On-Target Pathway (Neurotrophic) acth_full Full-Length ACTH or High-Dose Analog mc2r MC2R (Adrenal Cortex) acth_full->mc2r camp ↑ cAMP mc2r->camp pka ↑ PKA camp->pka cortisol Cortisol Release pka->cortisol acth_frag ACTH (4-9) Analog (e.g., ORG 2766) unknown_r Unknown Receptor (Neuronal Tissue) acth_frag->unknown_r neuro_effect Neurotrophic / Neuroprotective Effects unknown_r->neuro_effect

Caption: Differentiating the desired neurotrophic pathway from the off-target steroidogenic pathway.

Experimental Workflow

start Start In Vivo Experiment with ACTH (4-9) Analog observe Observe Unexpected Systemic Effects? start->observe check_dose Review Dose, Duration, and Analog Specificity observe->check_dose Yes no_effects No Unexpected Effects observe->no_effects No test_cortisol Protocol 1: Perform In Vivo Steroidogenic Assay check_dose->test_cortisol analyze Are Cortisol Levels Significantly Elevated? test_cortisol->analyze modify Action: 1. Reduce Dose 2. Use More Selective Analog 3. Shorten Duration analyze->modify Yes continue_exp Continue Experiment with Optimized Protocol analyze->continue_exp No modify->start no_effects->continue_exp

Caption: Troubleshooting workflow for identifying and mitigating off-target effects in vivo.

Logic of Analog Development

parent Parent Peptide (e.g., ACTH) effect1 Desired Effect: Neuroprotection parent->effect1 effect2 Undesired Effect: Steroidogenesis parent->effect2 strategy Strategy: 1. Isolate Core Active Fragment (4-9) 2. Modify for Stability & Selectivity parent->strategy result Resulting Analog (e.g., ORG 2766) final_effect1 Enhanced Neuroprotection result->final_effect1 final_effect2 Reduced Steroidogenesis result->final_effect2

Caption: Rationale for developing ACTH (4-9) analogs to enhance therapeutic specificity.

References

interpreting variable dose-response curves of ACTH (4-9)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with the adrenocorticotropic hormone fragment, ACTH (4-9). This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help you interpret variable dose-response curves and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a non-linear or inverted U-shaped dose-response curve with my ACTH (4-9) analogue?

A biphasic or inverted U-shaped dose-response curve is a known characteristic for the behavioral effects of ACTH (4-9) analogues like ORG 2766.[1] This phenomenon, where lower doses elicit a stronger response than higher doses, can be attributed to several factors. The expression of these effects is highly dependent on the specific experimental conditions, such as the novelty of the environment for the animal subject.[1] For example, in one study, the inverted U-shape was observed when rats were in a familiar, low-light condition, but not in an unfamiliar, high-light setting.[1] This suggests that the peptide's mechanism may involve complex interactions with the animal's state of arousal or stress.

Q2: My experimental results with ACTH (4-9) are highly variable and difficult to reproduce. What are the common causes?

Variability in results is a frequently encountered issue in studies involving ACTH (4-9) and its analogues.[2] Several factors have been identified that can significantly influence the peptide's efficacy and lead to inconsistent outcomes:

  • Behavioral Test Selection: Not all behavioral tests are equally suited to detect the effects of the peptide.[2]

  • Target Brain Region: The specific brain area being studied and whether the peptide is affecting cell bodies or nerve terminals can alter the outcome.

  • Animal Housing Conditions: Post-operative or experimental housing conditions can impact the animal's baseline physiology and response to treatment.

  • Dosing Regimen: The timing of the first dose and the overall duration of the administration period are critical variables that can influence the observed effects.

  • Peptide Stability: The half-life of ACTH (4-9) analogues in plasma is very short, on the order of minutes. Although some synthetic analogues are designed for greater metabolic stability, degradation can still be a significant factor.

Q3: What is the precise mechanism of action for ACTH (4-9)? Does it bind to the standard ACTH receptor (MC2R)?

The exact receptor system for ACTH (4-9) and its analogue ORG 2766 remains unknown. Unlike the full ACTH (1-39) peptide, which binds with high affinity to the melanocortin 2 receptor (MC2R) to stimulate steroidogenesis, ACTH (4-9) analogues appear to lack significant affinity for the known melanocortin (MC) receptors in the brain. This explains why ACTH (4-9) is devoid of the corticotrophic actions associated with the full-length hormone. Instead of direct receptor agonism in the classical sense, it is thought that ACTH (4-9) may exert its effects by modulating other neurotransmitter systems, such as endogenous opioids and the NMDA-receptor.

Q4: I am not observing any steroid (e.g., cortisol) production in my adrenal cell culture after applying ACTH (4-9). Is this expected?

Yes, this is the expected result. The biological activity for stimulating steroidogenesis resides in the first 24 amino acids of the ACTH molecule. The ACTH (4-9) fragment is completely inactive in this regard. The primary effects of ACTH (4-9) are considered neurotrophic and are observed in the central and peripheral nervous systems, rather than the adrenal cortex.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
No observable effect 1. Incorrect Dose: The effective dose may be lower than anticipated (see Q1).2. Degradation: The peptide may have degraded in storage or in vivo.3. Timing: Administration time relative to testing may be suboptimal.4. Assay Sensitivity: The chosen behavioral or cellular assay may not be sensitive enough to detect the peptide's effects.1. Perform a wide dose-response study, including very low doses (e.g., starting from 0.5 µg/kg in vivo).2. Ensure proper storage of the peptide solution. For in vivo work, consider more stable analogues or different administration routes.3. Vary the time between peptide administration and the experimental measurement.4. Review literature for assays proven to be sensitive to ACTH (4-9) effects.
Inverted U-Shaped Dose-Response 1. Complex Pharmacology: This is an intrinsic property of the peptide's behavioral effects under certain conditions.2. Desensitization: Higher doses might lead to rapid receptor desensitization or engagement of counter-regulatory mechanisms.1. Acknowledge this property in your analysis. Focus on the peak effective dose for mechanistic studies.2. This is a normal finding; do not interpret the lack of response at high doses as a lack of peptide activity.
High Inter-Animal Variability 1. Environmental Factors: Stress from handling, housing, or test conditions can significantly impact outcomes.2. Administration Route: The route of administration (e.g., IV, SC, oral) affects bioavailability and pharmacokinetics.1. Standardize all environmental and handling procedures meticulously. Allow for adequate acclimatization.2. Choose and consistently use the most appropriate administration route for your experimental question and ensure precise delivery.
Conflicting Results with Full-Length ACTH 1. Different Mechanisms: ACTH (4-9) and full-length ACTH (1-39) have fundamentally different mechanisms of action and receptors.1. Do not expect ACTH (4-9) to mimic the steroidogenic or other MC2R-mediated effects of full-length ACTH. Interpret results within the context of its neurotrophic and modulatory functions.

Quantitative Data Summary

Table 1: Pharmacokinetics of a Radiolabeled ACTH (4-9) Analogue in Rats Data from a study investigating the in vivo fate of [7-3H-Phe] ACTH 4-9 analogue.

ParameterValueCondition
Initial Half-life (t½) 4 minutesIntravenous (IV) Administration
Maximal Plasma Concentration (Tmax) 8 minutesSubcutaneous (SC) Administration
Maximal Plasma Concentration (Tmax) 4 - 8 hoursOral Administration
Initial Volume of Distribution 5.9% of body weightIntravenous (IV) Administration

Table 2: Effective Doses of ACTH (4-9) Analogues in Animal Models

ModelSpeciesEffectAnalogueDose & RouteReference
Dexamethasone-induced NeurodegenerationMouseNeuroprotection in hippocampusACTH (4-9)50 mg/kg s.c. (twice weekly)
Social InteractionRatIncreased social contactORG 27660.5 µg/kg i.p.
Experimental Allergic NeuritisRatSuppression of neurological symptomsORG 27667.5 or 75 µg/kg s.c. (every 48h)

Experimental Protocols

Protocol 1: In Vivo Neuroprotection Study in Mice

This protocol is adapted from a study assessing the neuroprotective effects of ACTH (4-9) against dexamethasone-induced neuronal damage.

  • Animal Model: Use adult male Albino-Swiss mice, weighing 19-22g at the start of the experiment.

  • Acclimatization: Acclimatize animals to laboratory conditions for at least one week before the experiment.

  • Grouping: Divide animals into three groups: Control, Dexamethasone (B1670325) (DEX), and Dexamethasone + ACTH (4-9).

  • Reagent Preparation:

    • Dexamethasone: Prepare a solution for intraperitoneal (i.p.) injection at a dose of 8 mg/kg.

    • ACTH (4-9): Prepare a solution for subcutaneous (s.c.) injection at a dose of 50 mg/kg.

  • Administration Schedule (28 days):

    • Control Group: Administer vehicle (e.g., distilled water, 0.2 ml) i.p. daily.

    • DEX Group: Administer dexamethasone (8 mg/kg) i.p. daily.

    • DEX + ACTH (4-9) Group: Administer ACTH (4-9) (50 mg/kg) s.c. twice a week, 30 minutes prior to the daily dexamethasone i.p. injection.

  • Monitoring: Monitor animal weight daily.

  • Endpoint Analysis:

    • At the end of the 28-day period, perfuse the animals and collect brain tissue.

    • Process the hippocampus for morphological analysis (e.g., cresyl violet staining) and immunocytochemistry (e.g., anti-MAP2 for cytoskeletal alterations).

    • Quantify neuronal damage in specific regions, such as the CA3 layer of the hippocampus.

Protocol 2: In Vitro Neuronal Protection Assay

This protocol is based on a model used to study cisplatin (B142131) neurotoxicity, which can be adapted for other neurotoxins.

  • Cell Culture: Establish primary cultures of rat embryo dorsal root ganglia (DRG).

  • Experimental Setup: Plate DRG neurons and allow them to establish axonal growth.

  • Treatment Groups:

    • Control (vehicle)

    • Neurotoxin alone (e.g., cisplatin)

    • Neurotoxin + ACTH (4-9) at various concentrations.

    • ACTH (4-9) alone.

  • Procedure:

    • Introduce the neurotoxin to the appropriate wells at a concentration known to inhibit axonal growth.

    • Simultaneously, add ACTH (4-9) to the co-treatment wells. A dose-response study is recommended.

    • Incubate for a period sufficient to observe neurotoxic effects (e.g., 24-48 hours).

  • Analysis:

    • Quantify neuronal survival or axonal growth using microscopy and image analysis software.

    • Measure neurite length, number of neurites, or cell viability (e.g., MTT assay).

    • Determine the dose-dependent protective effect of ACTH (4-9).

Visualizations: Pathways and Workflows

Canonical_ACTH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ACTH_1-39 ACTH (1-39) MC2R MC2R ACTH_1-39->MC2R Binds Gs Gαs MC2R->Gs Activates MRAP MRAP MRAP->MC2R Required for function AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Stimulates ATP ATP ATP->AC PKA PKA (inactive) cAMP->PKA Binds PKA_active PKA (active) PKA->PKA_active Activates Steroidogenesis Steroidogenesis (Cortisol Production) PKA_active->Steroidogenesis Phosphorylates Enzymes caption Fig 1: Canonical ACTH (1-39) signaling via MC2R. ACTH4-9_Putative_Mechanism ACTH_4-9 ACTH (4-9) / ORG 2766 Unknown_Receptor Unknown Receptor / Site of Action ACTH_4-9->Unknown_Receptor NMDA_System NMDA-Receptor System Unknown_Receptor->NMDA_System Modulates Opioid_System Endogenous Opioid System Unknown_Receptor->Opioid_System Modulates Neuroprotection Neuroprotection NMDA_System->Neuroprotection Behavioral_Effects Behavioral Effects (e.g., Memory, Social Interaction) NMDA_System->Behavioral_Effects Opioid_System->Behavioral_Effects caption Fig 2: Putative modulatory actions of ACTH (4-9). Experimental_Workflow_InVivo cluster_prep Preparation cluster_treat Treatment Phase cluster_test Testing & Collection cluster_analysis Analysis A Animal Acclimatization & Baseline Measures B Randomize into Treatment Groups A->B C Prepare ACTH (4-9) Solutions & Vehicle Control B->C D Administer Peptide / Vehicle (Define Route, Dose, Frequency) C->D E Monitor Animal Health & Weight D->E F Perform Behavioral Testing (e.g., Social Interaction, Memory Task) E->F G Collect Biological Samples (Blood, Tissue) E->G I Statistical Analysis of Behavioral & Biological Data F->I H Process & Analyze Samples (e.g., Histology, Immunoassay) G->H H->I J Interpret Dose-Response Curve I->J caption Fig 3: General experimental workflow for in vivo studies. Troubleshooting_Logic Start Start: Variable / Unexpected Dose-Response Curve Q_Dose Is the curve an inverted U-shape? Start->Q_Dose A_Dose_Yes This may be an intrinsic property. Focus on peak effective dose. Consider experimental context (e.g., stress). Q_Dose->A_Dose_Yes Yes Q_Repro Are results reproducible between experiments? Q_Dose->Q_Repro No A_Dose_Yes->Q_Repro A_Repro_No Review consistency of: 1. Peptide handling/stability 2. Dosing regimen (time/duration) 3. Animal housing/handling 4. Assay protocol Q_Repro->A_Repro_No No Q_Effect Is there a complete lack of effect? Q_Repro->Q_Effect Yes End Refine Protocol & Re-test A_Repro_No->End A_Effect_Yes Verify peptide activity. Test a wider dose range (including lower doses). Confirm assay is appropriate for neurotrophic effects. Q_Effect->A_Effect_Yes Yes Q_Effect->End No A_Effect_Yes->End caption Fig 4: Troubleshooting logic for variable results.

References

Validation & Comparative

A Comparative Guide to Melanocortin Peptides in Neurogenesis: ACTH(4-9) vs. a-MSH Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of Adrenocorticotropic Hormone (4-9) (ACTH(4-9)) and other key melanocortin peptides, namely [Nle⁴, D-Phe⁷]-α-MSH (NDP-α-MSH) and Melanotan II, on neurogenesis. The information is curated to assist in understanding their potential as therapeutic agents in neurodegenerative diseases and neural injury.

Executive Summary

Melanocortin peptides, derived from pro-opiomelanocortin (POMC), have emerged as significant modulators of neural repair and regeneration. While NDP-α-MSH has demonstrated robust pro-neurogenic effects, particularly through the melanocortin 4 receptor (MC4R), the roles of ACTH(4-9) and Melanotan II in neurogenesis are less defined, with current evidence pointing more towards neuroprotective actions. This guide synthesizes the available experimental data, details relevant protocols, and illustrates the key signaling pathways to provide a clear comparative overview.

Comparative Analysis of Neurogenic and Neuroprotective Effects

The following tables summarize the available quantitative and qualitative data on the effects of ACTH(4-9), NDP-α-MSH, and Melanotan II on neurogenesis and related neuroprotective activities.

Table 1: Quantitative Data on Neurogenesis

PeptideModel SystemAssayKey FindingsReference
NDP-α-MSH APPSwe Transgenic Mice (Model of Alzheimer's Disease)BrdU labeling and immunohistochemistryNDP-α-MSH treatment resulted in a significantly greater number of BrdU immunoreactive cells colocalized with NeuN (a marker for mature neurons) in the dentate gyrus compared to saline-treated transgenic animals.[1][2]Giuliani et al., 2015
ACTH(4-9) --No direct quantitative data on neurogenesis (neural stem cell proliferation and differentiation) is currently available in the reviewed literature.-
Melanotan II --No direct quantitative data on neurogenesis (neural stem cell proliferation and differentiation) is currently available in the reviewed literature.-

Table 2: Qualitative and Neuroprotective Effects

PeptidePrimary EffectMechanism of ActionReceptor(s)Key Findings
ACTH(4-9) NeuroprotectionNot fully elucidated, may involve mechanisms independent of classical melanocortin receptors.[3]Does not appear to activate or bind to MC3R and MC4R.[3]Significantly reduces dexamethasone-induced neuronal damage in the hippocampus.[4] Its analogue, Org 2766, reduces the microglial reaction following nerve injury.
NDP-α-MSH Neurogenesis & NeuroprotectionActivation of the MC4R, leading to increased cAMP and downstream signaling. Induces Brain-Derived Neurotrophic Factor (BDNF) expression.Primarily MC4R.Promotes the proliferation of neural stem/progenitor cells and their differentiation into mature neurons. Improves cognitive function in models of Alzheimer's disease and cerebral ischemia.
Melanotan II Neuroprotection & Nerve RegenerationNon-selective agonist of melanocortin receptors.MC1R, MC3R, MC4R, MC5R.Promotes peripheral nerve regeneration and offers neuroprotection against toxic neuropathy.

Signaling Pathways in Melanocortin-Mediated Neurogenesis

The pro-neurogenic effects of melanocortin peptides like NDP-α-MSH are predominantly mediated through the MC4 receptor, a G-protein coupled receptor (GPCR).

Melanocortin Signaling Pathway in Neurogenesis cluster_nucleus Nucleus Melanocortin Melanocortin Peptide (e.g., NDP-α-MSH) MC4R MC4 Receptor Melanocortin->MC4R Binds to G_protein Gs Protein MC4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB Gene_Expression Gene Expression (e.g., BDNF) pCREB->Gene_Expression Promotes Nucleus Nucleus Neurogenesis Neurogenesis (Proliferation & Differentiation) Gene_Expression->Neurogenesis Leads to BrdU Labeling Experimental Workflow Animal_Model Animal Model (e.g., APPSwe Transgenic Mice) Peptide_Admin Peptide Administration (e.g., NDP-α-MSH or Saline) Animal_Model->Peptide_Admin BrdU_Injection BrdU Injection (e.g., 50 mg/kg, i.p.) Peptide_Admin->BrdU_Injection Perfusion Perfusion and Brain Extraction BrdU_Injection->Perfusion Sectioning Brain Sectioning (e.g., 40 µm sections) Perfusion->Sectioning Immunostaining Immunohistochemistry (Anti-BrdU, Anti-NeuN) Sectioning->Immunostaining Imaging Confocal Microscopy Immunostaining->Imaging Quantification Quantification of BrdU+/NeuN+ cells Imaging->Quantification

References

A Comparative Analysis of ACTH (4-9) and its Potent Analogue, ORG 2766

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the adrenocorticotropic hormone fragment ACTH (4-9) and its synthetic analogue, ORG 2766. This analysis is based on experimental data to objectively evaluate their performance, mechanisms of action, and potential therapeutic applications, particularly in the realm of neuroprotection and nerve regeneration.

At a Glance: Key Differences and Superiority of ORG 2766

Experimental evidence consistently demonstrates that while both ACTH (4-9) and ORG 2766 exhibit neurotrophic properties, ORG 2766 is a significantly more potent and longer-lasting compound. A key distinction lies in their mechanisms of action. ACTH (4-9) is thought to interact with melanocortin receptors, while ORG 2766 appears to exert its effects through the modulation of NMDA receptor activity, a pathway central to neuronal excitability and plasticity. This fundamental difference likely underlies the enhanced efficacy of ORG 2766 in promoting nerve regeneration and influencing behavioral outcomes.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies, highlighting the comparative efficacy of ACTH (4-9) and ORG 2766.

Table 1: Comparative Effects on Nerve Regeneration

ParameterACTH (4-9)ORG 2766Control/PlaceboStudy Highlights
Motor Nerve Regeneration (Rat Sciatic Nerve Crush) -Significantly improved contractile strength and motor unit performance at 7 and 11 days post-injury.[1]No significant improvement.ORG 2766 treatment led to a greater number of small, fatigue-resistant motor units.[1]
Sensory Nerve Conduction Velocity (Rat Acrylamide (B121943) Neuropathy) Not ReportedReversed the delayed persistent deficit in sensory conduction velocity.[2]Persistent deficit.ORG 2766 improved the quality of nerve repair.[2]
Axon Regeneration (Snail CNS) Not ReportedIncreased the number of microtubules in large axons by approximately 40% after 10 hours.[3]No significant change.The effect was long-lasting, suggesting receptor-mediated signaling.[3]

Table 2: Comparative Behavioral Effects

Behavioral TestACTH (4-9) / ACTH (4-10)ORG 2766Study Highlights
Medial Septal Self-Stimulation (Rat) Enhanced lever pressing at low intensity, attenuated at high intensity.Similar effect to ACTH 4-10, but appeared to be a thousand times more potent.[4]ORG 2766 may have additional behavioral properties beyond mimicking ACTH 4-10.[4]
Social and Communicative Behavior (Autistic Children) Not ReportedMixed results. Some studies show improvements in social interaction and play behavior,[5] while others failed to show significant improvement at a group level.[6]Responders to ORG 2766 often had lower initial PIQ and more hyperactivity.[6]
NMDA-Induced Hyperlocomotion (Rat) Not ReportedStrongly suppressed NMDA-induced enhanced locomotor activity and normalized exploratory behavior.[7]Suggests a modulatory role on the NMDA receptor system.[7][8]

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of action of ACTH (4-9) and ORG 2766 are crucial for understanding their different potency and therapeutic profiles.

ACTH (4-9) Signaling

ACTH and its fragments are known to interact with melanocortin receptors (MCRs). In the adrenal glands, ACTH binds to the MC2 receptor, activating a Gs-protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). This increase in cAMP activates Protein Kinase A (PKA), leading to downstream cellular responses. In non-adrenal tissues, including the nervous system, ACTH fragments may interact with other MCR subtypes, such as MC1R, also leading to an increase in intracellular cAMP and subsequent downstream signaling that can reduce oxidative stress and promote cell survival.[9][10]

ACTH_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ACTH_4_9 ACTH (4-9) MCR Melanocortin Receptor (e.g., MC2R) ACTH_4_9->MCR Binds Gs Gs Protein MCR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces Gs->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates Response Cellular Response (e.g., Neuroprotection, Reduced Oxidative Stress) Downstream->Response ORG2766_Signaling cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ORG_2766 ORG 2766 NMDAR NMDA Receptor ORG_2766->NMDAR Modulates Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Allows Glutamate Glutamate Glutamate->NMDAR Binds Signaling_Cascades Signaling Cascades (e.g., Neurotrophic Pathways) Ca_Influx->Signaling_Cascades Activates Response Cellular Response (e.g., Neuroprotection, Enhanced Synaptic Plasticity) Signaling_Cascades->Response Nerve_Crush_Workflow cluster_procedure Surgical Procedure cluster_assessment Assessment of Regeneration Anesthesia Anesthetize Rat Expose_Nerve Expose Sciatic Nerve Anesthesia->Expose_Nerve Crush_Nerve Apply Standardized Crush Expose_Nerve->Crush_Nerve Close_Wound Suture Wound Crush_Nerve->Close_Wound Functional Functional Tests (e.g., Walking Track) Close_Wound->Functional Post-operative Electrophysiology Electrophysiology (NCV, CMAP) Close_Wound->Electrophysiology Post-operative Histology Histology/Morphometry (Axon Count, Myelination) Close_Wound->Histology Terminal

References

A Comparative Analysis of ACTH (4-9) and d-amphetamine on Attentional Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroactive peptide ACTH (4-9) and the psychostimulant d-amphetamine, focusing on their respective effects on attention. The information presented is collated from a range of preclinical and clinical studies to support further research and development in cognitive enhancement.

Executive Summary

D-amphetamine is a well-established cognitive enhancer with a robust body of evidence demonstrating its efficacy in improving sustained attention, vigilance, and reaction times. Its mechanism of action, centered on the modulation of dopamine (B1211576) and norepinephrine, is well-understood. In contrast, the effects of ACTH (4-9), a fragment of the adrenocorticotropic hormone, on attention are less clear and appear to be more nuanced. While some studies suggest a role for ACTH (4-9) and its analogue, Org 2766, in maintaining performance on sustained attention tasks, the evidence is not as extensive or consistent as for d-amphetamine. Furthermore, a direct comparative study using behavioral measures of attention is lacking in the current scientific literature.

Quantitative Data Comparison

Due to a lack of direct comparative studies with quantitative behavioral data for ACTH (4-9) on standardized attention tasks, a side-by-side numerical comparison is not feasible. The following table summarizes the typical effects of d-amphetamine on the Continuous Performance Test (CPT), a common measure of sustained attention.

SubstanceTest MetricResultReference
d-amphetamine Vigilance (d')Significant improvement; counteracts vigilance decrement[1][2]
Reaction Time VariabilityReduced with higher doses[1][2]
Omission ErrorsGenerally decreased[3]
Commission ErrorsGenerally decreased
ACTH (4-9) CPT MetricsData not available in located studiesN/A
Serial Reaction TaskCounteracted performance deterioration over time

Experimental Protocols

d-amphetamine: Continuous Performance Test (CPT)

The Conners' Continuous Performance Test (CPT) is frequently used to assess the effects of d-amphetamine on attention.

  • Objective: To measure sustained attention and response control.

  • Task: Participants are typically seated in front of a computer screen and instructed to respond to a specific target stimulus (e.g., the letter "X") while withholding responses to non-target stimuli. Stimuli are presented at a constant rate for a predetermined period.

  • Measures:

    • Omission Errors: Failure to respond to the target stimulus (a measure of inattention).

    • Commission Errors: Responding to a non-target stimulus (a measure of impulsivity).

    • Reaction Time: The speed of response to the target stimulus.

    • Reaction Time Variability: The consistency of response speed.

    • d' (d-prime): A measure of the ability to discriminate between target and non-target stimuli.

  • Procedure: In a typical double-blind, placebo-controlled study, participants are randomly assigned to receive a single dose of d-amphetamine (e.g., 10 mg or 20 mg) or a placebo. After a set absorption period, they complete the CPT.

ACTH (4-9) Analogue (Org 2766): Complicated Serial Reaction Task

One study investigating the effects of an ACTH (4-9) analogue, Org 2766, utilized a complicated serial reaction task.

  • Objective: To assess sustained attention and goal-directed motivation.

  • Task: Participants are required to respond to a series of stimuli over a prolonged period (e.g., 30 minutes). The task is designed to induce a performance decrement over time due to lapses in attention.

  • Measures: The primary measure is the change in performance (e.g., reaction time, number of lapses) over the duration of the task.

  • Procedure: In a double-blind, placebo-controlled design, participants would receive either the ACTH (4-9) analogue or a placebo before undertaking the serial reaction task. Performance is monitored throughout the task to assess the rate of performance deterioration.

Visualization of Mechanisms and Workflows

Experimental Workflow: CPT cluster_0 Participant Recruitment & Screening cluster_1 Randomization & Blinding cluster_2 Intervention cluster_3 Data Collection cluster_4 Data Analysis p1 Informed Consent p2 Baseline Assessment p1->p2 r1 Assignment to Groups: - d-amphetamine - ACTH (4-9) - Placebo p2->r1 i1 Drug Administration r1->i1 d1 Continuous Performance Test (CPT) i1->d1 a1 Comparison of: - Reaction Time - Omission Errors - Commission Errors d1->a1

Caption: A generalized experimental workflow for a comparative study on attention.

Proposed Signaling Pathway: d-amphetamine d_amp d-amphetamine dat_net Dopamine (DAT) & Norepinephrine (NET) Transporters d_amp->dat_net Inhibits Reuptake vesicles Synaptic Vesicles d_amp->vesicles Promotes Release presynaptic Presynaptic Neuron synapse Synaptic Cleft presynaptic->synapse Release of Dopamine & Norepinephrine dat_net->presynaptic Reuptake da_ne_receptors Dopamine & Norepinephrine Receptors synapse->da_ne_receptors postsynaptic Postsynaptic Neuron da_ne_receptors->postsynaptic Signal Transduction

Caption: d-amphetamine's mechanism of action on monoamine transporters.

Proposed Signaling Pathway: ACTH (4-9) acth49 ACTH (4-9) unknown_receptor Unknown CNS Receptor/ Mechanism acth49->unknown_receptor neuronal_activity Modulation of Neuronal Excitability unknown_receptor->neuronal_activity attention_network Attentional Networks (e.g., Prefrontal Cortex) neuronal_activity->attention_network sustained_attention Improved Sustained Attention attention_network->sustained_attention

Caption: A hypothetical signaling pathway for ACTH (4-9) on attention.

Discussion

d-amphetamine

The effects of d-amphetamine on attention are well-characterized. It is a central nervous system stimulant that primarily acts as a releasing agent and reuptake inhibitor of dopamine and norepinephrine. This increase in catecholamine levels in the synaptic cleft, particularly in the prefrontal cortex, is believed to be the primary mechanism for its attention-enhancing effects. Studies consistently show that d-amphetamine can improve vigilance, reduce reaction time, and decrease both omission and commission errors on CPTs in both healthy adults and individuals with ADHD.

ACTH (4-9)

ACTH (4-9) is a peptide fragment of the adrenocorticotropic hormone. Unlike the full ACTH molecule, this fragment is devoid of significant endocrine effects. Its mechanism of action on cognitive processes is not fully elucidated. Some research suggests that ACTH-like peptides may influence attention and motivation. For instance, the ACTH (4-9) analogue Org 2766 has been shown to counteract the natural decline in performance on a sustained attention task. However, other studies have found no significant effect of ACTH (4-9) analogues on attention or memory. One study even reported that a related peptide, ACTH 4-10, and the ACTH 4-9 analogue Org 2766, could weaken electrophysiological signs of selective attention. A direct comparison with d-amphetamine using visual event-related potentials (ERPs) indicated that the ACTH 4-9 analogue does influence brain activity related to perceptual and attentional states, though in a complex, dose-dependent manner that differs from d-amphetamine.

Conclusion

For researchers and drug development professionals, d-amphetamine serves as a benchmark compound for attentional enhancement with a clear mechanism of action and a wealth of supporting data. ACTH (4-9) and its analogues represent a more exploratory area. The existing evidence suggests a potential for these peptides to modulate sustained attention, but the findings are not consistently positive, and the underlying neural mechanisms remain to be fully understood. Future research should aim to conduct direct comparative studies of ACTH (4-9) and d-amphetamine using standardized behavioral paradigms like the CPT to provide a clearer picture of the peptide's potential as a cognitive enhancer.

References

Evaluating the Specificity of ACTH (4-9) for MC3 and MC4 Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the adrenocorticotropic hormone fragment, ACTH (4-9), and its specificity for the melanocortin 3 (MC3) and melanocortin 4 (MC4) receptors. While direct quantitative binding and functional data for the ACTH (4-9) fragment remains elusive in publicly available literature, this document synthesizes existing qualitative information and details the experimental protocols necessary to perform such a comparative analysis.

Introduction to ACTH (4-9) and Melanocortin Receptors

The melanocortin system, a key player in a diverse range of physiological processes including inflammation, energy homeostasis, and sexual function, is modulated by a family of five G protein-coupled receptors (GPCRs), designated MC1R through MC5R. These receptors are activated by a class of peptide hormones known as melanocortins, which are derived from the precursor protein pro-opiomelanocortin (POMC). Adrenocorticotropic hormone (ACTH) and α-, β-, and γ-melanocyte-stimulating hormones (MSH) are the primary endogenous agonists for these receptors.

The peptide fragment ACTH (4-9) represents a core sequence of ACTH and has been investigated for its potential to activate melanocortin receptors. Understanding the specificity of this fragment for MC3 and MC4 receptors is of particular interest due to the distinct and sometimes overlapping roles of these two receptors in the central nervous system, particularly in the regulation of energy balance and appetite.

Qualitative Specificity of ACTH Fragments

  • It has been reported that the MC3 receptor generally exhibits a higher affinity for ACTH-derived peptides compared to the MC4 receptor, with some studies suggesting a more than 10-fold higher affinity.

  • The synthetic ACTH (4-9) analog, ORG 2766, has been shown to not bind to either MC3 or MC4 receptors, suggesting that modifications to the core ACTH (4-9) sequence can drastically alter receptor interaction.

  • Studies on the slightly larger fragment, ACTH (4-10), have indicated a significantly lower affinity for the MC4 receptor when compared to other melanocortin peptides like desacetyl-α-MSH.

While these findings offer clues, they underscore the necessity for direct experimental evaluation of the ACTH (4-9) fragment to definitively determine its specificity profile for MC3 and MC4 receptors.

Experimental Protocols

To facilitate the direct evaluation of ACTH (4-9) specificity, detailed protocols for radioligand binding assays and functional cAMP accumulation assays are provided below.

Radioligand Binding Assay

This assay is designed to determine the binding affinity (Ki) of ACTH (4-9) for the MC3 and MC4 receptors by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell lines stably expressing human or rodent MC3 or MC4 receptors (e.g., HEK293, CHO cells)

  • Cell culture medium and supplements

  • Radioligand: Typically [¹²⁵I]-(Nle⁴, D-Phe⁷)-α-MSH ([¹²⁵I]NDP-α-MSH)

  • Unlabeled ACTH (4-9) peptide

  • Binding buffer (e.g., 25 mM HEPES, 1.5 mM CaCl₂, 1 mM MgSO₄, 100 mM NaCl, 0.2% BSA, pH 7.4)

  • Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Protease inhibitors

  • 96-well microplates

  • Cell harvester and glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Cell Culture and Membrane Preparation:

    • Culture cells expressing either MC3 or MC4 receptors to confluence.

    • Harvest the cells and homogenize them in ice-cold lysis buffer containing protease inhibitors.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in binding buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Competitive Binding Assay:

    • In a 96-well plate, add a constant concentration of the radioligand ([¹²⁵I]NDP-α-MSH) to each well.

    • Add increasing concentrations of the unlabeled ACTH (4-9) peptide to compete with the radioligand.

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known high-affinity unlabeled ligand).

    • Initiate the binding reaction by adding the cell membrane preparation to each well.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Separation and Counting:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of ACTH (4-9) by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the ACTH (4-9) concentration.

    • Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of ACTH (4-9) that inhibits 50% of the specific radioligand binding).

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Functional Assay

This assay measures the ability of ACTH (4-9) to stimulate the production of cyclic adenosine (B11128) monophosphate (cAMP), the primary second messenger for MC3 and MC4 receptors, thereby determining its functional potency (EC50) and efficacy (Emax).

Materials:

  • Cell lines stably expressing human or rodent MC3 or MC4 receptors.

  • Cell culture medium and supplements.

  • ACTH (4-9) peptide.

  • Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.5 mM IBMX, and 0.1% BSA).

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).

  • 96-well or 384-well microplates.

  • Plate reader compatible with the chosen cAMP assay kit.

Procedure:

  • Cell Seeding:

    • Seed the MC3 or MC4 receptor-expressing cells into 96-well or 384-well plates at an optimized density and allow them to attach overnight.

  • Agonist Stimulation:

    • Prepare serial dilutions of ACTH (4-9) in stimulation buffer. Include a positive control (a known potent agonist like α-MSH) and a negative control (buffer only).

    • Remove the culture medium from the cells and add the different concentrations of ACTH (4-9) or controls.

    • Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes) to allow for cAMP production.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis:

    • Generate a standard curve if required by the assay kit.

    • Plot the measured cAMP levels against the logarithm of the ACTH (4-9) concentration.

    • Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve.

    • Determine the EC₅₀ value (the concentration of ACTH (4-9) that produces 50% of the maximal response) and the Emax (the maximum response elicited by the peptide).

Signaling Pathways and Visualization

Both MC3 and MC4 receptors are primarily coupled to the Gαs protein, which upon activation, stimulates adenylyl cyclase to produce cAMP. This increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response.

MC3/MC4 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ACTH (4-9) ACTH (4-9) MC3R/MC4R MC3R/MC4R ACTH (4-9)->MC3R/MC4R Binds Gαs Gαs MC3R/MC4R->Gαs Activates Adenylyl Cyclase Adenylyl Cyclase Gαs->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP ATP ATP->Adenylyl Cyclase PKA PKA cAMP->PKA Activates Cellular Response Cellular Response PKA->Cellular Response Phosphorylates Targets

Caption: Canonical Gαs-cAMP signaling pathway for MC3 and MC4 receptors.

Radioligand Binding Assay Workflow Start Start Prepare Cell Membranes Prepare Cell Membranes Start->Prepare Cell Membranes Set up Competition Assay Set up Competition Assay Prepare Cell Membranes->Set up Competition Assay Incubate Incubate Set up Competition Assay->Incubate Filter and Wash Filter and Wash Incubate->Filter and Wash Count Radioactivity Count Radioactivity Filter and Wash->Count Radioactivity Analyze Data Analyze Data Count Radioactivity->Analyze Data Determine Ki Determine Ki Analyze Data->Determine Ki

Caption: Workflow for a competitive radioligand binding assay.

cAMP Functional Assay Workflow Start Start Seed Cells Seed Cells Start->Seed Cells Stimulate with ACTH (4-9) Stimulate with ACTH (4-9) Seed Cells->Stimulate with ACTH (4-9) Lyse Cells and Detect cAMP Lyse Cells and Detect cAMP Stimulate with ACTH (4-9)->Lyse Cells and Detect cAMP Analyze Data Analyze Data Lyse Cells and Detect cAMP->Analyze Data Determine EC50 and Emax Determine EC50 and Emax Analyze Data->Determine EC50 and Emax

Caption: Workflow for a cAMP accumulation functional assay.

Conclusion

While definitive quantitative data on the specificity of ACTH (4-9) for MC3 and MC4 receptors is currently lacking in the scientific literature, the provided experimental protocols offer a clear roadmap for researchers to generate this crucial information. The qualitative evidence from related ACTH fragments suggests a potential preference for the MC3 receptor. However, only through direct experimental investigation using the detailed methodologies outlined in this guide can the precise binding affinities and functional potencies of ACTH (4-9) at both MC3 and MC4 receptors be determined. This will be a critical step in understanding the pharmacological profile of this peptide and its potential as a selective tool for studying the melanocortin system.

A Head-to-Head Comparison of ACTH (4-9) and Other Neurotrophic Factors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neurotrophic peptide ACTH (4-9) and its analogues with other well-established neurotrophic factors, including Brain-Derived Neurotrophic Factor (BDNF), Glial Cell Line-Derived Neurotrophic Factor (GDNF), and Nerve Growth Factor (NGF). The information is supported by experimental data to aid in the evaluation of these molecules for therapeutic development.

Introduction to Neurotrophic Factors

Neurotrophic factors are a family of proteins that play a crucial role in the survival, development, and function of neurons. They are essential for the maintenance of the nervous system and are being extensively investigated for their therapeutic potential in neurodegenerative diseases and nerve injury.

Adrenocorticotropic Hormone (ACTH) Fragments: While the full ACTH molecule is primarily known for its role in the stress response, certain fragments, such as ACTH (4-9), are devoid of steroidogenic activity but possess potent neurotrophic and neuroprotective properties. The synthetic analogue of ACTH (4-9), Org 2766, has been a focus of research in this area.

Classical Neurotrophic Factors:

  • Brain-Derived Neurotrophic Factor (BDNF): A member of the neurotrophin family, BDNF is critical for neuronal survival, differentiation, and synaptic plasticity in the central and peripheral nervous systems.

  • Glial Cell Line-Derived Neurotrophic Factor (GDNF): A member of the GDNF family of ligands, it is a potent survival factor for dopaminergic and motor neurons.

  • Nerve Growth Factor (NGF): The first discovered neurotrophic factor, NGF is crucial for the survival and maintenance of sympathetic and sensory neurons.

Quantitative Data Presentation

Direct head-to-head quantitative comparisons of ACTH (4-9) with other neurotrophic factors in the same experimental settings are limited in published literature. The following tables summarize available quantitative data from various studies to facilitate an indirect comparison.

Table 1: In Vitro Neurotrophic and Neuroprotective Effects

FactorModelAssayOutcome MeasureResult
ACTH (4-9) analogue (Org 2766) Cisplatin-induced neurotoxicity in rat dorsal root ganglion (DRG) cultureNeurite OutgrowthInhibition of axonal growthPrevented cisplatin-induced inhibition of axonal growth in a dose-dependent manner. Excess NGF or CNTF were not effective in this model.
ACTH analogues Primary neuronal cultures (rat hippocampus)Neurotrophic Factor SecretionBDNF and VEGF levelsACTH (7-10) PGP (0.1 nM) significantly increased BDNF and VEGF levels. Semax (ACTH (4-7) PGP) and ACTH (6-9) PGP (0.1 nM) significantly increased VEGF levels.
BDNF Cultured hippocampal neuronsNeurite OutgrowthTotal neurite length40 ng/mL BDNF significantly increased total neurite length.
BDNF Dissociated E16.5 rat petrosal ganglion (PG) culturesNeuronal SurvivalNumber of TH+ neurons5 ng/mL BDNF increased TH+ neuron survival by 19-fold compared to control.
GDNF Dissociated E16.5 rat petrosal ganglion (PG) culturesNeuronal SurvivalNumber of TH+ neurons5 ng/mL GDNF increased TH+ neuron survival by 9-fold compared to control.
NT-4 Embryonic rat geniculate ganglion culturesNeurite OutgrowthNeurite length0.25 ng/mL NT-4 promoted maximal neurite extension.
BDNF Embryonic rat geniculate ganglion culturesNeurite OutgrowthNeurite length25 ng/mL BDNF promoted maximal neurite extension.

Table 2: In Vivo Neuroprotective and Functional Recovery Effects

FactorModelOutcome MeasureResult
ACTH (4-9) analogue (Org 2766) 6-OHDA-induced nigrostriatal lesion in ratsDopamine (B1211576) UptakeSpecific high-affinity dopamine uptake in the striatum
ACTH (4-9) analogue (Org 2766) Sciatic nerve crush in ratsMotor Unit PerformanceContractile strength and motor unit performance
ACTH (4-10) PGP (Semax) Spinal cord injury in miceMotor Function RecoveryBasso, Beattie, Bresnahan (BBB) scale
GDNF 6-OHDA-induced lesion in rats (Parkinson's model)Neuronal SurvivalNumber of TH-IR neurons in the lesioned hemisphere
BDNF 6-OHDA-induced lesion in rats (Parkinson's model)Neuronal SurvivalNumber of TH-IR neurons in the lesioned hemisphere
GDNF Sciatic nerve crush in miceNerve RegenerationNumber of nerve fibers

Signaling Pathways

The neurotrophic effects of these factors are mediated by distinct signaling pathways, leading to downstream effects on gene expression, neuronal survival, and plasticity.

ACTH (4-9) Neurotrophic Signaling Pathway

The neurotrophic effects of ACTH (4-9) are primarily mediated through melanocortin receptors, particularly the Melanocortin 4 Receptor (MC4R), which is expressed in the brain. The binding of ACTH (4-9) or its analogues to MC4R can activate multiple downstream pathways. One key pathway involves the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate transcription factors like CREB. Another important pathway activated by MC4R is the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinase (ERK) pathway, which can be dependent on PI3K and Src. Activation of the ERK-cFos pathway has been shown to increase the expression of Brain-Derived Neurotrophic Factor (BDNF), suggesting that some of the neurotrophic effects of ACTH (4-9) may be indirectly mediated by inducing the expression of other neurotrophic factors.

ACTH_4_9_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ACTH (4-9) ACTH (4-9) MC4R MC4R ACTH (4-9)->MC4R AC Adenylyl Cyclase MC4R->AC PI3K PI3K MC4R->PI3K Src Src MC4R->Src cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB ERK ERK PI3K->ERK Src->ERK cFos cFos ERK->cFos BDNF_Gene BDNF Gene Expression CREB->BDNF_Gene cFos->BDNF_Gene Neuronal Survival Neuronal Survival BDNF_Gene->Neuronal Survival Neurite Outgrowth Neurite Outgrowth BDNF_Gene->Neurite Outgrowth

Caption: ACTH (4-9) neurotrophic signaling pathway.

BDNF Signaling Pathway

BDNF exerts its effects by binding to two types of receptors: the high-affinity Tropomyosin receptor kinase B (TrkB) and the low-affinity p75 neurotrophin receptor (p75NTR). The binding of BDNF to TrkB induces receptor dimerization and autophosphorylation, which triggers three major downstream signaling cascades: the MAPK/ERK pathway, which is crucial for neuronal differentiation and survival; the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which primarily promotes cell survival by inhibiting apoptosis; and the Phospholipase C gamma (PLCγ) pathway, which is involved in synaptic plasticity.

BDNF_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BDNF BDNF TrkB TrkB BDNF->TrkB p75NTR p75NTR BDNF->p75NTR PI3K PI3K TrkB->PI3K Ras Ras TrkB->Ras PLCG PLCγ TrkB->PLCG JNK JNK p75NTR->JNK Akt Akt PI3K->Akt Neuronal Survival Neuronal Survival Akt->Neuronal Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB IP3_DAG IP3 / DAG PLCG->IP3_DAG Apoptosis Apoptosis JNK->Apoptosis Gene_Expression Gene Expression CREB->Gene_Expression Gene_Expression->Neuronal Survival Neurite Outgrowth Neurite Outgrowth Gene_Expression->Neurite Outgrowth Synaptic Plasticity Synaptic Plasticity Gene_Expression->Synaptic Plasticity

Caption: BDNF signaling pathway.

GDNF Signaling Pathway

GDNF signals through a multicomponent receptor complex consisting of the ligand-binding co-receptor GDNF family receptor alpha 1 (GFRα1) and the signaling receptor tyrosine kinase, RET. Upon GDNF binding, GFRα1 recruits RET, leading to RET dimerization and autophosphorylation. This activates several downstream pathways, including the Ras-MAPK and PI3K-Akt pathways, which are critical for neuronal survival and differentiation.

GDNF_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GDNF GDNF GFRa1 GFRα1 GDNF->GFRa1 RET RET GFRa1->RET PI3K PI3K RET->PI3K Ras Ras RET->Ras Akt Akt PI3K->Akt Neuronal Survival Neuronal Survival Akt->Neuronal Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB Gene_Expression Gene Expression CREB->Gene_Expression Gene_Expression->Neuronal Survival Neurite Outgrowth Neurite Outgrowth Gene_Expression->Neurite Outgrowth Differentiation Differentiation Gene_Expression->Differentiation

Caption: GDNF signaling pathway.

NGF Signaling Pathway

Similar to BDNF, NGF binds to the high-affinity TrkA receptor and the low-affinity p75NTR. The activation of TrkA by NGF leads to the recruitment of adaptor proteins and the activation of the Ras-MAPK, PI3K-Akt, and PLCγ signaling pathways, promoting neuronal survival, differentiation, and neurite outgrowth. The p75NTR can modulate TrkA signaling and also initiate independent signaling cascades that can lead to either cell survival or apoptosis, depending on the cellular context.

NGF_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NGF NGF TrkA TrkA NGF->TrkA p75NTR p75NTR NGF->p75NTR PI3K PI3K TrkA->PI3K Ras Ras TrkA->Ras PLCG PLCγ TrkA->PLCG Akt Akt PI3K->Akt Neuronal Survival Neuronal Survival Akt->Neuronal Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression ERK->Gene_Expression Gene_Expression->Neuronal Survival Neurite Outgrowth Neurite Outgrowth Gene_Expression->Neurite Outgrowth Differentiation Differentiation Gene_Expression->Differentiation

Caption: NGF signaling pathway.

Experimental Protocols

In Vitro Neurite Outgrowth Assay

This assay is a fundamental method for assessing the neurotrophic potential of a compound by measuring its effect on the growth of neurites from cultured neurons.

Workflow:

Neurite_Outgrowth_Workflow start Start step1 Neuron Isolation and Culture start->step1 step2 Plating of Neurons in multi-well plates step1->step2 step3 Treatment with Neurotrophic Factors step2->step3 step4 Incubation (24-72 hours) step3->step4 step5 Fixation and Immunostaining step4->step5 step6 Image Acquisition (Microscopy) step5->step6 step7 Image Analysis (Quantification of neurite length) step6->step7 end End step7->end

Caption: Workflow for a typical neurite outgrowth assay.

Methodology:

  • Cell Culture: Primary neurons (e.g., dorsal root ganglion, cortical, or hippocampal neurons) or neuronal cell lines (e.g., PC12, SH-SY5Y) are cultured in appropriate media.

  • Plating: Cells are seeded onto plates coated with an adhesive substrate (e.g., poly-L-lysine, laminin) to promote attachment.

  • Treatment: The cultured neurons are treated with various concentrations of the test neurotrophic factors (ACTH (4-9), BDNF, GDNF, NGF) or a vehicle control.

  • Incubation: The cells are incubated for a period of 24 to 72 hours to allow for neurite extension.

  • Fixation and Staining: The cells are fixed and then stained with neuronal markers, such as β-III tubulin, to visualize the neurons and their processes. A nuclear counterstain (e.g., DAPI) is often used to count the number of cells.

  • Imaging: Images of the stained neurons are captured using a high-content imaging system or a fluorescence microscope.

  • Analysis: The images are analyzed using specialized software to quantify various parameters of neurite outgrowth, such as the total neurite length per neuron, the number of neurites per neuron, and the length of the longest neurite.

In Vivo Neuroprotection Assay (e.g., 6-OHDA Lesion Model)

This type of assay evaluates the ability of a neurotrophic factor to protect neurons from a neurotoxin-induced lesion in a living animal, often a model for neurodegenerative diseases like Parkinson's disease.

Workflow:

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acth (4-9)
Reactant of Route 2
Acth (4-9)

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.